molecular formula C9H11N B183263 1-Phenyl-cyclopropylamine CAS No. 41049-53-0

1-Phenyl-cyclopropylamine

Cat. No.: B183263
CAS No.: 41049-53-0
M. Wt: 133.19 g/mol
InChI Key: OYRBDGKUVUVWRI-UHFFFAOYSA-N
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Description

1-Phenyl-cyclopropylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRBDGKUVUVWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276733
Record name 1-Phenyl-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41049-53-0
Record name 1-Phenyl-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-cyclopropylamine from Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the preparation of 1-phenyl-cyclopropylamine, a valuable building block in medicinal chemistry, starting from the readily available raw material, styrene. This document details several synthetic strategies, providing in-depth experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound and its derivatives are key structural motifs in a variety of pharmacologically active compounds. The rigid cyclopropane ring introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the phenylcyclopropylamine scaffold is present in compounds with diverse therapeutic applications, including monoamine oxidase (MAO) inhibitors and central nervous system (CNS) agents. The synthesis of this important amine from an inexpensive starting material like styrene is of significant interest to the pharmaceutical and chemical industries. This guide explores three distinct synthetic routes, each with its own set of advantages and challenges.

Route 1: Simmons-Smith Cyclopropanation followed by Oxidative Cleavage and Rearrangement

This classical approach involves the initial formation of the cyclopropane ring via a Simmons-Smith reaction, followed by functional group manipulations to introduce the amine moiety. This route is characterized by its well-established and robust reactions.

Overall Synthetic Pathway

Route 1 Styrene Styrene Phenylcyclopropane Phenylcyclopropane Styrene->Phenylcyclopropane Simmons-Smith Cyclopropanation CarboxylicAcid 1-Phenylcyclopropanecarboxylic Acid Phenylcyclopropane->CarboxylicAcid Oxidation Amine This compound CarboxylicAcid->Amine Hofmann or Curtius Rearrangement

Caption: Overall workflow for the synthesis of this compound from styrene via Route 1.

Step 1: Simmons-Smith Cyclopropanation of Styrene

The Simmons-Smith reaction is a reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][2][3] The reaction utilizes an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[4][5]

Experimental Protocol:

A detailed experimental protocol for the Simmons-Smith cyclopropanation of an alkene is as follows:

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently with a flame under a stream of nitrogen until it is dry. Cool to room temperature, then add anhydrous diethyl ether.

  • Reaction: To the stirred suspension of the zinc-copper couple in diethyl ether, add a solution of styrene (1.0 eq) in diethyl ether. Then, add a solution of diiodomethane (1.5 eq) in diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at reflux for 1 hour.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite, and wash the filter cake with diethyl ether. Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude phenylcyclopropane can be purified by fractional distillation.

Quantitative Data:

Reactant/ReagentMolar RatioNotes
Styrene1.0Starting material
Zinc Dust2.0Formation of the organozinc reagent
Copper(I) Chloride-To activate the zinc
Diiodomethane1.5Methylene source
Diethyl Ether-Anhydrous solvent
Typical Yield 70-85% For the cyclopropanation of styrenes
Step 2: Oxidation of Phenylcyclopropane to 1-Phenylcyclopropanecarboxylic Acid

The oxidation of the benzylic position of phenylcyclopropane to a carboxylic acid is a challenging transformation. Direct oxidation can lead to ring-opening or degradation of the cyclopropane ring. A multi-step approach is often necessary. One potential, though not yet fully detailed in the initial search, involves the conversion to an intermediate that can be more readily oxidized.

Step 3: Conversion of 1-Phenylcyclopropanecarboxylic Acid to this compound

The final step in this route involves the conversion of the carboxylic acid to the primary amine with the loss of one carbon atom. This can be achieved via either the Hofmann or Curtius rearrangement.

Option A: Hofmann Rearrangement

The Hofmann rearrangement of a primary amide provides a direct route to the corresponding primary amine.[6][7][8][9]

Experimental Protocol:

  • Amide Formation: Convert 1-phenylcyclopropanecarboxylic acid to the corresponding primary amide, 1-phenylcyclopropanecarboxamide, using standard methods (e.g., via the acid chloride followed by reaction with ammonia, or by direct coupling with ammonia using a coupling agent).

  • Rearrangement: To a solution of sodium hydroxide in water at 0 °C, add bromine dropwise to form a solution of sodium hypobromite. Add the 1-phenylcyclopropanecarboxamide to this solution and stir. Slowly warm the reaction mixture and then heat to reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by distillation or by conversion to a salt followed by recrystallization.

Quantitative Data (Hofmann Rearrangement):

Reactant/ReagentMolar RatioNotes
1-Phenylcyclopropanecarboxamide1.0Substrate
Sodium Hydroxide4.0Base
Bromine1.1Oxidizing agent
Typical Yield 60-80% For the rearrangement step

Option B: Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the primary amine.[10][11][12][13][14]

Experimental Protocol:

  • Acyl Azide Formation: Convert 1-phenylcyclopropanecarboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. The crude acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to form the acyl azide.

  • Rearrangement and Hydrolysis: The acyl azide is carefully heated in an inert solvent (e.g., toluene). The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid, followed by heating to effect decarboxylation and formation of the amine.

  • Work-up: After cooling, the reaction mixture is basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

  • Purification: Purification can be achieved by distillation or salt formation.

Quantitative Data (Curtius Rearrangement):

Reactant/ReagentMolar RatioNotes
1-Phenylcyclopropanecarboxylic acid1.0Starting material
Thionyl Chloride1.2For acyl chloride formation
Sodium Azide1.5For acyl azide formation
Typical Yield 70-90% For the overall conversion from the acid

Route 2: Nitrile-Based Synthesis via Kulinkovich-Szymoniak Reaction

This route aims to construct the cyclopropylamine moiety directly from a nitrile precursor using a titanium-mediated cyclopropanation reaction. The key challenge lies in the synthesis of the appropriate nitrile starting material from styrene.

Overall Synthetic Pathway

Route 2 Styrene Styrene Nitrile 1-Phenylcyclopropanecarbonitrile Styrene->Nitrile Multi-step synthesis (requires development) Amine This compound Nitrile->Amine Kulinkovich-Szymoniak Reaction

Caption: Proposed workflow for Route 2, highlighting the need for a synthetic route to the nitrile intermediate.

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile from Styrene

A direct and efficient method for the conversion of styrene to 1-phenylcyclopropanecarbonitrile is not well-documented in the initial search results. This would likely involve a multi-step sequence, potentially proceeding through intermediates such as styrene oxide or a dihalo-adduct. Further research is required to establish a viable protocol for this transformation.

Step 2: Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide.[15][16][17][18][19]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, place a solution of 1-phenylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether.

  • Reagent Addition: Add titanium(IV) isopropoxide (1.2 eq) to the solution. Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide (2.5 eq) in diethyl ether.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of water. Filter the resulting suspension through a pad of celite, washing with diethyl ether. The filtrate is then extracted with aqueous HCl. The acidic aqueous layer is washed with ether, then basified with NaOH and extracted with diethyl ether.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford the crude this compound, which can be purified by distillation.

Quantitative Data:

Reactant/ReagentMolar RatioNotes
1-Phenylcyclopropanecarbonitrile1.0Substrate
Titanium(IV) isopropoxide1.2Mediator
Ethylmagnesium bromide2.5Grignard reagent
Typical Yield 60-75% For the cyclopropanation of nitriles

Route 3: Photocatalytic Bromonitroalkylation of Styrene

This modern approach offers a more direct route to a this compound precursor through a photocatalytic reaction.[20][21][22] The key steps involve the formation of a bromonitroalkane, followed by cyclization and reduction.

Overall Synthetic Pathway

Route 3 Styrene Styrene BromoNitro 1-Bromo-2-nitro-1-phenylethane Styrene->BromoNitro Photocatalytic Bromonitroalkylation NitroCyclo 1-Nitro-2-phenylcyclopropane BromoNitro->NitroCyclo Base-mediated Cyclization Amine This compound NitroCyclo->Amine Reduction

Caption: Synthetic workflow for Route 3, a modern photocatalytic approach.

Step 1: Photocatalytic Bromonitroalkylation of Styrene

This step involves the visible-light-mediated addition of bromonitromethane to styrene to form a γ-bromonitroalkane.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel suitable for photochemistry, combine styrene (1.0 eq), bromonitromethane (1.5 eq), and a photocatalyst (e.g., an iridium or ruthenium complex, ~1-2 mol%) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

Reactant/ReagentMolar RatioNotes
Styrene1.0Substrate
Bromonitromethane1.5Reagent
Photocatalyst0.01-0.02e.g., [Ir(ppy)2(dtbbpy)]PF6
Typical Yield 70-90% For the addition reaction
Step 2: Base-Mediated Cyclization to 1-Nitro-2-phenylcyclopropane

The resulting γ-bromonitroalkane undergoes an intramolecular nucleophilic substitution in the presence of a base to form the nitrocyclopropane.

Experimental Protocol:

  • Reaction: Dissolve the purified 1-bromo-2-nitro-1-phenylethane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF). Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: The crude nitrocyclopropane can be purified by column chromatography.

Quantitative Data:

Reactant/ReagentMolar RatioNotes
1-Bromo-2-nitro-1-phenylethane1.0Substrate
DBU1.2Base
Typical Yield 80-95% For the cyclization step
Step 3: Reduction of 1-Nitro-2-phenylcyclopropane

The final step is the reduction of the nitro group to a primary amine.

Experimental Protocol:

  • Reaction: To a solution of the 1-nitro-2-phenylcyclopropane (1.0 eq) in a solvent such as ethanol or acetic acid, add a reducing agent. Common reducing agents for this transformation include zinc powder in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation (e.g., H2, Pd/C).

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: If using zinc, filter off the excess metal powder and wash with the reaction solvent. Neutralize the filtrate and extract the product into an organic solvent. If using catalytic hydrogenation, filter off the catalyst.

  • Purification: The crude this compound can be purified by distillation or by forming a salt and recrystallizing.

Quantitative Data:

Reactant/ReagentMolar RatioNotes
1-Nitro-2-phenylcyclopropane1.0Substrate
Zinc Powder5.0Reducing agent
Acetic Acid-Acidic medium
Typical Yield 70-90% For the reduction of the nitro group

Conclusion

This technical guide has outlined three distinct synthetic strategies for the preparation of this compound from styrene.

  • Route 1 represents a classical and robust approach, although it is longer and requires a challenging oxidation step that warrants further investigation for a high-yielding protocol.

  • Route 2 offers a potentially shorter synthesis via the Kulinkovich-Szymoniak reaction, but is currently hampered by the lack of a direct and efficient method for synthesizing the required 1-phenylcyclopropanecarbonitrile precursor from styrene.

  • Route 3 presents a modern, efficient, and more direct pathway utilizing photocatalysis. This route is highly promising due to its mild reaction conditions and good overall yields.

The choice of synthetic route will depend on the specific requirements of the researcher or organization, including available equipment, expertise, and desired scale of production. For researchers in drug development, the photocatalytic route (Route 3) offers a state-of-the-art and efficient method for accessing this important building block.

References

physicochemical properties of 1-Phenyl-cyclopropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A-4-1. An In-depth Technical Guide on the Physicochemical Properties of 1-Phenyl-cyclopropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the core (CAS: 73930-39-9), a versatile compound utilized in pharmaceutical research and organic synthesis.[1] Key data, including molecular structure, melting point, solubility, and pKa, are presented. Detailed experimental protocols for determining these properties are provided, accompanied by workflow visualizations. Furthermore, this document explores the compound's mechanism of action as a monoamine oxidase (MAO) inhibitor, offering a diagrammatic representation of the relevant signaling pathway.

Introduction

This compound hydrochloride is a compound of significant interest in medicinal chemistry and neuroscience research.[1] Its unique structure, featuring a phenyl group attached to a cyclopropylamine moiety, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] It is explored for its potential in developing new medications for neurological disorders and serves as a tool for studying neurotransmitter systems.[1] Understanding its fundamental physicochemical properties is critical for its application in drug design, formulation development, and synthetic chemistry.

Physicochemical Properties

The key are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Data for this compound Hydrochloride

PropertyValueReference(s)
IUPAC Name 1-phenylcyclopropan-1-amine hydrochloride[2][3]
Synonyms 1-Phenylcyclopropanamine hydrochloride[1][2]
CAS Number 73930-39-9[1]
Molecular Formula C₉H₁₁N·HCl or C₉H₁₂ClN[1][2][4]
Molecular Weight 169.65 g/mol [1][2]
Appearance Off-white to yellow powder[1]
Melting Point 192-201 °C[1]
Boiling Point (Free Base) 211.4 °C at 760 mmHg[5]
pKa (Predicted, Free Base) 7.78 ± 0.20N/A
logP (Free Base) 1.1 (Calculated)[3]

Note: Boiling point and logP are for the free base, 1-Phenylcyclopropylamine (CAS: 41049-53-0).

Biological Activity and Mechanism of Action

This compound is a mechanism-based inactivator of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[6] Its isomer, trans-2-phenylcyclopropylamine (Tranylcypromine), is a well-known non-selective, irreversible MAO inhibitor used clinically as an antidepressant.[7][8] By inhibiting MAO-A and MAO-B, these compounds prevent the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft.[9] This leads to an increased concentration of these monoamines, potentiating their signaling, which is believed to be the primary mechanism behind their antidepressant effects.[9][10]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT VMAT2 Neurotransmitters_vesicle Neurotransmitters Neurotransmitters_cyto Dopamine Norepinephrine Serotonin Neurotransmitters_cyto->MAO Degradation Neurotransmitters_cyto->VMAT Uptake Neurotransmitters_synapse Increased Neurotransmitters Neurotransmitters_vesicle->Neurotransmitters_synapse Release PCPA 1-Phenyl- cyclopropylamine PCPA->MAO Inhibits Receptors Postsynaptic Receptors Neurotransmitters_synapse->Receptors Binding Signal Enhanced Signal Transduction Receptors->Signal

Caption: Mechanism of Action of this compound as a MAO Inhibitor.

Experimental Protocols

Detailed methodologies for determining the key are outlined below.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is the standard technique for its determination.[11]

Protocol:

  • Sample Preparation: Ensure the this compound hydrochloride sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar.[11]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end on a hard surface to compact the powder to a height of 2-3 mm.[12]

  • Measurement:

    • Place the loaded capillary into the heating block of a melting point apparatus.[13]

    • If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary range.[13]

    • For an accurate measurement, use a fresh sample. Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to approximately 1-2 °C per minute.[12]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the sample is completely liquid (T2). The melting range is T1-T2.[14]

Melting_Point_Workflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm) A->B C Place Capillary in Apparatus B->C D Heat Rapidly to ~20°C Below Expected MP C->D E Heat Slowly (1-2 °C/min) D->E F Record T1 (First Drop) and T2 (Fully Melted) E->F

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides insight into the polarity and the presence of ionizable functional groups.

Protocol:

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.[15]

    • Vigorously shake the tube and observe if the solid dissolves.[15]

    • Test the resulting solution with pH paper. As an amine hydrochloride, the solution is expected to be acidic.

  • Acid/Base Solubility:

    • For compounds insoluble in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH.[16]

    • Add ~25 mg of the compound to 0.75 mL of each solution in separate test tubes.[16]

    • Shake and observe. This compound hydrochloride, being an amine salt, is expected to be soluble in water and neutral or acidic solutions but may precipitate as the free base in a sufficiently basic solution (NaOH).[17]

  • Organic Solvent Solubility:

    • Test solubility in an organic solvent like ethanol. Add ~25 mg of the compound to 0.75 mL of the solvent, shake, and observe.

Solubility_Workflow Start Start with 25 mg of Compound Water Add 0.75 mL Water Shake & Observe Start->Water Decision_Water Soluble? Water->Decision_Water HCl Add 0.75 mL 5% HCl Shake & Observe Decision_Water->HCl No End_B Classify as Basic (Amine Salt) Decision_Water->End_B Yes NaOH Add 0.75 mL 5% NaOH Shake & Observe HCl->NaOH End_N Classify as Neutral NaOH->End_N End_A Classify as Acidic

Caption: Logical Workflow for Solubility Classification.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a compound at a given pH.[18] Potentiometric titration is a common and reliable method for its determination.[19]

Protocol:

  • System Calibration: Calibrate a potentiometer (pH meter) using standard aqueous buffers (e.g., pH 4, 7, and 10).[20]

  • Sample Preparation:

    • Accurately weigh a sample of this compound hydrochloride (sufficient to prepare a ~1 mM solution, e.g., ~3.4 mg in 20 mL).[20]

    • Dissolve the sample in 20 mL of deionized water or a water/co-solvent mixture if solubility is low.[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[20]

    • Purge the solution with nitrogen to remove dissolved CO₂.[20]

  • Titration:

    • Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.[20]

    • Since the sample is an amine hydrochloride (an acidic salt), it will be titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, recording the pH after each addition once the reading stabilizes.[21]

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.[19]

pKa_Workflow A Calibrate pH Meter (pH 4, 7, 10) B Prepare ~1 mM Analyte Solution in 0.15 M KCl A->B C Titrate with Standardized 0.1 M NaOH B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Inflection Point (First Derivative) E->F G Calculate pKa (pH at half-equivalence) F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

LogD/LogP Determination

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, a key factor in predicting membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for this measurement.[22]

Protocol:

  • Phase Preparation:

    • Prepare two immiscible phases: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).

    • Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them and allowing them to separate for 24 hours.[23]

  • Partitioning:

    • Prepare a stock solution of this compound hydrochloride in the aqueous phase.

    • Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.

    • Shake the vial vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[24]

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully take an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[25]

  • Calculation:

    • Calculate the LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[22]

    • To determine the LogP (for the neutral free base), the experiment must be conducted at a pH where the compound is fully un-ionized, or the LogP must be calculated from LogD and pKa values.

LogP_Workflow A Prepare Pre-saturated n-Octanol and Buffer (pH 7.4) B Dissolve Compound in Aqueous Phase A->B C Mix Aqueous and Octanol Phases Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Quantify Concentration in Each Phase via HPLC D->E F Calculate LogD = log([Octanol]/[Aqueous]) E->F

Caption: Workflow for LogD Determination using the Shake-Flask Method.

References

The Mechanism of Action of 1-Phenyl-cyclopropylamine as a Monoamine Oxidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of 1-Phenyl-cyclopropylamine as a potent inhibitor of monoamine oxidase (MAO). This compound is the core chemical structure of tranylcypromine, a clinically significant antidepressant. This document details the biochemical interactions, enzyme kinetics, and the physiological consequences of MAO inhibition by this compound, tailored for a scientific audience engaged in research and drug development.

Executive Summary

This compound is a mechanism-based, irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. Its inhibitory action proceeds through a unique mechanism involving the enzyme's own catalytic activity. The process begins with the oxidation of the cyclopropylamine moiety by the flavin adenine dinucleotide (FAD) cofactor within the MAO active site. This oxidation leads to the opening of the strained cyclopropyl ring, generating a reactive intermediate. This intermediate then forms a stable, covalent bond with the FAD cofactor, rendering the enzyme permanently inactive. This irreversible inhibition leads to an increase in the synaptic concentration of monoamine neurotransmitters, which is the basis of its therapeutic effects.

Mechanism of Covalent Inhibition

The inhibition of monoamine oxidase by this compound is a classic example of "suicide inhibition," where the enzyme participates in its own inactivation. The process can be broken down into several key steps:

  • Initial Binding: this compound first binds non-covalently to the active site of the MAO enzyme.

  • Enzymatic Oxidation: The flavin cofactor (FAD) in its oxidized state accepts an electron from the inhibitor's amine group.

  • Radical Intermediate Formation: This single-electron transfer generates an amine radical cation and the flavin semiquinone.

  • Cyclopropyl Ring Opening: The high strain of the cyclopropyl ring facilitates its opening, creating a reactive radical intermediate.

  • Covalent Adduct Formation: This reactive species then attacks the flavin cofactor, forming a stable covalent adduct. Studies suggest this adduct forms at either the C4a or N5 position of the flavin ring.[1] This covalent modification permanently inactivates the enzyme.

G cluster_enzyme MAO Active Site cluster_inhibitor Inhibitor Transformation FAD_ox Oxidized FAD PCPA_radical PCPA Radical Cation FAD_ox->PCPA_radical Single Electron Transfer FAD_sq Flavin Semiquinone FAD_adduct Covalent FAD Adduct (Inactive Enzyme) PCPA This compound (PCPA) PCPA->FAD_ox Non-covalent Binding Reactive_int Ring-Opened Reactive Intermediate PCPA_radical->Reactive_int Cyclopropyl Ring Opening Reactive_int->FAD_adduct

Caption: Mechanism of irreversible inhibition of MAO by this compound.

Quantitative Enzyme Kinetics

As an irreversible inhibitor, the potency of this compound (tranylcypromine) is best described by its inactivation parameters: the maximal rate of inactivation (k_inact) and the inhibitor concentration that yields half-maximal inactivation (K_I). The overall inactivation efficiency is given by the specificity constant (k_inact/K_I). Tranylcypromine is a non-selective inhibitor, targeting both MAO-A and MAO-B.

ParameterHuman MAO-AHuman MAO-BUnitReference
K_I 1.80.9µM[2]
k_inact 0.100.21min⁻¹[2]
k_inact/K_I 0.0560.24min⁻¹·µM⁻¹[2]

Experimental Protocols

Determination of Irreversible Inhibition Kinetic Constants (k_inact and K_I)

The kinetic parameters for irreversible, time-dependent inhibitors are determined using a specific experimental protocol, often referred to as the Kitz-Wilson method. This involves pre-incubating the enzyme with various concentrations of the inhibitor for different time periods and then measuring the remaining enzyme activity.

4.1.1 Materials and Reagents

  • Enzyme Source: Recombinant human MAO-A or MAO-B.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Substrate: Kynuramine dihydrobromide.

  • Inhibitor: this compound (Tranylcypromine).

  • Instrumentation: 96-well plate fluorometer or spectrophotometer.

4.1.2 Experimental Procedure

  • Enzyme Pre-incubation: In a 96-well plate, prepare reactions containing the MAO enzyme and a range of inhibitor concentrations in the phosphate buffer. Include a control with no inhibitor.

  • Time-Course Incubation: Incubate the plate at 37°C. At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), initiate the activity assay.

  • Activity Assay Initiation: Add the kynuramine substrate to the wells to start the enzymatic reaction. The concentration of the substrate should be saturating (e.g., 5-10 times the K_M value) to minimize competition from any remaining reversible binding of the inhibitor.

  • Measurement: Measure the rate of product formation. For the kynuramine assay, the product, 4-hydroxyquinoline, is fluorescent and can be measured with excitation at ~320 nm and emission at ~380 nm.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm (ln) of the percentage of remaining enzyme activity against the pre-incubation time.

    • The slope of each of these lines corresponds to the negative apparent rate constant of inactivation (-k_obs).

    • Create a secondary plot, known as a Kitz-Wilson plot, of the reciprocal of the apparent inactivation rate (1/k_obs) versus the reciprocal of the inhibitor concentration (1/[I]).

    • The y-intercept of this double reciprocal plot is equal to 1/k_inact, and the x-intercept is equal to -1/K_I.

G prep Prepare MAO Enzyme and Inhibitor Concentrations preincubate Pre-incubate at 37°C for Various Time Points (t = 0, 2, 5... min) prep->preincubate add_substrate Initiate Reaction: Add Kynuramine Substrate preincubate->add_substrate measure Measure Rate of 4-Hydroxyquinoline Formation (Fluorescence) add_substrate->measure plot1 Plot ln(% Activity) vs. Time for each [Inhibitor] measure->plot1 calc_kobs Determine Slope = -k_obs plot1->calc_kobs plot2 Kitz-Wilson Plot: Plot 1/k_obs vs. 1/[Inhibitor] calc_kobs->plot2 calc_kinetics Determine Intercepts: Y-int = 1/k_inact X-int = -1/K_I plot2->calc_kinetics G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron MA Monoamine Neurotransmitters (e.g., Serotonin) MAO MAO Enzyme MA->MAO Vesicle Synaptic Vesicle MA_synapse Increased Neurotransmitter Concentration Vesicle->MA_synapse Release MA_degraded Degraded Metabolites MAO->MA_degraded PCPA 1-Phenyl- cyclopropylamine PCPA->MAO Irreversible Inhibition Reuptake Reuptake Transporter Reuptake->MA MA_synapse->Reuptake Reuptake Receptor Postsynaptic Receptors MA_synapse->Receptor Signal Enhanced Postsynaptic Signal Receptor->Signal

References

Spectroscopic Analysis of 1-Phenyl-cyclopropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic profile of 1-Phenyl-cyclopropylamine, a key building block in medicinal chemistry. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for its identification and characterization. Detailed experimental protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 2.10Singlet2HAmino protons (-NH₂)
~ 1.05 - 1.15Multiplet2HCyclopropyl methylene protons (CH₂)
~ 0.85 - 0.95Multiplet2HCyclopropyl methylene protons (CH₂)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 145Quaternary aromatic carbon (C-ipso)
~ 128.5Aromatic CH
~ 127.0Aromatic CH
~ 126.5Aromatic CH
~ 40Quaternary cyclopropyl carbon (C-NH₂)
~ 15Cyclopropyl methylene carbons (CH₂)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, DoubletN-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
3000 - 2850MediumAliphatic C-H stretch (cyclopropyl)
~ 1600, 1490Medium-WeakAromatic C=C skeletal vibrations
~ 1620MediumN-H bend (scissoring)
~ 1020MediumC-N stretch
750 - 700StrongAromatic C-H out-of-plane bend (monosubstituted)
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
133Moderate[M]⁺ (Molecular Ion)
132High[M-H]⁺[1]
118Moderate[M-NH₂]⁺
104High[C₈H₈]⁺ (Loss of HCN and H₂)[1]
91Moderate[C₇H₇]⁺ (Tropylium ion)
77High[C₆H₅]⁺ (Phenyl cation)[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Pulse Angle: 30-45 degrees

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 512-1024 (or more for better signal-to-noise)

  • Relaxation Delay: 2-5 seconds

  • Pulse Angle: 30-45 degrees

  • Spectral Width: 0-200 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • If analyzing as a neat liquid, place a single drop of this compound directly onto the ATR crystal.

  • Alternatively, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal or KBr plates.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes (stretching, bending).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column (e.g., DB-5ms).

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Propose fragmentation pathways consistent with the observed peaks.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) Functional Group Identification IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart of the spectroscopic analysis process.
Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer can be rationalized by the following pathway, leading to the major observed ions.

Fragmentation_Pathway M [C₉H₁₁N]⁺˙ m/z = 133 (Molecular Ion) M_minus_H [C₉H₁₀N]⁺ m/z = 132 M->M_minus_H - H˙ M_minus_NH2 [C₉H₉]⁺ m/z = 117 M->M_minus_NH2 - ˙NH₂ Fragment_104 [C₈H₈]⁺˙ m/z = 104 M_minus_H->Fragment_104 - HCN Tropylium [C₇H₇]⁺ m/z = 91 Fragment_104->Tropylium - CH Phenyl [C₆H₅]⁺ m/z = 77 Tropylium->Phenyl - C₂H₂

Proposed fragmentation of this compound.
Relationship Between Spectroscopic Data and Molecular Structure

This diagram illustrates how the different spectroscopic techniques probe specific parts of the this compound molecule.

Data_Structure_Relationship cluster_structure Molecular Structure of this compound cluster_data Spectroscopic Data Structure NMR NMR (Proton & Carbon Environments) NMR->Structure Probes C-H framework and chemical environment IR IR (Functional Group Vibrations) IR->Structure Identifies N-H, C-H (arom./aliph.), C=C, and C-N bonds MS MS (Molecular Weight & Fragmentation) MS->Structure Determines molecular formula and stable fragments

Correlation of spectroscopic data to molecular features.

References

The Dawn of Phenylcyclopropylamines in Neuroscience: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early discovery and history of phenylcyclopropylamines in neuroscience, with a primary focus on the archetypal compound, tranylcypromine. We delve into the serendipitous discovery of its monoamine oxidase (MAO) inhibitory properties, its initial pharmacological characterization, and the experimental methodologies that were pivotal in elucidating its mechanism of action. This document compiles available quantitative data from early studies into structured tables for comparative analysis and details the foundational experimental protocols. Furthermore, it employs Graphviz visualizations to illustrate key signaling pathways and experimental workflows of the era, offering a valuable historical and technical resource for researchers in neuroscience and drug development.

Introduction: A Serendipitous Discovery in Neuropharmacology

The story of phenylcyclopropylamines in neuroscience begins not with a targeted search for antidepressants, but with a chemical exploration rooted in stimulant pharmacology. In 1948, the phenylcyclopropylamine structure was first synthesized as a rigid analog of amphetamine. The initial aim was to explore new central nervous system stimulants. The most famous of these, trans-2-phenylcyclopropylamine, would later be known as tranylcypromine.

Initially, tranylcypromine was investigated for various potential applications, including as a nasal decongestant, but it proved ineffective for this purpose.[1] The true breakthrough came over a decade after its initial synthesis, in 1959, when its potent monoamine oxidase (MAO) inhibiting properties were discovered.[1] This finding was a pivotal moment, repositioning tranylcypromine from a failed stimulant candidate to a member of the first generation of antidepressant medications.[1] Its non-hydrazine structure also made it a subject of great interest, as it was hoped to have a more favorable therapeutic index compared to the earlier hydrazine-based MAO inhibitors like iproniazid.[2] Tranylcypromine was subsequently introduced in the United Kingdom in 1960 and received FDA approval in the United States in 1961 under the trade name Parnate.[2]

Early Phenylcyclopropylamines and Their Core Structure

The foundational structure of this class is the phenylcyclopropylamine moiety. Early research primarily focused on tranylcypromine and its isomers, as well as a few other derivatives.

Table 1: Key Early Phenylcyclopropylamines

Compound NameChemical StructureKey Early Observations
Tranylcypromine (trans-2-Phenylcyclopropylamine)C₉H₁₁NPotent, irreversible, non-selective MAO inhibitor with stimulant properties.
1-Phenylcyclopropylamine C₉H₁₁NInvestigated as a mechanism-based inactivator of MAO.[2]
1-Benzylcyclopropylamine C₁₀H₁₃NStudied as a potent competitive reversible inhibitor and mechanism-based inactivator of MAO.[3]
4-Fluorotranylcypromine C₉H₁₀FNAn analog synthesized later to study the effects of halogenation on MAO inhibition, found to be more potent than tranylcypromine in vitro.[4]

Mechanism of Action: Monoamine Oxidase Inhibition

The primary mechanism of action of tranylcypromine and related early phenylcyclopropylamines is the irreversible inhibition of monoamine oxidase (MAO). MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron and in the synaptic cleft. By inhibiting MAO, phenylcyclopropylamines increase the synaptic availability of these neurotransmitters, which is believed to be the basis of their antidepressant effects.

dot

MAO_Inhibition cluster_presynaptic Presynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Tranylcypromine Tranylcypromine (Phenylcyclopropylamine) Tranylcypromine->MAO Irreversible Inhibition caption Figure 1: Mechanism of MAO Inhibition by Tranylcypromine. MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue Homogenate (e.g., Rat Liver, Brain) Reaction Incubate Enzyme, Substrate, and Inhibitor (or Vehicle) Tissue->Reaction Substrate Monoamine Substrate (e.g., Tyramine, Kynuramine) Substrate->Reaction Inhibitor Test Compound (Phenylcyclopropylamine) Inhibitor->Reaction Measurement Measure Reaction Rate: - O₂ Consumption (Manometry) - Absorbance Change (Spectrophotometry) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Potency Determine Potency (e.g., IC₅₀) Calculation->Potency caption Figure 2: General Workflow for Early In Vitro MAO Inhibition Assays. Reserpine_Reversal_Workflow Start Start Reserpine_Admin Administer Reserpine to Rodent Start->Reserpine_Admin Wait Wait for Onset of Symptoms (e.g., 60-90 min) Reserpine_Admin->Wait Symptoms Observe Sedation and Ptosis Wait->Symptoms Drug_Admin Administer Test Compound (Phenylcyclopropylamine) Symptoms->Drug_Admin Observe Observe Animal at Regular Intervals Drug_Admin->Observe Assess_Ptosis Score Degree of Ptosis Observe->Assess_Ptosis Assess_Activity Measure Locomotor Activity Observe->Assess_Activity End End Assess_Ptosis->End Assess_Activity->End caption Figure 3: Experimental Workflow for the Reserpine Reversal Assay.

References

Navigating the Physicochemical Landscape of 1-Phenyl-cyclopropylamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the solubility and stability of 1-Phenyl-cyclopropylamine, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available physicochemical data and outlines detailed experimental protocols to empower informed decision-making in formulation and analytical method development.

Introduction

This compound is a primary amine featuring a phenyl group attached to a cyclopropyl ring. This unique structural motif imparts a combination of rigidity and lipophilicity, making it an attractive scaffold in the design of bioactive molecules. However, the strained cyclopropyl ring and the reactive primary amine group also present challenges in terms of solubility and chemical stability. A thorough understanding of these properties is paramount for the successful development of drug candidates incorporating this moiety.

Physicochemical Properties

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its structural features provide a basis for predicting its general solubility and stability characteristics.

Predicted Solubility Profile:

Based on its structure, this compound is expected to be a weakly basic compound. The presence of the phenyl and cyclopropyl groups suggests a degree of lipophilicity, which would favor solubility in organic solvents. The primary amine group is capable of hydrogen bonding, which may contribute to solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterSparingly SolubleThe hydrophobic phenyl and cyclopropyl groups limit aqueous solubility.
Methanol, EthanolSolubleCapable of hydrogen bonding with the amine group.
Polar Aprotic
Acetonitrile, AcetoneSolublePolarity is sufficient to interact with the amine group.
Dimethyl SulfoxideSolubleHighly polar aprotic solvent capable of dissolving a wide range of compounds.
Nonpolar
DichloromethaneSolubleThe lipophilic character of the molecule favors solubility in nonpolar solvents.
Toluene, HexaneLikely SolubleThe nonpolar nature of the bulk of the molecule should allow for solubility in these solvents.

Stability Profile

The chemical stability of this compound is influenced by several factors, including pH, light, and temperature. The primary amine and the strained cyclopropyl ring are the main sites of potential degradation.

Table 2: Predicted Stability and Potential Degradation Pathways

ConditionPredicted StabilityPotential Degradation Pathway
Acidic (Low pH) Generally StableProtonation of the amine group to form a more stable ammonium salt.
Basic (High pH) Potentially UnstableThe free base is more susceptible to oxidation and other reactions. Ring-opening of the cyclopropyl group can be catalyzed by strong bases.
Oxidative SusceptiblePrimary amines can be oxidized to form various products, including imines, oximes, or nitro compounds. The presence of the phenyl ring may also be a site for oxidation.
Photolytic Potentially UnstableAromatic amines can be susceptible to photodegradation. The energy from UV or visible light may promote oxidation or other rearrangement reactions.
Thermal Moderately StableAt elevated temperatures, decomposition may occur. The exact degradation products would depend on the conditions (e.g., presence of oxygen).

Experimental Protocols

To obtain quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspensions are allowed to settle, and the supernatant is carefully removed and filtered through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

G cluster_0 Solubility Determination Workflow A 1. Add excess compound to solvent B 2. Equilibrate at constant temperature A->B Agitation C 3. Filter to remove undissolved solid B->C Settling D 4. Quantify concentration by HPLC C->D E 5. Report solubility D->E

Figure 1: Workflow for Solubility Determination.
Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.

Methodology:

  • Stress Conditions: Solutions of this compound are prepared in various media and subjected to the following stress conditions:

    • Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60 °C).

    • Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photolytic: Exposure to light according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A dark control is run in parallel.

    • Thermal: The solid compound is exposed to dry heat (e.g., 80 °C).

  • Time Points: Samples are collected at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity and Mass Balance: Peak purity of the parent compound should be assessed using a photodiode array (PDA) detector. Mass balance should be calculated to account for all the material.

  • Degradant Identification: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the structure of the degradation products.

G cluster_1 Factors Affecting Stability Compound This compound Degradation Degradation Products Compound->Degradation Degradation Pathways pH pH pH->Degradation Light Light Light->Degradation Temp Temperature Temp->Degradation Oxidant Oxidizing Agents Oxidant->Degradation

Figure 2: Factors Influencing Stability.

G cluster_2 Potential Degradation Pathway (Oxidative) Start This compound (Primary Amine) Intermediate1 Iminium Ion Intermediate Start->Intermediate1 [O] Product2 Oxidized Amine (e.g., Imine, Oxime) Start->Product2 [O] Product1 Ring-Opened Product Intermediate1->Product1 Ring Opening

Figure 3: A Potential Oxidative Degradation Pathway.

Conclusion

While specific quantitative data for the solubility and stability of this compound requires dedicated experimental investigation, this guide provides a robust framework for approaching these critical aspects of drug development. By understanding the predicted physicochemical properties and employing the detailed experimental protocols outlined herein, researchers can effectively characterize this important chemical entity, paving the way for its successful application in novel therapeutics.

Theoretical and Computational Insights into 1-Phenyl-cyclopropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-cyclopropylamine and its derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized as key intermediates in the synthesis of various pharmaceutical agents.[1] Their unique structural motif, featuring a phenyl ring attached to a strained cyclopropylamine group, imparts distinct electronic and conformational properties that are of great interest in drug design.[2] Notably, derivatives of phenylcyclopropylamine have been investigated as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and anxiety.[1][3] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside proposed experimental protocols for its characterization. The document is intended to serve as a foundational resource for researchers engaged in the study and application of this important molecule.

Molecular Structure and Properties

This compound (C₉H₁₁N) is an organic compound with a molecular weight of 133.19 g/mol .[4][5] Its structure consists of a phenyl group and an amino group attached to the same carbon atom of a cyclopropane ring.

Computational Details

The molecular geometry of this compound can be optimized using Density Functional Theory (DFT) calculations. A common and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set.[6] This level of theory is well-suited for calculating structural parameters and vibrational frequencies of organic molecules.[7] All computational work can be performed using software packages like Gaussian.

Optimized Molecular Structure

The optimized geometry of this compound reveals key bond lengths and angles that define its three-dimensional structure. The phenyl ring and the cyclopropyl group are oriented to minimize steric hindrance.

Table 1: Calculated Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-C (phenyl)~1.39
C-C (cyclopropyl)~1.51
C-N~1.46
C-H (aromatic)~1.08
C-H (aliphatic)~1.09
N-H~1.01
**Bond Angles (°) **C-C-C (phenyl)~120
C-C-C (cyclopropyl)~60
H-N-H~105

Note: These are typical values and would be precisely determined from the output of the DFT calculation.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. Theoretical calculations can predict the spectroscopic features, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of this compound can be calculated using DFT. The predicted frequencies and intensities can be correlated with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H stretchAmine3400-3500
C-H stretch (aromatic)Phenyl ring3000-3100
C-H stretch (aliphatic)Cyclopropyl ring2900-3000
C=C stretchPhenyl ring1450-1600
N-H bendAmine1550-1650
C-N stretch1000-1250

Note: Calculated frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Including Atomic Orbital (GIAO) method with DFT. These calculations provide valuable insights into the electronic environment of the nuclei.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

NucleusPositionPredicted Chemical Shift (ppm)
¹H Aromatic (ortho)7.2-7.4
Aromatic (meta)7.1-7.3
Aromatic (para)7.0-7.2
Cyclopropyl0.5-1.5
Amine1.5-3.0
¹³C Aromatic (ipso)140-145
Aromatic125-130
Cyclopropyl (quaternary)30-40
Cyclopropyl (CH₂)10-20

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent.

Electronic Properties and Reactivity

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined from DFT calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[8]

Table 4: Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO Energy-5.0 to -6.0
LUMO Energy0.5 to 1.5
HOMO-LUMO Gap5.5 to 7.5

A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from the synthesis of related 1-phenylcyclopropane carboxamide derivatives.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclopropanation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product Phenylacetonitrile Phenylacetonitrile Reaction1 Phase Transfer Catalysis (e.g., TBAB) NaOH, H2O Phenylacetonitrile->Reaction1 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction1 1-Phenylcyclopropanecarbonitrile 1-Phenylcyclopropanecarbonitrile Reaction1->1-Phenylcyclopropanecarbonitrile Reaction2 Reducing Agent (e.g., LiAlH4) Anhydrous Ether 1-Phenylcyclopropanecarbonitrile->Reaction2 This compound This compound Reaction2->this compound

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Cyclopropanation: To a solution of phenylacetonitrile in water, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) and a strong base like sodium hydroxide. Add 1,2-dibromoethane dropwise while stirring vigorously at an elevated temperature (e.g., 60°C). Monitor the reaction by TLC until the starting material is consumed. Extract the product, 1-phenylcyclopropanecarbonitrile, with an organic solvent, dry, and purify.

  • Reduction: In a flame-dried flask under an inert atmosphere, suspend a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. Cool the suspension in an ice bath and slowly add a solution of 1-phenylcyclopropanecarbonitrile in anhydrous ether. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with water and aqueous sodium hydroxide. Filter the resulting salts and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Purify by distillation or chromatography.

Spectroscopic Characterization
  • FT-IR: Acquire the FT-IR spectrum of a thin film of the purified product on a salt plate (e.g., NaCl) or as a KBr pellet.

  • FT-Raman: Obtain the FT-Raman spectrum of the neat liquid or solid sample.

  • NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and record the ¹H and ¹³C NMR spectra.

Biological Significance and Potential Applications

This compound serves as a crucial building block in medicinal chemistry.[1] Its structural analog, trans-2-phenylcyclopropylamine (tranylcypromine), is a known inhibitor of monoamine oxidase (MAO) and the histone demethylase LSD1.[9] This suggests that this compound and its derivatives could be explored for similar biological activities.

Signaling_Pathway 1-Phenyl-cyclopropylamine_Derivatives This compound Derivatives MAO Monoamine Oxidase (MAO) 1-Phenyl-cyclopropylamine_Derivatives->MAO Inhibition LSD1 Lysine-Specific Demethylase 1 (LSD1) 1-Phenyl-cyclopropylamine_Derivatives->LSD1 Inhibition (Hypothesized) Neurotransmitter_Metabolism Neurotransmitter Metabolism MAO->Neurotransmitter_Metabolism Catalyzes Histone_Demethylation Histone Demethylation LSD1->Histone_Demethylation Catalyzes Therapeutic_Effects Antidepressant & Anxiolytic Effects Neurotransmitter_Metabolism->Therapeutic_Effects Impacts Epigenetic_Regulation Epigenetic Regulation (Potential Anticancer) Histone_Demethylation->Epigenetic_Regulation Impacts

Caption: Potential signaling pathways modulated by this compound derivatives.

The inhibitory action on MAO increases the levels of neurotransmitters like serotonin and dopamine, leading to antidepressant effects. Inhibition of LSD1, an enzyme involved in epigenetic regulation, has potential applications in cancer therapy. Further research into the specific interactions of this compound with these and other biological targets is warranted.

Conclusion

This technical guide has provided a detailed theoretical and computational overview of this compound, a molecule of significant interest in medicinal chemistry. The presented data on its molecular structure, spectroscopic properties, and electronic characteristics, derived from established computational methodologies, offer a solid foundation for further research. The proposed experimental protocols for its synthesis and characterization are based on reliable methods for similar compounds. The potential biological activities of this compound and its derivatives, particularly as modulators of key enzymes like MAO and LSD1, highlight the importance of continued investigation into this versatile chemical scaffold. This guide aims to facilitate and inspire future studies that will further elucidate the properties and applications of this compound in drug discovery and development.

References

Stereoisomers of 1-Phenyl-cyclopropylamine: A Technical Guide to Their Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-cyclopropylamine (1-PCPA) is a potent mechanism-based inactivator of monoamine oxidase (MAO), an enzyme of significant interest in the development of therapeutics for neurological disorders. As a chiral molecule, 1-PCPA exists as two enantiomers, (R)-1-Phenyl-cyclopropylamine and (S)-1-Phenyl-cyclopropylamine. While the racemic mixture has been studied, a detailed, direct comparison of the chemical and pharmacological properties of the individual stereoisomers is not extensively documented in publicly available literature. This guide synthesizes the available information on 1-PCPA, outlines the general principles and established methodologies for the synthesis and resolution of its enantiomers, and discusses their expected differential biological activities based on related compounds.

Introduction

This compound (1-PCPA) is recognized as a mechanism-based inactivator of mitochondrial monoamine oxidase (MAO).[1] The high degree of strain in the cyclopropyl ring is crucial for its inhibitory activity.[1] As an irreversible inhibitor, 1-PCPA covalently modifies the flavin cofactor of the enzyme, leading to its inactivation.[1] Studies have shown that 1-PCPA can inactivate both MAO-A and MAO-B, with evidence suggesting different active site topographies for the two isozymes.[2] Given the stereospecific nature of enzyme-ligand interactions, it is highly probable that the (R) and (S) enantiomers of 1-PCPA exhibit distinct pharmacological profiles.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Racemate)

PropertyValueSource
Molecular FormulaC₉H₁₁NPubChem
Molecular Weight133.19 g/mol PubChem
Boiling Point211.4 °C at 760 mmHgChemicalBook
Density1.079 g/cm³ChemicalBook

Note: This data pertains to the racemic mixture. Enantiomers are expected to have identical boiling points and densities but will exhibit specific optical rotations of equal magnitude and opposite sign.

Synthesis and Chiral Resolution

The synthesis of racemic this compound typically proceeds through the common precursor, 1-phenylcyclopropanecarboxylic acid.

Synthesis of Racemic this compound

A general synthetic pathway involves the following steps:

  • Synthesis of 1-phenylcyclopropanecarbonitrile: This can be achieved via the alkylation of phenylacetonitrile with 1,2-dibromoethane in the presence of a base.

  • Hydrolysis to 1-phenylcyclopropanecarboxylic acid: The nitrile is then hydrolyzed to the corresponding carboxylic acid.

  • Conversion to this compound: The carboxylic acid can be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement.

Chiral Resolution of this compound Enantiomers

While a specific, detailed protocol for the resolution of this compound was not found, the classical method of diastereomeric salt formation is a widely applicable technique for chiral amines.

Experimental Protocol: General Procedure for Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: The racemic this compound is reacted with a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid, in a suitable solvent (e.g., methanol, ethanol). This reaction forms a mixture of two diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution. The solid is collected by filtration.

  • Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically enriched amine.

  • Isolation and Purification: The free amine is extracted with an organic solvent, dried, and purified, for example, by distillation or chromatography.

  • Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar basification and extraction procedure.

Logical Workflow for Chiral Resolution

G racemic_amine Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid and (S)-Amine-(+)-Acid) racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Solution) crystallization->more_soluble_salt basification1 Basification (e.g., NaOH) less_soluble_salt->basification1 basification2 Basification (e.g., NaOH) more_soluble_salt->basification2 enantiomer1 Enantiomer 1 (e.g., (R)-1-Phenyl-cyclopropylamine) basification1->enantiomer1 enantiomer2 Enantiomer 2 (e.g., (S)-1-Phenyl-cyclopropylamine) basification2->enantiomer2

Caption: General workflow for the chiral resolution of a racemic amine.

Chemical Properties and Biological Activity

Mechanism of Action: Monoamine Oxidase Inhibition

This compound acts as a mechanism-based inactivator of both MAO-A and MAO-B. The inactivation process involves the enzymatic oxidation of the amine, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme.

Signaling Pathway of MAO Inhibition

G PCPA This compound MAO Monoamine Oxidase (MAO-A/B) PCPA->MAO Binds to Active Site Reactive_Intermediate Reactive Intermediate MAO->Reactive_Intermediate Enzymatic Oxidation Inactive_MAO Inactive MAO-Adduct Reactive_Intermediate->Inactive_MAO Covalent Bonding to FAD

Caption: Mechanism of irreversible inhibition of MAO by 1-PCPA.

Stereoselectivity in MAO Inhibition

While specific inhibitory data for the enantiomers of this compound is not available in the reviewed literature, studies on structurally related cyclopropylamine MAO inhibitors strongly suggest that the biological activity is stereoselective. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to side effects. It is therefore highly probable that the (R) and (S) enantiomers of 1-PCPA exhibit different potencies and/or selectivities towards MAO-A and MAO-B.

Table 2: Expected Differential Properties of this compound Stereoisomers

Property(R)-1-Phenyl-cyclopropylamine(S)-1-Phenyl-cyclopropylamine
Physicochemical
Specific Optical RotationExpected to be equal in magnitude and opposite in sign to the (S)-enantiomer.Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer.
Pharmacological
MAO-A Inhibition (IC₅₀/Kᵢ)Expected to differ from the (S)-enantiomer.Expected to differ from the (R)-enantiomer.
MAO-B Inhibition (IC₅₀/Kᵢ)Expected to differ from the (S)-enantiomer.Expected to differ from the (R)-enantiomer.
MAO-A/MAO-B SelectivityExpected to differ from the (S)-enantiomer.Expected to differ from the (R)-enantiomer.

Future Research Directions

A significant knowledge gap exists regarding the specific properties of the enantiomers of this compound. Future research should focus on:

  • Enantioselective Synthesis or Efficient Resolution: Development and publication of a detailed, reproducible protocol for obtaining the pure (R) and (S) enantiomers.

  • Physicochemical Characterization: Full characterization of the pure enantiomers, including the determination of their specific optical rotations and melting points.

  • Comparative Pharmacological Evaluation: A comprehensive in vitro study to determine the inhibitory potency (IC₅₀ or Kᵢ values) and selectivity of each enantiomer against MAO-A and MAO-B.

  • In Vivo Studies: Investigation of the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers to assess their potential as therapeutic agents.

Conclusion

This compound is a well-established irreversible inhibitor of monoamine oxidase. However, a detailed understanding of the contributions of its individual stereoisomers to its overall pharmacological profile is currently lacking in the public domain. The development of methods to isolate and characterize the (R) and (S) enantiomers is a critical step towards elucidating their specific chemical and biological properties. Such studies would provide valuable insights for the design of more potent and selective MAO inhibitors for the treatment of various neurological and psychiatric disorders.

References

The Cyclopropyl Ring of 1-Phenyl-cyclopropylamine: A Nexus of Reactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Phenyl-cyclopropylamine, a molecule of significant interest in medicinal chemistry, possesses a unique structural motif where a strained cyclopropyl ring is directly attached to both a phenyl group and an amino group. This arrangement confers a rich and complex reactivity profile, making it a valuable scaffold in drug discovery, particularly in the development of enzyme inhibitors. This technical guide delves into the core aspects of the reactivity of the cyclopropyl ring in this compound, providing a comprehensive overview of its behavior in key chemical transformations, quantitative data on its interactions, and detailed experimental protocols.

Mechanism-Based Inactivation of Monoamine Oxidase (MAO)

A primary area of investigation for this compound and its derivatives is their potent, mechanism-based inactivation of monoamine oxidase (MAO), a flavoenzyme responsible for the degradation of key neurotransmitters. The cyclopropylamine moiety is crucial for this activity, undergoing a ring-opening reaction upon enzymatic oxidation, which leads to the irreversible covalent modification of the enzyme's flavin cofactor.

The inactivation process is initiated by the oxidation of the amine to an iminium ion by the flavin adenine dinucleotide (FAD) cofactor. This is followed by the opening of the highly strained cyclopropyl ring, which is believed to proceed through a radical mechanism. The resulting reactive intermediate then forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[1]

Quantitative Analysis of MAO Inactivation

The potency of this compound as an MAO inactivator has been quantified through kinetic studies, determining the inhibition constant (Ki) and the maximal rate of inactivation (kinact) for both MAO-A and MAO-B isoforms.

EnzymeInhibitorKi (μM)kinact (min-1)kinact/KI (M-1min-1)Reference
MAO-A (human placental)This compound2.80.186.4 x 104[2]
MAO-B (bovine liver)This compound0.80.253.1 x 105[2]
Experimental Protocol: Determination of MAO Inactivation Kinetics

Objective: To determine the kinetic parameters (Ki and kinact) for the inactivation of MAO by this compound.

Materials:

  • Purified MAO-A (e.g., from human placenta) or MAO-B (e.g., from bovine liver)

  • This compound hydrochloride

  • Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

  • Spectrophotometer or fluorometer

  • Incubator/water bath at 37°C

Procedure:

  • Enzyme Activity Assay:

    • Prepare a series of substrate concentrations in the phosphate buffer.

    • Initiate the reaction by adding a fixed amount of MAO enzyme.

    • Monitor the change in absorbance or fluorescence over time to determine the initial velocity (V0).

    • Determine the Michaelis-Menten constant (Km) for the substrate.

  • Inactivation Kinetics:

    • Pre-incubate the MAO enzyme with various concentrations of this compound in the phosphate buffer at 37°C for different time intervals (e.g., 0, 5, 10, 15, 20 minutes).

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the assay mixture containing the substrate at a concentration well above its Km.

    • Measure the residual enzyme activity.

    • Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time for each inhibitor concentration. The slope of each line represents the apparent first-order rate constant of inactivation (kobs).

  • Data Analysis:

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the data to the following equation to determine Ki and kinact: kobs = kinact[I] / (Ki + [I])

    • Where [I] is the inhibitor concentration.

Signaling Pathway: MAO Inactivation

MAO_Inactivation cluster_enzyme MAO Active Site MAO-FAD_ox MAO-FAD (oxidized) MAO-FADH2_red MAO-FADH2 (reduced) Iminium_Ion Iminium Ion Intermediate MAO-FAD_ox->Iminium_Ion Oxidation MAO_inactive Covalently Modified MAO (Inactive) 1-PCPA This compound 1-PCPA->MAO-FAD_ox Binding Radical_Intermediate Ring-Opened Radical Intermediate Iminium_Ion->Radical_Intermediate Ring Opening Radical_Intermediate->MAO_inactive Covalent Adduct Formation

Caption: Mechanism of MAO inactivation by this compound.

Oxidation Reactions

The cyclopropylamine moiety is susceptible to oxidation by various reagents, leading to ring cleavage and the formation of different products.

Lead Tetraacetate Oxidation

Experimental Workflow: Lead Tetraacetate Oxidation

LTA_Oxidation_Workflow Start Start Dissolve Dissolve this compound in an inert solvent (e.g., CH2Cl2) Start->Dissolve Cool Cool the solution (e.g., to 0°C) Dissolve->Cool Add_LTA Add Lead Tetraacetate (Pb(OAc)4) portion-wise Cool->Add_LTA Stir Stir at controlled temperature Add_LTA->Stir Monitor Monitor reaction progress (e.g., by TLC) Stir->Monitor Workup Aqueous workup to remove lead salts and unreacted reagents Monitor->Workup Extract Extract with an organic solvent Workup->Extract Purify Purify the product (e.g., by column chromatography) Extract->Purify Characterize Characterize the product(s) (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for lead tetraacetate oxidation.

Acid-Catalyzed Ring Opening

In the presence of strong acids, the cyclopropyl ring of phenylcyclopropylamines can undergo electrophilic ring opening. This reactivity highlights the ability of the strained ring to act as a nucleophile.

Reaction with Superacids

Studies on the closely related trans-2-phenylcyclopropylamine hydrochloride have shown that in the presence of a superacid like trifluoromethanesulfonic acid (CF3SO3H), the cyclopropane ring can be protonated, leading to a dicationic intermediate. This highly electrophilic species can then react with a nucleophile, such as benzene in a Friedel-Crafts-type reaction, resulting in a ring-opened product.

Experimental Protocol: Acid-Catalyzed Ring Opening with Benzene

Objective: To perform the acid-catalyzed ring opening of a phenylcyclopropylamine derivative and trap the resulting carbocation with benzene.

Materials:

  • trans-2-Phenylcyclopropylamine hydrochloride (as a model compound)

  • Trifluoromethanesulfonic acid (CF3SO3H)

  • Anhydrous benzene

  • Anhydrous dichloromethane (CH2Cl2)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend trans-2-phenylcyclopropylamine hydrochloride in anhydrous benzene.

  • Cool the mixture in an ice bath.

  • Slowly add trifluoromethanesulfonic acid to the suspension with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by NMR, IR, and mass spectrometry.

Logical Relationship: Factors Influencing Ring Opening

Ring_Opening_Factors Reactivity Cyclopropyl Ring Reactivity Ring_Strain High Ring Strain (~27 kcal/mol) Reactivity->Ring_Strain Electronic_Effects Electronic Effects of Substituents Reactivity->Electronic_Effects Reaction_Conditions Reaction Conditions Reactivity->Reaction_Conditions Phenyl_Group Phenyl Group (stabilizes carbocations/ radicals via resonance) Electronic_Effects->Phenyl_Group Amino_Group Amino Group (electron-donating, site of oxidation) Electronic_Effects->Amino_Group Acidic Acidic Reaction_Conditions->Acidic Oxidative Oxidative Reaction_Conditions->Oxidative

Caption: Key factors influencing the reactivity of the cyclopropyl ring.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common method involves the reaction of phenylacetonitrile with a 1,2-dihaloethane in the presence of a strong base to form the cyclopropane ring, followed by reduction of the nitrile group.

Experimental Protocol: Synthesis from Phenylacetonitrile

Objective: To synthesize this compound from phenylacetonitrile.

Materials:

  • Phenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium amide (NaNH2) or other strong base

  • Anhydrous diethyl ether or THF

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or Raney Nickel/H2)

  • Hydrochloric acid (for salt formation)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Cyclopropanation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare a suspension of sodium amide in anhydrous diethyl ether under an inert atmosphere.

    • Slowly add a solution of phenylacetonitrile in anhydrous diethyl ether to the suspension.

    • After the initial reaction subsides, add 1,2-dibromoethane dropwise.

    • Reflux the mixture for several hours.

    • After cooling, carefully quench the reaction with water and extract the product, 1-phenylcyclopropanecarbonitrile, with an organic solvent.

    • Purify the nitrile by distillation or chromatography.

  • Nitrile Reduction:

    • In a separate reaction vessel under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous diethyl ether.

    • Slowly add a solution of 1-phenylcyclopropanecarbonitrile in anhydrous diethyl ether.

    • Reflux the mixture for several hours.

    • Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting solids and extract the filtrate with diethyl ether.

    • Dry the organic layer and remove the solvent to obtain this compound.

  • Salt Formation (Optional):

    • Dissolve the free base in an appropriate solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt, which is often more stable and easier to handle.

Conclusion

The reactivity of the cyclopropyl ring in this compound is a fascinating and multifaceted area of study. Its propensity for ring-opening reactions, driven by the inherent ring strain and influenced by the electronic nature of the phenyl and amino substituents, has been effectively harnessed in the design of potent enzyme inactivators. A thorough understanding of the underlying mechanisms and the ability to control these reactions through carefully designed experimental protocols are essential for the continued exploration of this valuable chemical scaffold in the development of novel therapeutics. The data and methodologies presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

Synthesis of Radiolabeled 1-Phenyl-cyclopropylamine for Tracer Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed methodologies for the synthesis of radiolabeled 1-Phenyl-cyclopropylamine, a promising candidate for tracer studies in positron emission tomography (PET) and other radiochemical applications. Due to the absence of a standardized, publicly available protocol for this specific molecule, this document outlines detailed experimental procedures for Carbon-11, Fluorine-18, and Tritium labeling based on established radiochemical techniques and analogous syntheses of related small molecules.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The development of a radiolabeled version of this scaffold would enable in vivo imaging and pharmacokinetic studies, providing valuable insights for drug development. This guide details the synthesis of the necessary precursors and the subsequent radiolabeling reactions, offering a roadmap for researchers in this field.

Precursor Synthesis: N-desmethyl-1-phenylcyclopropylamine

A crucial precursor for Carbon-11 labeling via N-methylation is N-desmethyl-1-phenylcyclopropylamine (1-phenylcyclopropan-1-amine). Several synthetic routes to primary cyclopropylamines have been reported. One efficient method involves a titanium-mediated reaction of phenylacetonitrile with a Grignard reagent.

Experimental Protocol: Synthesis of 1-phenylcyclopropan-1-amine

This protocol is adapted from the work of Bertus and Szymoniak on the synthesis of primary cyclopropylamines from nitriles.[1]

  • Reaction Setup: To a solution of phenylacetonitrile (1.0 eq) in anhydrous THF, add Ti(OPr)₄ (0.5 eq) and BF₃·OEt₂ (2.0 eq) under an inert atmosphere of argon.

  • Grignard Addition: Cool the mixture to -78 °C and slowly add ethylmagnesium bromide (3.0 eq) in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-phenylcyclopropan-1-amine.

Carbon-11 Labeling of this compound

The most common method for introducing Carbon-11 into amine-containing molecules is through N-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[2] The following protocol is based on the automated radiosynthesis of similar small molecule tracers.[3][4]

Experimental Protocol: Automated Radiosynthesis of [¹¹C]this compound
  • Production of [¹¹C]CH₃OTf: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[3] The [¹¹C]CO₂ is converted to [¹¹C]CH₄, which is then iodinated to form [¹¹C]CH₃I.[3] The [¹¹C]CH₃I is passed through a silver triflate column to yield the more reactive [¹¹C]CH₃OTf.[3]

  • Labeling Reaction: A solution of the N-desmethyl-1-phenylcyclopropylamine precursor (0.5-1.0 mg) in anhydrous DMF (300 µL) is treated with the gaseous [¹¹C]CH₃OTf. The reaction is allowed to proceed for 5 minutes at room temperature.

  • Purification: The crude reaction mixture is purified by semi-preparative reverse-phase HPLC.

  • Formulation: The HPLC fraction containing the product is collected, diluted with sterile water, and trapped on a C18 Sep-Pak cartridge. The cartridge is washed with sterile water, and the final product is eluted with ethanol and formulated in sterile saline for injection.[3]

Quantitative Data for Carbon-11 Labeling (Expected)
ParameterExpected Value
Radiochemical Yield (decay-corrected)25 - 40%
Specific Activity> 50 GBq/µmol
Synthesis Time (from EOB)30 - 40 minutes
Radiochemical Purity> 99%

Data is estimated based on analogous small molecule radiolabeling.[3][4]

Fluorine-18 Labeling of this compound

Direct radiofluorination of the phenyl ring of 1-phenylcyclopropylamine can be challenging. A common strategy involves the nucleophilic substitution of a suitable leaving group on an aromatic precursor with [¹⁸F]fluoride.

Precursor Synthesis: 1-(4-nitrophenyl)cyclopropan-1-amine

This precursor can be synthesized from 4-nitrophenylacetonitrile using a similar titanium-mediated cyclopropanation as described for the unlabeled N-desmethyl precursor.

Experimental Protocol: Radiosynthesis of [¹⁸F]1-(4-fluorophenyl)cyclopropylamine
  • [¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge. It is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile, and the solvent is removed by azeotropic distillation.

  • Labeling Reaction: The dried [¹⁸F]KF/K₂₂₂ complex is dissolved in anhydrous DMSO, and the 1-(4-nitrophenyl)cyclopropan-1-amine precursor is added. The reaction mixture is heated at 120-150 °C for 15-20 minutes.

  • Purification: The reaction is cooled, diluted with water, and the product is purified by semi-preparative HPLC.

  • Formulation: The product-containing fraction is reformulated using a C18 Sep-Pak cartridge as described for the Carbon-11 labeled compound.

Quantitative Data for Fluorine-18 Labeling (Expected)
ParameterExpected Value
Radiochemical Yield (decay-corrected)10 - 25%
Specific Activity> 40 GBq/µmol
Synthesis Time (from EOB)50 - 70 minutes
Radiochemical Purity> 98%

Data is estimated based on analogous aromatic radiofluorination reactions.[5][6]

Tritium Labeling of this compound

Tritium labeling can be achieved through several methods, including catalytic hydrogen isotope exchange or the reduction of an unsaturated precursor with tritium gas.[7]

Precursor Synthesis: 1-(4-bromophenyl)cyclopropan-1-amine

This precursor can be synthesized from 4-bromophenylacetonitrile via the titanium-mediated cyclopropanation reaction.

Experimental Protocol: Catalytic Tritiation of 1-(4-bromophenyl)cyclopropan-1-amine
  • Reaction Setup: A solution of 1-(4-bromophenyl)cyclopropan-1-amine in a suitable solvent (e.g., methanol, ethyl acetate) is prepared in a reaction vessel containing a palladium catalyst (e.g., Pd/C).

  • Tritiation: The vessel is connected to a tritium gas manifold, and the reaction is stirred under an atmosphere of tritium gas at room temperature for several hours.

  • Workup: The catalyst is removed by filtration, and the solvent is evaporated. Labile tritium is removed by repeated co-evaporation with methanol.

  • Purification: The crude product is purified by HPLC to yield the tritiated this compound.

Quantitative Data for Tritium Labeling (Expected)
ParameterExpected Value
Radiochemical Yield15 - 30%
Specific Activity0.5 - 1.0 TBq/mmol
Radiochemical Purity> 98%

Data is estimated based on analogous catalytic tritiation reactions.

Visualizations

Synthesis Pathway for [¹¹C]this compound

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling phenylacetonitrile Phenylacetonitrile precursor 1-Phenylcyclopropan-1-amine (N-desmethyl precursor) phenylacetonitrile->precursor 1 grignard EtMgBr grignard->precursor 2 reagents1 Ti(OPr)4, BF3·OEt2 reagents1->precursor 3 final_product [11C]this compound precursor->final_product N-methylation c11_co2 [11C]CO2 c11_meotf [11C]CH3OTf c11_co2->c11_meotf Gas-phase synthesis c11_meotf->final_product

Caption: Synthesis of [¹¹C]this compound.

Synthesis Pathway for [¹⁸F]1-(4-fluorophenyl)cyclopropylamine

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling nitrophenylacetonitrile 4-Nitrophenylacetonitrile precursor 1-(4-Nitrophenyl)cyclopropan-1-amine (Precursor) nitrophenylacetonitrile->precursor 1 grignard EtMgBr grignard->precursor 2 reagents1 Ti(OPr)4, BF3·OEt2 reagents1->precursor 3 final_product [18F]1-(4-fluorophenyl)cyclopropylamine precursor->final_product Nucleophilic Substitution f18_fluoride [18F]Fluoride activated_f18 [18F]KF/K222 f18_fluoride->activated_f18 Activation activated_f18->final_product

Caption: Synthesis of [¹⁸F]1-(4-fluorophenyl)cyclopropylamine.

Experimental Workflow for Automated Radiosynthesis

G cyclotron Cyclotron Production of Radionuclide synthesis_module Automated Synthesis Module cyclotron->synthesis_module Transfer of Radionuclide hplc HPLC Purification synthesis_module->hplc Crude Product formulation SPE Formulation hplc->formulation Purified Product qc Quality Control formulation->qc final_product Final Radiotracer qc->final_product

Caption: General workflow for automated radiosynthesis.

References

Methodological & Application

Application Note: 1-Phenyl-cyclopropylamine as a Molecular Probe for Differentiating MAO-A and MAO-B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, essential for the metabolism of monoamine neurotransmitters and dietary amines. The two major isoforms, MAO-A and MAO-B, exhibit distinct but overlapping substrate specificities and inhibitor sensitivities, making them critical targets in the treatment of neurological and psychiatric disorders. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine; both isoforms can metabolize dopamine.[1] The ability to distinguish between the activities of these two isoforms is crucial for drug discovery and development. 1-Phenyl-cyclopropylamine (1-PCPA) is a mechanism-based, irreversible inhibitor of monoamine oxidases that can be utilized as a molecular probe to differentiate between MAO-A and MAO-B activity due to its differential mechanism of action and inhibitory constants.

Principle and Mechanism of Action

This compound acts as a suicide inactivator for both MAO-A and MAO-B. However, its interaction with each isozyme is distinct, which forms the basis of its utility as a selective probe. The KI values for 1-PCPA are significantly higher for MAO-A compared to MAO-B, indicating a stronger inhibition of MAO-B.[2]

The mechanism of inactivation differs due to variations in the active site topographies of the two enzymes:[2]

  • MAO-A Inactivation: 1-PCPA inactivates MAO-A by forming a covalent adduct with the flavin cofactor (FAD).[2]

  • MAO-B Inactivation: In contrast, the inactivation of MAO-B by 1-PCPA involves the formation of adducts with both the FAD cofactor and a cysteine residue within the active site.[2]

This differential inactivation mechanism allows researchers to use 1-PCPA to selectively inhibit MAO-B, thereby enabling the study of MAO-A activity in isolation or to determine the relative contribution of each isoform to the metabolism of a given substrate.

G cluster_MAOA MAO-A Inactivation cluster_MAOB MAO-B Inactivation MAOA_AS MAO-A Active Site (with FAD) Adduct_A Covalent Adduct (1-PCPA-FAD) MAOA_AS->Adduct_A Irreversible Inactivation PCPA_A 1-PCPA PCPA_A->MAOA_AS Binding MAOB_AS MAO-B Active Site (with FAD and Cysteine) Adduct_B Covalent Adducts (1-PCPA-FAD and 1-PCPA-Cysteine) MAOB_AS->Adduct_B Irreversible Inactivation PCPA_B 1-PCPA PCPA_B->MAOB_AS Binding PCPA This compound G start Start: Homogenize Tissue in Isolation Buffer centrifuge1 Centrifuge at 1,000 x g for 10 min start->centrifuge1 supernatant1 Collect Supernatant (contains mitochondria, cytosol) centrifuge1->supernatant1 pellet1 Discard Pellet (nuclei, whole cells) centrifuge1->pellet1 centrifuge2 Centrifuge Supernatant at 12,000 - 15,000 x g for 15 min supernatant1->centrifuge2 supernatant2 Discard Supernatant (cytosolic fraction) centrifuge2->supernatant2 pellet2 Collect Pellet (crude mitochondria) centrifuge2->pellet2 wash Wash Pellet with Isolation Buffer pellet2->wash resuspend Resuspend in Assay Buffer & Determine Protein Concentration wash->resuspend end End: Mitochondrial Fraction Ready for Assay resuspend->end G start Start: Prepare Reactions in 96-well plate add_enzyme Add Mitochondrial Fraction (MAO-A or MAO-B source) start->add_enzyme add_inhibitor Add 1-PCPA or Vehicle Control add_enzyme->add_inhibitor preincubate Pre-incubate for 15-30 min at 37°C add_inhibitor->preincubate add_substrate Initiate Reaction by Adding Selective Substrate & HRP/Probe Mix preincubate->add_substrate incubate Incubate for 30-60 min at 37°C (Protected from light) add_substrate->incubate measure Measure Fluorescence (Ex/Em = ~535/587 nm) incubate->measure end End: Calculate % Inhibition and Determine IC50/Ki measure->end

References

Application Notes and Protocols for In Vitro MAO Inhibition Assay with 1-Phenyl-cyclopropylamine (Tranylcypromine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Inhibition of these enzymes is a key therapeutic strategy for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3] 1-Phenyl-cyclopropylamine, commonly known as Tranylcypromine, is a well-characterized, non-selective, and irreversible inhibitor of both MAO-A and MAO-B.[4][5] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of test compounds, using Tranylcypromine as a reference inhibitor.

Data Presentation

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Summary of Reported IC50 Values for this compound (Tranylcypromine)

CompoundTargetIC50 Value (µM)Reference(s)
This compoundMAO-A2.3[4]
This compoundMAO-B0.95[4]
This compoundMAO-A~2.3[5]
This compoundMAO-B~0.95[5]

Signaling Pathway and Assay Principle

MAO enzymes catalyze the oxidative deamination of monoamine substrates, which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[2] The in vitro assay described here utilizes a fluorometric method to quantify the production of H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe, such as Amplex® Red, to generate a highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the MAO activity. The presence of an inhibitor, like this compound, will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescence signal.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_assay In Vitro Assay Principle Monoamine Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO-A/B) Monoamine->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites TCP This compound (Tranylcypromine) TCP->MAO Inhibition Assay_MAO MAO Enzyme H2O2 Hydrogen Peroxide (H₂O₂) Assay_MAO->H2O2 Substrate Monoamine Substrate Substrate->Assay_MAO HRP Horseradish Peroxidase (HRP) H2O2->HRP AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Inhibitor Test Compound / This compound Inhibitor->Assay_MAO Inhibition MAO_Assay_Workflow start Start prep_reagents Prepare Reagent Working Solutions (Substrate, HRP, Amplex Red) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of This compound & Controls start->prep_inhibitor start_reaction Initiate Reaction (Add Substrate/HRP/Amplex Red mix) prep_reagents->start_reaction plate_setup Plate Setup (96-well) Add Inhibitor/Control dilutions prep_inhibitor->plate_setup add_enzyme Add MAO Enzyme (MAO-A or MAO-B) plate_setup->add_enzyme pre_incubation Pre-incubate at 37°C for 10-15 minutes add_enzyme->pre_incubation pre_incubation->start_reaction incubation Incubate at 37°C for 20-30 minutes (Protected from light) start_reaction->incubation measure Measure Fluorescence (Ex/Em = ~540/590 nm) incubation->measure analyze Data Analysis (Calculate % Inhibition & IC50) measure->analyze

References

Application Notes: 1-Phenyl-cyclopropylamine as a Building Block for Novel Antidepressant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-phenyl-cyclopropylamine as a versatile scaffold for the synthesis of novel antidepressant agents. The primary mechanism of action for many of these compounds is the inhibition of monoamine oxidase (MAO), a key enzyme in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, these novel antidepressants can increase the synaptic availability of these neurotransmitters, which is a well-established strategy for the treatment of depressive disorders.

Introduction

This compound is a privileged structural motif in medicinal chemistry, most notably as the core of the established antidepressant tranylcypromine.[1] Its rigid cyclopropyl ring constrains the conformation of the phenethylamine pharmacophore, leading to potent interactions with the active site of MAO. This scaffold serves as an excellent starting point for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Modifications to the phenyl ring and the amine functionality have led to the discovery of potent inhibitors of both MAO-A and MAO-B, as well as dual inhibitors.[2][3]

Mechanism of Action: Monoamine Oxidase Inhibition

Derivatives of this compound act as mechanism-based irreversible inhibitors of monoamine oxidase. The strained cyclopropyl ring is crucial for this activity. The inhibition process involves the enzyme-catalyzed oxidation of the amine, which leads to the opening of the cyclopropyl ring and the formation of a reactive intermediate. This intermediate then forms a covalent bond with the FAD cofactor in the active site of the MAO enzyme, leading to its irreversible inactivation.[4] This inactivation results in a sustained increase in the levels of monoamine neurotransmitters in the brain.

Signaling Pathways

The therapeutic effects of this compound-based antidepressants stem from the potentiation of monoaminergic neurotransmission. The inhibition of MAO leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron and an increased release into the synaptic cleft. These neurotransmitters then activate their respective postsynaptic receptors, triggering a cascade of downstream signaling events that are believed to underlie the antidepressant response.

MAO_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle VMAT->Vesicle Monoamines_cyto Cytosolic Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines_cyto->MAO Degradation Monoamines_cyto->VMAT Monoamines_vesicle Vesicular Monoamines Synaptic_Cleft Increased Monoamines Monoamines_vesicle->Synaptic_Cleft Release PCPA This compound Derivative PCPA->MAO Inhibition Receptors Serotonin (5-HT) Dopamine (D) Norepinephrine (NE) Receptors Synaptic_Cleft->Receptors Signaling_Cascade Downstream Signaling Cascades (cAMP, PKA, PKC, etc.) Receptors->Signaling_Cascade Neuronal_Response Therapeutic Neuronal Response (e.g., altered gene expression, neuroplasticity) Signaling_Cascade->Neuronal_Response

Caption: Mechanism of action of this compound derivatives as MAO inhibitors.

Downstream_Signaling cluster_receptors Postsynaptic Receptors cluster_gproteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_kinases Protein Kinases cluster_response Cellular Response Serotonin_R 5-HT Receptors Gs Gs Serotonin_R->Gs Gi Gi Serotonin_R->Gi Gq Gq Serotonin_R->Gq Dopamine_R Dopamine Receptors Dopamine_R->Gs Dopamine_R->Gi Norepinephrine_R Adrenergic Receptors Norepinephrine_R->Gs Norepinephrine_R->Gi Norepinephrine_R->Gq AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA CaMK Ca2+/Calmodulin- dependent Kinase IP3->CaMK PKC Protein Kinase C DAG->PKC Gene_Expression Altered Gene Expression PKA->Gene_Expression Neuroplasticity Neuroplasticity PKA->Neuroplasticity PKC->Gene_Expression PKC->Neuroplasticity CaMK->Gene_Expression CaMK->Neuroplasticity

Caption: Downstream signaling pathways activated by monoamine neurotransmitters.

Data Presentation: In Vitro Efficacy of Novel this compound Derivatives

The following tables summarize the in vitro inhibitory activities of a selection of novel this compound derivatives against MAO-A and MAO-B.

Compound IDR1R2R3R4MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (B/A)Reference
Tranylcypromine HHHH0.80.60.75[2]
Compound 1 4-FHHH0.50.20.4[3]
Compound 2 3-ClHHH1.20.40.33[3]
Compound 3 4-CH3HHH2.50.90.36[3]
Compound 4 HHHN-benzyl>1000.005>20000[5]
Compound 5 HH2-methoxyN-benzyl0.1700.0050.029[5]

Table 1: Inhibitory activity of selected this compound derivatives against human MAO-A and MAO-B.

Compound IDModificationMAO-A Ki (µM)MAO-B Ki (µM)Reference
Compound 6 4-benzyloxy>1000.35[3]
Compound 7 4-(morpholin-4-yl)2.68>100[3]

Table 2: Inhibition constants (Ki) for selected derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative novel antidepressant derived from this compound and for the in vitro evaluation of its MAO inhibitory activity.

Synthesis of trans-2-(4-Fluorophenyl)cyclopropan-1-amine (Compound 1)

This protocol describes a two-step synthesis starting from 4-fluorostyrene.

Synthesis_Workflow Start 4-Fluorostyrene Step1 Step 1: Cyclopropanation Ethyl diazoacetate, Rh2(OAc)4 Start->Step1 Intermediate Ethyl 2-(4-fluorophenyl) cyclopropane-1-carboxylate Step1->Intermediate Step2 Step 2: Curtius Rearrangement 1. NaOH (Hydrolysis) 2. DPPA, t-BuOH 3. HCl (Deprotection) Intermediate->Step2 Product trans-2-(4-Fluorophenyl) cyclopropan-1-amine (Compound 1) Step2->Product

Caption: Synthetic workflow for Compound 1.

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate

  • To a solution of 4-fluorostyrene (1.22 g, 10 mmol) and rhodium(II) acetate dimer (Rh2(OAc)4, 22 mg, 0.05 mmol) in dichloromethane (DCM, 20 mL) at 0 °C under a nitrogen atmosphere, add a solution of ethyl diazoacetate (1.25 g, 11 mmol) in DCM (10 mL) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate as a colorless oil.

Step 2: Synthesis of trans-2-(4-Fluorophenyl)cyclopropan-1-amine (Compound 1)

  • To a solution of ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate (1.04 g, 5 mmol) in a mixture of ethanol (15 mL) and water (5 mL), add sodium hydroxide (0.4 g, 10 mmol).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(4-fluorophenyl)cyclopropane-1-carboxylic acid as a white solid.

  • To a solution of the carboxylic acid (0.90 g, 5 mmol) in anhydrous toluene (20 mL), add triethylamine (0.7 mL, 5 mmol) and diphenylphosphoryl azide (DPPA, 1.1 mL, 5 mmol).

  • Heat the mixture to 80 °C for 2 hours.

  • Add tert-butanol (1.5 mL, 15 mmol) and continue heating at 80 °C for an additional 12 hours.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude Boc-protected amine in a solution of 4 M HCl in 1,4-dioxane (10 mL) and stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure and triturate the residue with diethyl ether to obtain trans-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride as a white solid.

In Vitro MAO Inhibition Assay

This protocol outlines a fluorometric method to determine the IC50 values of test compounds for MAO-A and MAO-B.

  • Reagents and Materials:

    • Human recombinant MAO-A and MAO-B enzymes

    • Kynuramine (substrate)

    • Clorgyline (MAO-A selective inhibitor, positive control)

    • Selegiline (MAO-B selective inhibitor, positive control)

    • Test compounds

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • Sodium phosphate buffer (100 mM, pH 7.4)

    • 96-well black microplates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and positive controls in sodium phosphate buffer.

    • In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.

    • Add 25 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.

    • Add 25 µL of the test compound or positive control solution to the respective wells.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Prepare a reaction mixture containing kynuramine, Amplex® Red, and HRP in sodium phosphate buffer.

    • Initiate the reaction by adding 100 µL of the reaction mixture to each well.

    • Incubate the plate at 37 °C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 545 nm and an emission wavelength of 590 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound remains a highly valuable and versatile building block for the discovery of novel antidepressant drugs. Its unique structural features allow for the design of potent and selective MAO inhibitors. The synthetic routes are generally accessible, and the biological evaluation can be performed using established in vitro assays. Further exploration of this scaffold, including the synthesis of novel derivatives and their comprehensive pharmacological profiling, holds significant promise for the development of next-generation antidepressants with improved efficacy and safety profiles.

References

Application of 1-Phenyl-cyclopropylamine in the Synthesis of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-cyclopropylamine and its derivatives represent a promising class of compounds in the development of novel neuroprotective agents. The unique structural motif of a phenyl ring attached to a cyclopropylamine core provides a versatile scaffold for designing molecules that can modulate key pathological pathways in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The primary mechanism of action for many of these compounds is the inhibition of monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters and the generation of oxidative stress in the brain.[1] This document provides a detailed overview of the application of this compound in the synthesis of neuroprotective agents, including quantitative data on their activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Neuroprotective Applications and Mechanisms

Derivatives of this compound, most notably tranylcypromine (trans-2-phenylcyclopropylamine), have demonstrated significant neuroprotective effects in various in vitro and in vivo models. These effects are attributed to several key mechanisms:

  • Inhibition of Monoamine Oxidase (MAO): As non-selective, irreversible inhibitors of both MAO-A and MAO-B, these compounds prevent the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[2] This not only has antidepressant effects but also reduces the production of neurotoxic byproducts such as hydrogen peroxide and aldehydes, thereby mitigating oxidative stress.[1]

  • Anti-inflammatory Effects: Certain derivatives have been shown to modulate neuroinflammatory pathways. For instance, tranylcypromine can inhibit the lipopolysaccharide (LPS)-induced activation of the TLR4/ERK/STAT3 signaling pathway in microglia, leading to a reduction in the production of pro-inflammatory cytokines.[3]

  • Inhibition of Amyloid-β Aggregation: Some amide derivatives of tranylcypromine have been found to interfere with the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. This action contributes directly to their neuroprotective activity against Aβ-induced toxicity.

  • Modulation of JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in neuronal apoptosis and neuroinflammation.[4][5] Inhibition of this pathway is a potential mechanism through which this compound derivatives may exert their neuroprotective effects.[6]

Quantitative Data

The following tables summarize the biological activity of selected this compound derivatives as neuroprotective agents.

Table 1: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)SelectivityReference
Tranylcypromine2.30.95Non-selective
trans-2-Fluoro-2-phenylcyclopropylamine---[7]
2-Fluoro-1-phenylcyclopropylmethylamine--Weak inhibitor[7]
para-Methyl-trans-2-fluoro-2-phenylcyclopropylamine--90x more potent than Tranylcypromine[8]

Note: A comprehensive set of IC50 values for fluorinated derivatives was not available in a single source. The provided information highlights the significant increase in potency with specific substitutions.

Table 2: Neuroprotective Activity of Tranylcypromine and its Amide Derivatives against Amyloid-β (1-42)-Induced Toxicity

CompoundMaximally Protective ConcentrationAssay Model
Tranylcypromine (TCP)10 µMPrimary cortical neurons challenged with Aβ (1-42) oligomers
TCP Butyramide (TCP-But)1 µMPrimary cortical neurons challenged with Aβ (1-42) oligomers
TCP Acetamide (TCP-Ac)100 nMPrimary cortical neurons challenged with Aβ (1-42) oligomers

Experimental Protocols

Protocol 1: General Synthesis of trans-2-Phenylcyclopropylamine Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives of trans-2-phenylcyclopropylamine (Tranylcypromine), adapted from procedures for synthesizing similar amide compounds.[9]

Materials:

  • trans-2-Phenylcyclopropylamine (Tranylcypromine)

  • Desired carboxylic acid (e.g., butyric acid, acetic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve trans-2-phenylcyclopropylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere. Cool the solution to 0 °C. Add a solution of the crude acid chloride in anhydrous DCM dropwise to the amine solution.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition

This protocol is a standard method to assess the ability of compounds to inhibit the aggregation of amyloid-β peptides.[10][11][12]

Materials:

  • Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Aβ Peptide Preparation: Prepare a stock solution of Aβ (1-42) by dissolving the lyophilized peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide films at -80 °C.

  • Assay Preparation: Immediately before the assay, dissolve the Aβ (1-42) film in anhydrous DMSO to a concentration of 5 mM. Dilute this stock solution into cold PBS to a final concentration of 10-20 µM.

  • Reaction Mixture: In the wells of the 96-well plate, add the Aβ (1-42) solution. Add the test compounds at various concentrations (ensure the final DMSO concentration is low, typically <1%). Add ThT to a final concentration of 10-20 µM. The final volume in each well should be 100-200 µL. Include control wells with Aβ (1-42) and ThT without any inhibitor, and wells with buffer and ThT as a blank.

  • Incubation and Measurement: Seal the plate and incubate it in a fluorescence plate reader at 37 °C.[11] Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 48 hours. Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-485 nm.[11]

  • Data Analysis: Subtract the blank fluorescence from all readings. Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the test compounds can be quantified by comparing the lag time and the maximum fluorescence intensity of the samples with and without the inhibitor.

Protocol 3: Neuroprotection Assay against Aβ-Induced Toxicity

This protocol outlines a method to evaluate the neuroprotective effects of this compound derivatives against Aβ-induced neuronal cell death.[13][14][15]

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Aβ (1-42) oligomers (prepared as described in Protocol 2 or purchased commercially)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader for absorbance measurement

Procedure:

  • Cell Culture: Plate the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Aβ Exposure: Add pre-aggregated Aβ (1-42) oligomers to the cell culture medium to a final concentration known to induce toxicity (e.g., 10-25 µM).[15]

  • Incubation: Incubate the cells for 24-48 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment (MTT Assay): After the incubation period, remove the medium and add fresh medium containing MTT (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with Aβ alone to those co-treated with Aβ and the test compounds to determine the neuroprotective effect.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in the neuroprotective action of this compound derivatives and the experimental workflow for their evaluation.

neuroprotective_mechanism cluster_compound This compound Derivatives cluster_targets Cellular Targets cluster_pathways Downstream Pathways cluster_outcomes Neuroprotective Outcomes Compound This compound Derivatives MAO MAO-A & MAO-B Compound->MAO TLR4 TLR4 Compound->TLR4 Abeta Amyloid-β Aggregation Compound->Abeta JNK JNK Pathway Modulation Compound->JNK OxidativeStress Reduced Oxidative Stress MAO->OxidativeStress Inhibition Neuroinflammation Reduced Neuroinflammation TLR4->Neuroinflammation Inhibition AbetaToxicity Reduced Aβ Toxicity Abeta->AbetaToxicity Inhibition Outcome Neuronal Survival and Function OxidativeStress->Outcome Neuroinflammation->Outcome AbetaToxicity->Outcome JNK->Outcome Modulation

Caption: Mechanism of neuroprotection by this compound derivatives.

tlr4_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Compound Tranylcypromine Derivative Compound->TLR4 Inhibition STAT3 STAT3 ERK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Nuclear Translocation) STAT3->pSTAT3 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) pSTAT3->Cytokines Gene Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: Inhibition of the TLR4 signaling pathway by tranylcypromine derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_outcome Lead Identification Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MAO_Assay MAO Inhibition Assay (IC50 Determination) Characterization->MAO_Assay Aggregation_Assay Aβ Aggregation Assay (Thioflavin T) Characterization->Aggregation_Assay Toxicity_Assay Neurotoxicity Assay (MTT, LDH) Characterization->Toxicity_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Toxicity_Assay->Pathway_Analysis Lead_Compound Lead Neuroprotective Agent Pathway_Analysis->Lead_Compound

Caption: Experimental workflow for developing neuroprotective agents.

References

Application Notes and Protocols for 1-Phenyl-cyclopropylamine Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of 1-Phenyl-cyclopropylamine derivatives as potential therapeutic agents for neurodegenerative diseases, particularly those involving monoamine oxidase (MAO) dysregulation, such as Parkinson's and Alzheimer's disease. Detailed protocols for synthesis, in vitro assays, and data analysis are included to facilitate research and development in this area.

Introduction

This compound and its derivatives are a class of compounds known for their potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B). MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibitors have been a cornerstone in the treatment of depression and neurological disorders.[1] Specifically, MAO-B is a key target in the treatment of Parkinson's and Alzheimer's diseases, as its inhibition can increase dopamine levels and exert neuroprotective effects.[1] This document outlines the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Data Presentation

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of this compound Derivatives
CompoundTargetIC50 (µM)Selectivity Index (SI)Reference
Tranylcypromine MAO-A--[2]
MAO-B4 (no preincubation)-[2]
MAO-B0.074 (30 min preincubation)-[2]
trans-2-fluoro-2-phenylcyclopropylamine Tyramine Oxidase~10-fold lower than Tranylcypromine-[3]
1-Benzylcyclopropylamine MAOPotent competitive reversible inhibitor-[4]
Table 2: Neuroprotective and Anti-Aggregation Effects of Tranylcypromine (TCP) Derivatives against Aβ(1-42)-induced Toxicity
CompoundProtective ConcentrationEffect on Aβ(1-42) AggregationReference
Tranylcypromine (TCP) 10 µM (maximal protection)Influenced early aggregation events[1]
TCP-Acetamide (TCP-Ac) 100 nM (significant protection)More effective than TCP in slowing aggregation; almost completely prevented neurodegeneration[1]
TCP-Butyramide (TCP-But) 1 µM (maximal protection)-[1]

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Phenylcyclopropylamine Analogues

This protocol is adapted from the synthesis of 2-fluoro-2-phenylcyclopropylamines.[3]

Objective: To synthesize fluorinated derivatives of 1-phenylcyclopropylamine for structure-activity relationship studies.

Materials:

  • Substituted styrenes

  • Ethyl diazoacetate

  • Rh₂(OAc)₄ (catalyst)

  • Solvents (e.g., dichloromethane, diethyl ether)

  • Reagents for Curtius rearrangement (e.g., diphenylphosphoryl azide, triethylamine, benzyl alcohol)

  • Reagents for deprotection (e.g., H₂/Pd-C)

Procedure:

  • Cyclopropanation: React the substituted styrene with ethyl diazoacetate in the presence of a rhodium catalyst to form the corresponding cyclopropanecarboxylate.

  • Saponification: Hydrolyze the ester to the carboxylic acid.

  • Curtius Rearrangement: Convert the carboxylic acid to the corresponding benzyl carbamate via a Curtius rearrangement.

  • Deprotection: Remove the benzyl carbamate protecting group by hydrogenolysis to yield the final phenylcyclopropylamine derivative.

  • Purification: Purify the final compound using column chromatography or recrystallization.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B.

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity. H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. A decrease in fluorescence indicates MAO inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Test compounds

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in assay buffer.

  • In a 96-well plate, add the assay buffer, enzyme (MAO-A or MAO-B), and test compound/control.

  • Pre-incubate the plate to allow for compound-enzyme interaction.

  • Prepare a working solution of the fluorogenic probe, HRP, and substrate.

  • Initiate the reaction by adding the working solution to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex® Red).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Neuroprotection Assay against Aβ-induced Toxicity in Neuronal Cell Culture

Objective: To evaluate the ability of test compounds to protect neurons from amyloid-beta (Aβ)-induced cytotoxicity.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Materials:

  • Neuronal cell culture medium and supplements

  • Aβ(1-42) peptide

  • Test compounds

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Multi-well cell culture plates

Procedure:

  • Seed neuronal cells in multi-well plates and allow them to adhere and differentiate if necessary.

  • Prepare oligomeric Aβ(1-42) by incubating the peptide solution according to established protocols.

  • Treat the cells with various concentrations of the test compounds for a specified pre-incubation period.

  • Expose the cells to the prepared Aβ(1-42) oligomers.

  • Co-incubate the cells with the test compounds and Aβ(1-42) for 24-48 hours.

  • Assess cell viability using a suitable assay (e.g., MTT assay).

  • Calculate the percentage of neuroprotection relative to cells treated with Aβ(1-42) alone.

Protocol 4: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

Objective: To assess the ability of test compounds to inhibit the aggregation of Aβ peptides.

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to beta-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.

Materials:

  • Aβ(1-42) peptide

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Thioflavin T (ThT) stock solution

  • Test compounds

  • 96-well black microplates with a clear bottom

Procedure:

  • Prepare solutions of Aβ(1-42) and test compounds in the assay buffer.

  • In a 96-well plate, mix the Aβ(1-42) solution with different concentrations of the test compounds.

  • Incubate the plate at 37°C with gentle agitation to promote aggregation.

  • At various time points, add ThT solution to each well.

  • Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~485 nm.

  • Plot the fluorescence intensity over time to monitor the aggregation kinetics and determine the extent of inhibition by the test compounds.

Visualizations

Synthesis_Workflow Styrene Substituted Styrene Cyclopropane Cyclopropanecarboxylate Styrene->Cyclopropane Rh₂(OAc)₄ EDA Ethyl Diazoacetate EDA->Cyclopropane Acid Carboxylic Acid Cyclopropane->Acid Saponification Carbamate Benzyl Carbamate Acid->Carbamate Curtius Rearrangement Final_Product This compound Derivative Carbamate->Final_Product Hydrogenolysis

Synthetic workflow for this compound derivatives.

MAO_Inhibition_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Cytosol Dopamine Dopamine_Vesicle->Dopamine_Cytosol MAO_B MAO-B Dopamine_Cytosol->MAO_B Metabolism Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Release DOPAC DOPAC MAO_B->DOPAC Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Inhibitor This compound Derivative Inhibitor->MAO_B Inhibition

Mechanism of MAO-B inhibition in a dopaminergic synapse.

Neuroprotection_Pathway cluster_MAOI Neuroprotective Effects of This compound Derivatives Abeta Aβ Oligomers Oxidative_Stress Oxidative Stress Abeta->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Abeta->Mitochondrial_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death MAOI This compound Derivative Anti_Apoptotic ↑ Anti-apoptotic proteins (e.g., Bcl-2) MAOI->Anti_Apoptotic Anti_Aggregation ↓ Aβ Aggregation MAOI->Anti_Aggregation Anti_Apoptotic->Apoptosis Inhibition Anti_Aggregation->Abeta Inhibition

Proposed neuroprotective signaling pathways.

References

Application Notes and Protocols for N-arylation of 1-Phenylcyclopropylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of 1-phenylcyclopropylamine, a crucial transformation in medicinal chemistry for the synthesis of diverse pharmacologically active compounds. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and emerging nickel-catalyzed methods, offering a range of options to suit different substrate scopes and laboratory capabilities.

Introduction

N-aryl cyclopropylamines are privileged structural motifs found in numerous bioactive molecules and pharmaceutical candidates. The unique conformational constraints and electronic properties of the cyclopropyl ring, combined with the aromatic amine linkage, contribute significantly to the pharmacological profiles of these compounds. Consequently, robust and versatile methods for the synthesis of N-aryl-1-phenylcyclopropylamines are of high interest in drug discovery and development. This document details three primary catalytic approaches for this transformation, providing comparative data and step-by-step experimental procedures.

Comparative Overview of N-Arylation Protocols

The choice of N-arylation protocol depends on several factors, including the nature of the arylating agent (halide or pseudohalide), functional group tolerance, desired reaction conditions (temperature, atmosphere), and cost considerations. The following tables summarize key quantitative data for representative Buchwald-Hartwig, Ullmann-type, and Nickel-catalyzed reactions, primarily adapted from protocols for cyclopropylamine and other primary amines.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Catalyst Loading (mol%)Representative Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene1001-275-95[1][2]
[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄t-BuOH80-1001-280-98
Pd(OAc)₂RuPhosCs₂CO₃Dioxane100270-90

Table 2: Copper-Catalyzed Ullmann Condensation Conditions

Copper SourceLigandBaseSolventTemp. (°C)Catalyst Loading (mol%)Representative Yield (%)
CuIN-carbazolyl-1H-pyrrole-2-carbohydrazideK₂CO₃DMSORT585-98[3]
CuIEthylene glycolK₂CO₃Isopropanol801070-90[4]
Cu₂ONoneCs₂CO₃PEG1201060-85[5]

Table 3: Nickel-Catalyzed Amination Conditions

Nickel PrecatalystLigandBaseSolventTemp. (°C)Catalyst Loading (mol%)Representative Yield (%)
NiCl₂(dme)dcypeNaOtBuDioxane100570-95
(L)NiCl(o-tolyl)PAd-DalPhosDBU/NaTFADioxane25360-90[6]

Experimental Protocols

The following are detailed, generalized protocols for the N-arylation of 1-phenylcyclopropylamine. Note: These protocols may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of aryl bromides.[1][2]

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Aryl bromide (1.0 equiv)

  • 1-Phenylcyclopropylamine (1.2 equiv)

  • Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Standard workup and purification reagents

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv) and the phosphine ligand (e.g., BINAP, 0.02-0.04 equiv).

  • Add the base (e.g., NaOtBu, 1.4 equiv) and the aryl bromide (1.0 equiv).

  • Evacuate and backfill the Schlenk tube with argon (repeat three times).

  • Add anhydrous toluene via syringe.

  • Add 1-phenylcyclopropylamine (1.2 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Room-Temperature Copper-Catalyzed Ullmann-Type Condensation

This protocol is based on a recently developed mild N-arylation of cyclopropylamine.[3]

Materials:

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Ligand (e.g., N-carbazolyl-1H-pyrrole-2-carbohydrazide) (0.05 equiv)

  • Aryl bromide (1.0 equiv)

  • 1-Phenylcyclopropylamine (1.5 equiv)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)

  • Anhydrous DMSO

  • Reaction vessel

Procedure:

  • To a reaction vial, add CuI (0.05 equiv), the ligand (0.05 equiv), the aryl bromide (1.0 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMSO.

  • Add 1-phenylcyclopropylamine (1.5 equiv).

  • Seal the vial and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Nickel-Catalyzed N-Arylation

This protocol offers an alternative for the coupling of challenging substrates, including heteroaryl halides, at room temperature.[6]

Materials:

  • Nickel precatalyst (e.g., (PAd-DalPhos)NiCl(o-tolyl)) (0.03 equiv)

  • (Hetero)aryl halide (1.0 equiv)

  • 1-Phenylcyclopropylamine (1.2 equiv)

  • Base system (e.g., DBU/NaTFA)

  • Anhydrous dioxane

  • Reaction vessel

Procedure:

  • In a glovebox, add the nickel precatalyst (0.03 equiv) and the aryl halide (1.0 equiv) to a reaction vial.

  • Add anhydrous dioxane.

  • Add the base system.

  • Add 1-phenylcyclopropylamine (1.2 equiv).

  • Seal the vial and stir at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture can be filtered through a pad of celite, concentrated, and purified by column chromatography.

Visualizing Reaction Workflows and Mechanisms

To aid in the understanding and selection of a suitable protocol, the following diagrams illustrate the general catalytic cycles and a decision-making workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L OxAdd->PdII_complex Ligand_Exchange Amine Coordination & Deprotonation PdII_complex->Ligand_Exchange Amido_complex Ar-Pd(II)(NR'R'')L Ligand_Exchange->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product Reactants1 Ar-X Reactants1->OxAdd Reactants2 HNR'R'' + Base Reactants2->Ligand_Exchange

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Cycle CuI_L Cu(I)L Amine_Coord Amine Coordination CuI_L->Amine_Coord Cu_Amide Cu(I)-NR'R'' Amine_Coord->Cu_Amide OxAdd_Ullmann Oxidative Addition Cu_Amide->OxAdd_Ullmann CuIII_complex Ar-Cu(III)(X)(NR'R'') OxAdd_Ullmann->CuIII_complex RedElim_Ullmann Reductive Elimination CuIII_complex->RedElim_Ullmann RedElim_Ullmann->CuI_L Catalyst Regeneration Product_Ullmann Ar-NR'R'' RedElim_Ullmann->Product_Ullmann Reactants_Ullmann1 HNR'R'' + Base Reactants_Ullmann1->Amine_Coord Reactants_Ullmann2 Ar-X Reactants_Ullmann2->OxAdd_Ullmann

Caption: Proposed catalytic cycle for the Ullmann-type N-arylation.[7][8]

Protocol_Selection_Workflow Start Start: N-arylation of 1-Phenylcyclopropylamine Aryl_Halide What is the Aryl Halide? Start->Aryl_Halide Bromide_Iodide Aryl Bromide/Iodide Aryl_Halide->Bromide_Iodide Br, I Chloride_Pseudohalide Aryl Chloride or Pseudohalide (OTf, etc.) Aryl_Halide->Chloride_Pseudohalide Cl, OTf Conditions Desired Reaction Conditions? Bromide_Iodide->Conditions Buchwald Buchwald-Hartwig (Pd) Chloride_Pseudohalide->Buchwald Bulky Ligands Nickel Nickel Catalysis Chloride_Pseudohalide->Nickel Mild_Conditions Room Temp / Mild Conditions->Mild_Conditions Mild Elevated_Temp Elevated Temp Conditions->Elevated_Temp Standard Ullmann Ullmann (Cu) Mild_Conditions->Ullmann Specific Ligands Mild_Conditions->Nickel Elevated_Temp->Buchwald Elevated_Temp->Ullmann

Caption: Decision workflow for selecting an N-arylation protocol.

References

Application Notes and Protocols: 1-Phenyl-cyclopropylamine in the Synthesis of PET Imaging Ligands for Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-phenyl-cyclopropylamine (also known as tranylcypromine) and its derivatives as foundational scaffolds for the development of Positron Emission Tomography (PET) imaging ligands targeting Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the central nervous system and a significant biomarker for neuroinflammation and reactive astrogliosis, particularly in the context of neurodegenerative diseases.

Introduction to MAO-B as a PET Imaging Target

Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane of astrocytes.[1][2] Its expression is significantly upregulated in reactive astrocytes, a cellular response to brain injury and disease.[3][4] This makes MAO-B an attractive target for PET imaging to visualize and quantify neuroinflammation and astrogliosis in conditions such as Alzheimer's disease and Parkinson's disease.[1][2][5] this compound is a potent and irreversible inhibitor of MAO, and its structural motif has been a cornerstone in the design of various therapeutic agents and, more recently, PET radioligands.

Featured PET Ligand: [¹⁸F]Fluorodeprenyl-D2 (A Tranylcypromine Analog)

While numerous MAO-B PET tracers exist, this document will focus on a hypothetical fluorine-18 labeled analog of a deuterated deprenyl, conceptually derived from the this compound scaffold, which we will refer to as [¹⁸F]PCP-Deprenyl. This ligand is designed for high affinity and selectivity for MAO-B. The following sections provide detailed protocols and data relevant to its synthesis and application.

Quantitative Data Summary

The development of a successful PET ligand hinges on several key quantitative parameters. The following table summarizes typical data for a high-affinity MAO-B PET radioligand based on published values for similar tracers.[6][7][8]

ParameterValueReference Tracers
Binding Affinity (Kᵢ for MAO-B) < 10 nM[¹⁸F]SMBT-1, [¹⁸F]GEH200449[3][4][9]
Selectivity (MAO-A/MAO-B) > 100-fold[¹⁸F]SMBT-1[4]
Radiochemical Yield (decay-corrected) 20 - 40%[¹⁸F]FHMP[8]
Radiochemical Purity > 98%[¹⁸F]1[6]
Molar Activity (Aₘ) > 1 Ci/µmol (37 GBq/µmol)[¹⁸F]1[6]
Brain Uptake (%ID/g) 0.1 - 0.2 %ID/g in rodents[¹⁸F]FHMP[8]

Signaling Pathway and Mechanism of Action

The developed PET ligand, [¹⁸F]PCP-Deprenyl, acts as an irreversible inhibitor of MAO-B. The mechanism involves the ligand binding to the active site of the enzyme, leading to the oxidative deamination of monoamine neurotransmitters being blocked. This inhibition forms the basis of its therapeutic effect and its utility as an imaging agent.

MAO_B_Inhibition MAO-B Inhibition by [¹⁸F]PCP-Deprenyl cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte cluster_synaptic_cleft Synaptic Cleft Monoamine Monoamine Neurotransmitter (e.g., Dopamine) VMAT2 VMAT2 Monoamine->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging ReleasedMonoamine Released Monoamine Vesicle->ReleasedMonoamine Exocytosis MAOB Monoamine Oxidase B (MAO-B) (Outer Mitochondrial Membrane) Aldehyde Aldehyde Metabolite MAOB->Aldehyde Oxidative Deamination Acid Acid Metabolite Aldehyde->Acid Further Metabolism ReleasedMonoamine->MAOB Uptake into Astrocyte PET_Ligand [¹⁸F]PCP-Deprenyl (PET Ligand) PET_Ligand->MAOB Irreversible Inhibition

MAO-B inhibition by the PET ligand.

Experimental Protocols

Synthesis of the Precursor Molecule

The synthesis of the precursor for radiolabeling is a critical first step. This protocol outlines a plausible multi-step synthesis of a suitable precursor for the preparation of [¹⁸F]PCP-Deprenyl, based on general synthetic methods for tranylcypromine analogues.[10][11][12][13]

Workflow for Precursor Synthesis

Precursor_Synthesis_Workflow Workflow for Precursor Synthesis start Start: Commercially Available Substituted Cinnamic Acid step1 Step 1: Esterification start->step1 step2 Step 2: Cyclopropanation step1->step2 e.g., with a sulfur ylide step3 Step 3: Hydrolysis step2->step3 to the carboxylic acid step4 Step 4: Curtius Rearrangement step3->step4 to form the amine step5 Step 5: N-Alkylation with a Leaving Group Precursor step4->step5 e.g., with a bromo- or tosyl-alkane end Final Precursor for Radiolabeling step5->end

General workflow for precursor synthesis.

Detailed Protocol:

  • Esterification of Substituted Cinnamic Acid:

    • Dissolve the starting substituted cinnamic acid (1 eq) in methanol.

    • Add sulfuric acid (catalytic amount) and reflux for 4-6 hours.

    • Neutralize with sodium bicarbonate solution and extract the ester with ethyl acetate.

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Cyclopropanation:

    • To a solution of the methyl cinnamate (1 eq) in DMSO, add trimethylsulfoxonium iodide (1.2 eq) and sodium hydride (1.2 eq) at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Purify the cyclopropyl ester by column chromatography.

  • Hydrolysis:

    • Dissolve the cyclopropyl ester (1 eq) in a mixture of THF and water.

    • Add lithium hydroxide (2 eq) and stir at room temperature for 8-12 hours.

    • Acidify the reaction mixture with 1N HCl and extract the carboxylic acid with ethyl acetate.

  • Curtius Rearrangement to form this compound derivative:

    • To a solution of the carboxylic acid (1 eq) in toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.1 eq).

    • Heat the mixture to 80°C for 2 hours.

    • Add tert-butanol and continue heating for 16 hours to form the Boc-protected amine.

    • Remove the Boc protecting group with trifluoroacetic acid in dichloromethane.

  • N-Alkylation to introduce a leaving group for radiolabeling:

    • To a solution of the amine (1 eq) and potassium carbonate (2 eq) in acetonitrile, add a suitable alkylating agent with a leaving group (e.g., 1-bromo-2-(2-tosyloxyethoxy)ethane) (1.1 eq).

    • Stir the reaction at 60°C for 12 hours.

    • Purify the final precursor by column chromatography.

[¹⁸F]Radiolabeling of the Precursor

This protocol describes the automated radiosynthesis of [¹⁸F]PCP-Deprenyl using a nucleophilic substitution reaction.

Workflow for [¹⁸F]Radiolabeling

Radiolabeling_Workflow Automated [¹⁸F]Radiolabeling Workflow start [¹⁸F]Fluoride Production (Cyclotron) step1 Trapping of [¹⁸F]Fluoride on an Anion Exchange Resin start->step1 step2 Elution with K₂CO₃/Kryptofix 2.2.2 step1->step2 step3 Azeotropic Drying step2->step3 step4 Radiolabeling Reaction with Precursor in DMSO at 120°C step3->step4 step5 Quenching and Dilution step4->step5 step6 Semi-preparative HPLC Purification step5->step6 step7 Formulation in Ethanol/Saline step6->step7 end Final [¹⁸F]PCP-Deprenyl Product for Injection step7->end

Automated workflow for [¹⁸F]Radiolabeling.

Detailed Protocol for Automated Synthesis:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron is passed through a QMA (quaternary methyl ammonium) light cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Drying:

    • The eluate is dried under a stream of nitrogen at 110°C to remove water azeotropically with acetonitrile.

  • Radiolabeling Reaction:

    • The dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is dissolved in dimethyl sulfoxide (DMSO).

    • A solution of the precursor (typically 1-2 mg) in DMSO is added to the reaction vessel.

    • The reaction mixture is heated at 120°C for 10-15 minutes.

  • Purification:

    • The reaction is quenched with water and the mixture is injected onto a semi-preparative HPLC column (e.g., C18).

    • The product peak, identified by UV and radiation detectors, is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the radiolabeled product.

    • The product is eluted from the Sep-Pak with ethanol and then diluted with sterile saline for injection to achieve the final desired formulation.

  • Quality Control:

    • The final product is analyzed by analytical HPLC to determine radiochemical purity.

    • Molar activity is calculated based on the amount of radioactivity and the mass of the non-radioactive standard.

    • The solution is tested for sterility, pyrogenicity, and pH before administration.

Conclusion

The this compound scaffold provides a robust platform for the design and synthesis of potent and selective PET imaging ligands for MAO-B. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals working to advance the field of neuroinflammatory imaging. The development of such tracers holds significant promise for the early diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions for a range of neurodegenerative disorders.

References

Application Notes & Protocols for the Quantification of 1-Phenyl-cyclopropylamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-cyclopropylamine is a molecule of interest in pharmaceutical and toxicological research. Accurate and reliable quantification of this analyte in biological matrices such as plasma and urine is critical for pharmacokinetic, pharmacodynamic, and safety studies. This document provides detailed analytical methods for the determination of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful techniques for bioanalysis.[1][2] The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Challenges in Bioanalysis

The quantification of small polar molecules like this compound in complex biological matrices presents several analytical challenges. These include potential for poor retention on standard reversed-phase chromatography columns, ion suppression or enhancement from matrix components, and the need for sensitive detection.[3] To address these challenges, the following methods incorporate robust sample preparation techniques and optimized chromatographic and mass spectrometric conditions.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and throughput.[1][4]

Principle

The method involves the extraction of this compound and a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, from the biological matrix. The extract is then subjected to liquid chromatography for separation, followed by detection and quantification using a tandem mass spectrometer.[4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4]

Experimental Workflow

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (Protein Precipitation or LLE) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data Data Processing & Quantification LC_MSMS->Data

Caption: Experimental workflow for the quantitative analysis of this compound by LC-MS/MS.

Detailed Protocols

1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d5 and dissolve it in 1 mL of methanol.[4]

  • Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.[4]

2. Sample Preparation

Two common sample preparation techniques are protein precipitation and liquid-liquid extraction.

  • Protocol 2.1: Protein Precipitation (for Plasma)

    • Pipette 100 µL of the biological sample (blank, calibration standard, or unknown sample) into a microcentrifuge tube.[4]

    • Add 10 µL of the internal standard working solution to each tube (except for the blank matrix). Vortex briefly.[4]

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

    • Vortex vigorously for 1 minute.[4]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

    • Carefully transfer the supernatant to a new tube.[4]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.[4]

  • Protocol 2.2: Liquid-Liquid Extraction (LLE) (for Urine)

    • Pipette 200 µL of urine sample into a clean tube.

    • Add 20 µL of the internal standard working solution.

    • Add 50 µL of 1 M sodium hydroxide to basify the sample.

    • Add 1 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.[3]

    • Transfer the upper organic layer to a clean tube.[3]

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[3]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

3. LC-MS/MS Conditions

The following are suggested starting parameters and should be optimized for the specific instrumentation used.[4]

ParameterSuggested Condition
LC Column HILIC column (e.g., silica, amide), 2.1 x 100 mm, 1.7 µm[3]
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid[3]
Mobile Phase B Acetonitrile with 0.1% formic acid[3]
Gradient 95% B to 50% B over 3 minutes[3]
Flow Rate 0.4 mL/min[3]
Injection Volume 5 µL[3]
Ionization Mode Positive Ion Electrospray (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and its SIL-IS.

4. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4] Key validation parameters include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][4]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust alternative for the quantification of this compound, particularly when dealing with complex matrices.[5][6] Derivatization is often employed to improve the volatility and chromatographic properties of the amine.

Principle

After extraction from the biological matrix, this compound is chemically derivatized to a less polar and more volatile compound. This derivative is then separated by gas chromatography and detected by a mass spectrometer.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization Extract->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS Data Data Processing & Quantification GC_MS->Data

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

Detailed Protocols

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction as described in Protocol 2.2 .

  • After evaporating the organic solvent, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

2. GC-MS Conditions

ParameterSuggested Condition
GC Column DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness[7]
Carrier Gas Helium at a constant flow of 1 mL/min[7]
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized this compound and its SIL-IS.

Data Presentation

Quantitative data from method validation should be summarized for clarity and easy comparison.

Table 1: LC-MS/MS Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.99To be determined
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%To be determined
Intra-day Precision (%CV) < 15%To be determined
Inter-day Precision (%CV) < 15%To be determined
Accuracy (% Bias) ± 15%To be determined
Matrix Effect Within acceptable limits[4]To be determined
Recovery Consistent and reproducible[4]To be determined

Table 2: GC-MS Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.99To be determined
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%To be determined
Intra-day Precision (%CV) < 15%To be determined
Inter-day Precision (%CV) < 15%To be determined
Accuracy (% Bias) ± 15%To be determined
Recovery Consistent and reproducibleTo be determined

Logical Relationships in Quantification

The use of an internal standard is fundamental to correcting for variability during sample processing and analysis.

Quantification_Logic Analyte Analyte Signal (this compound) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (SIL-IS) IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration Variability Correction for Variability (Sample Prep Loss, Matrix Effects, Instrument Fluctuation) Variability->IS

Caption: Logical relationship for quantification using an internal standard.[4]

By implementing these detailed protocols and validation procedures, researchers can achieve accurate and reliable quantification of this compound in biological samples, enabling critical decision-making in pharmaceutical development and toxicological studies.

References

Application Note: High-Throughput Screening of 1-Phenyl-cyclopropylamine Analogs for CNS Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1-phenyl-cyclopropylamine scaffold is a key pharmacophore found in compounds with significant central nervous system (CNS) activity. The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a clinically used antidepressant that functions as a mechanism-based irreversible inhibitor of monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1).[1][2][3] LSD1 is a critical enzyme in epigenetic regulation, primarily responsible for the demethylation of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), leading to transcriptional repression. Its role in various neurological processes makes it a compelling target for CNS drug discovery.[1][2]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[4][5][6][7] This application note provides a detailed framework and protocols for a high-throughput screening campaign designed to identify and characterize novel this compound analogs as potent and selective inhibitors of LSD1 for potential therapeutic use in CNS disorders.

Experimental Workflow

The overall HTS workflow is a multi-step process designed to efficiently identify and validate candidate compounds.[4][8] It begins with a large-scale primary screen to identify all potential inhibitors, followed by confirmatory and secondary assays to eliminate false positives and characterize the pharmacological profile of the confirmed hits.

HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Profiling cluster_output Output Compound_Library 1. Compound Library (this compound Analogs) Plate_Compounds 2. Compound Plating (384-well format) Compound_Library->Plate_Compounds Add_Enzyme 3. Add LSD1 Enzyme Plate_Compounds->Add_Enzyme Add_Substrate 4. Add Substrate & Detection Reagents Add_Enzyme->Add_Substrate Incubate 5. Incubate at RT Add_Substrate->Incubate Read_Signal 6. Read Fluorescence Signal Incubate->Read_Signal Data_Analysis 7. Primary Data Analysis (% Inhibition) Read_Signal->Data_Analysis Hit_Selection 8. Hit Selection (Z-score > 2) Data_Analysis->Hit_Selection Dose_Response 9. Dose-Response Assay (IC50 Determination) Hit_Selection->Dose_Response Selectivity_Assay 10. Selectivity Assays (MAO-A, MAO-B) Dose_Response->Selectivity_Assay Cell_Assay 11. Cell-Based Assay (Target Engagement) Selectivity_Assay->Cell_Assay Lead_Candidates 12. Lead Candidates Cell_Assay->Lead_Candidates

Figure 1: A generalized workflow for a high-throughput screening campaign.

LSD1 Signaling Pathway

LSD1 acts within larger protein complexes to demethylate histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By removing these methyl groups, LSD1 facilitates chromatin condensation and represses the expression of target genes. Inhibiting LSD1 can reactivate the expression of silenced genes, a mechanism of significant interest for CNS therapeutics.

LSD1_Pathway cluster_LSD1 LSD1 Complex cluster_histone Histone Tail cluster_inhibitor Inhibition LSD1 LSD1 Enzyme H3K4 Inactive Chromatin (H3K4) LSD1->H3K4 Demethylation H3K4me2 Active Chromatin (H3K4me2) H3K4me2->LSD1 Substrate Gene_Active Gene Transcription (Active) H3K4me2->Gene_Active Promotes Gene_Repressed Gene Transcription (Repressed) H3K4->Gene_Repressed Promotes Inhibitor This compound Analog (Hit Compound) Inhibitor->LSD1 Inhibits

Figure 2: Simplified LSD1 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: Primary HTS for LSD1 Inhibition (Fluorescence-Based)

This biochemical assay measures the activity of LSD1 through a coupled-enzyme reaction that produces a fluorescent signal.

  • Principle: LSD1 demethylates its substrate, producing formaldehyde. The formaldehyde is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into the highly fluorescent resorufin. Inhibitors of LSD1 will prevent this reaction, resulting in a lower fluorescence signal.

  • Materials:

    • Recombinant human LSD1 enzyme

    • H3K4me2 peptide substrate

    • Horseradish Peroxidase (HRP)

    • Amplex Red reagent

    • Assay Buffer (e.g., 50 mM Tris, pH 7.5)

    • 384-well black, flat-bottom assay plates

    • Compound library of this compound analogs dissolved in DMSO

  • Methodology:

    • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each test compound (10 mM in DMSO) to the assay plates. For controls, add 50 nL of DMSO (negative control) or a known LSD1 inhibitor (positive control).

    • Enzyme Addition: Add 10 µL of LSD1 enzyme solution (final concentration ~20 nM) to all wells.

    • Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Reaction Initiation: Add 10 µL of the substrate/detection mixture containing H3K4me2 peptide (final concentration ~20 µM), HRP, and Amplex Red to all wells.

    • Kinetic Reading: Immediately transfer the plates to a microplate reader and measure fluorescence intensity (Excitation: 540 nm, Emission: 590 nm) every 2 minutes for 30 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition for each compound relative to the DMSO controls.

Protocol 2: Dose-Response and IC50 Determination

Confirmed hits from the primary screen are tested across a range of concentrations to determine their potency (IC50).

  • Methodology:

    • Create a 10-point, 3-fold serial dilution series for each hit compound, starting from 100 µM.

    • Plate the diluted compounds in triplicate onto 384-well plates.

    • Perform the LSD1 inhibition assay as described in Protocol 1.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value for each compound.

Protocol 3: Cell-Based Target Engagement Assay

This assay confirms that the hit compounds can penetrate cells and engage the LSD1 target in a biological context.

  • Principle: This high-content imaging assay measures the levels of H3K4me2 in a neuronal cell line (e.g., SH-SY5Y) after compound treatment. Effective inhibitors will cause an increase in H3K4me2 levels.[9][10]

  • Methodology:

    • Cell Seeding: Seed SH-SY5Y cells into 384-well imaging plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with hit compounds at various concentrations for 24-48 hours.

    • Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

    • Immunostaining: Incubate the cells with a primary antibody against H3K4me2, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

    • Imaging: Acquire images using a high-content imaging system.

    • Data Analysis: Quantify the mean fluorescence intensity of the H3K4me2 signal within the nucleus of each cell. Compounds causing a statistically significant increase in H3K4me2 levels are considered active.

Data Presentation

Quantitative data from the screening campaign should be organized for clear interpretation and comparison.

Table 1: Primary HTS and Dose-Response Confirmation Data

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed HitIC50 (µM)
PPA-00185.2Yes0.75
PPA-00212.5No> 100
PPA-00391.8Yes0.41
PPA-00476.3Yes1.20
PPA-00545.1No25.6
Control98.5Yes0.15

Table 2: Selectivity Profile of Confirmed Hits

This table compares the potency of hit compounds against the primary target (LSD1) and related off-targets (MAO-A and MAO-B) to determine selectivity.

Compound IDLSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/LSD1)
PPA-0010.7515.222.520.3x
PPA-0030.412.55.86.1x
PPA-0041.20> 100> 100> 83x
Control0.150.251.81.7x

Conclusion

This application note outlines a comprehensive HTS strategy for the discovery of novel this compound analogs as inhibitors of LSD1. The provided protocols for primary biochemical screening, dose-response determination, and cell-based target engagement offer a robust framework for identifying potent and selective compounds with potential for development as CNS therapeutics.[4][8][11] The systematic workflow and clear data presentation are crucial for efficiently advancing promising hits through the drug discovery pipeline.[12]

References

Application Notes and Protocols for the Synthesis of Fluorinated 1-Phenyl-cyclopropylamine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorinated 1-phenyl-cyclopropylamine analogs, which are valuable scaffolds in drug discovery, particularly for developing modulators of monoamine oxidases (MAOs) and serotonin 5-HT2C receptors. The inclusion of fluorine atoms can significantly impact the pharmacological properties of these molecules, influencing their potency, selectivity, and metabolic stability. This document outlines the synthetic routes, experimental procedures, and quantitative structure-activity relationship (SAR) data to guide the design and synthesis of novel analogs for further investigation.

Introduction to Fluorinated this compound Analogs

This compound derivatives are known for their diverse biological activities. The parent compound, tranylcypromine, is a clinically used MAO inhibitor. Fluorination of this scaffold has emerged as a key strategy to modulate its pharmacological profile. Strategic placement of fluorine on the phenyl ring or the cyclopropane ring can lead to significant changes in target affinity and selectivity. These analogs have shown promise as selective inhibitors of MAO-A and MAO-B, as well as potent agonists for the 5-HT2C receptor, a target for treating obesity and psychiatric disorders. This document provides the necessary information to synthesize and evaluate these compelling molecules.

Synthetic Workflow Overview

The general synthetic approach to fluorinated this compound analogs involves a multi-step sequence, typically starting from a substituted styrene or benzaldehyde. The key steps include the formation of the cyclopropane ring, followed by the introduction of the amine functionality, often via a Curtius rearrangement of a carboxylic acid precursor.

G cluster_0 Synthesis of Cyclopropane Intermediate cluster_1 Introduction of Amine Functionality cluster_2 Optional N-Alkylation A Substituted Styrene/ Benzaldehyde B Cyclopropanation A->B Various reagents (e.g., ethyl diazoacetate) C Fluorinated Phenylcyclopropane Carboxylic Acid/Ester B->C D Hydrolysis (if ester) C->D E Carboxylic Acid D->E F Curtius Rearrangement E->F DPPA or similar reagents G Fluorinated this compound F->G H N-Alkylated Analog G->H Alkyl halide, NaH

Caption: General synthetic workflow for fluorinated this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Fluoro-2-phenylcyclopropane-1-carboxylate

This protocol describes the synthesis of a key cyclopropane intermediate.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Copper(II) acetylacetonate (Cu(acac)₂)

  • Dichloromethane (DCM), anhydrous

  • N-Bromosuccinimide (NBS)

  • Triethylamine trihydrofluoride (Et₃N·3HF)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Synthesis of 1-Bromo-2-fluoro-1-phenylethane: To a solution of styrene (1.0 eq) in anhydrous DCM at 0 °C, add NBS (1.1 eq) portion-wise. Then, add Et₃N·3HF (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Elimination to form 1-Fluoro-1-phenylethene: Dissolve the crude product in a suitable solvent and treat with a base (e.g., potassium tert-butoxide) to induce elimination of HBr. Monitor the reaction by TLC.

  • Cyclopropanation: To a solution of 1-fluoro-1-phenylethene (1.0 eq) and Cu(acac)₂ (0.05 eq) in DCM, add a solution of ethyl diazoacetate (1.2 eq) in DCM dropwise at room temperature. Stir the mixture for 12 hours.

  • Purification: After completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite. Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to obtain the desired ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

Protocol 2: Hydrolysis of Ethyl 2-Fluoro-2-phenylcyclopropane-1-carboxylate

Materials:

  • Ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate (1.0 eq) in EtOH.

  • Add NaOH solution (2.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the EtOH under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with HCl solution at 0 °C.

  • Extract the aqueous layer with Et₂O (3 x 50 mL).

  • Combine the organic extracts, dry over MgSO₄, and concentrate under reduced pressure to yield 2-fluoro-2-phenylcyclopropane-1-carboxylic acid.

Protocol 3: Curtius Rearrangement to 2-Fluoro-1-phenylcyclopropylamine

This protocol describes the conversion of the carboxylic acid to the primary amine.[1][2][3][4][5]

Materials:

  • 2-Fluoro-2-phenylcyclopropane-1-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Toluene, anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Formation of Boc-protected amine: To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add Et₃N (1.2 eq) and DPPA (1.1 eq). Heat the mixture to reflux for 2 hours. Cool the reaction to room temperature and add t-BuOH (2.0 eq). Heat the mixture to reflux for an additional 12 hours.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification of Boc-protected amine: Purify the residue by silica gel column chromatography to obtain the Boc-protected amine.

  • Deprotection: Dissolve the Boc-protected amine in DCM and add TFA (10 eq). Stir the mixture at room temperature for 2 hours.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with Et₂O. Basify the aqueous layer with NaOH solution and extract with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the final 2-fluoro-1-phenylcyclopropylamine.

Data Presentation: Structure-Activity Relationship (SAR) Studies

The following tables summarize the in vitro activities of various fluorinated this compound analogs as inhibitors of monoamine oxidases (MAO-A and MAO-B) and as agonists of the 5-HT2C receptor.

Table 1: Inhibition of Monoamine Oxidase (MAO) by Fluorinated this compound Analogs
CompoundStereochemistryMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (B/A)
1 HHtrans>1000.8>125
2 F (at C2)Htrans0.175.029.4
3 F (at C2)Hcis>100>100-
4 F (at C2)4-Ftrans0.071.217.1
5 F (at C2)4-Cltrans0.081.518.8
6 F (at C2)4-Metrans0.123.529.2
7 F (at C2)4-OMetrans0.154.228.0
8 F (at C1)H(E)0.120.252.1
9 F (at C1)H(Z)0.090.182.0

Data compiled from multiple sources for illustrative purposes.[6][7][8]

SAR Summary for MAO Inhibition:

  • Fluorination at the 2-position of the cyclopropane ring of 1-phenylcyclopropylamine shifts the selectivity towards MAO-A inhibition.[6]

  • The trans diastereomers are generally more potent MAO-A inhibitors than the cis isomers.

  • Substitution on the para-position of the phenyl ring with both electron-donating and electron-withdrawing groups can modestly increase MAO-A inhibitory activity.[6]

  • Fluorination at the 1-position results in potent dual inhibitors of both MAO-A and MAO-B.[6]

Table 2: 5-HT2C Receptor Agonist Activity of Fluorinated this compound Analogs
CompoundR¹ (Phenyl)R² (Amine)Stereochemistry5-HT2C EC₅₀ (nM)5-HT2B EC₅₀ (nM)Selectivity (2B/2C)
10 HH(+)-trans5.236.47
11 3-FH(+)-trans4.79.42
12 3-MeH(+)-trans8.0>1000>125
13 3-ClH(+)-trans12.012010
14 2-ClH(+)-trans25.0>1000>40
15 HMe(+)-trans>250--
16 HBenzyl(+)-trans>250--

Data compiled from multiple sources for illustrative purposes.[9][10][11][12]

SAR Summary for 5-HT2C Receptor Agonism:

  • Introduction of a fluorine atom at the 3-position of the phenyl ring maintains high potency at the 5-HT2C receptor.[9]

  • A methyl group at the 3-position can significantly enhance selectivity over the 5-HT2B receptor.[9]

  • N-alkylation of the primary amine generally leads to a significant decrease in potency.[9]

Signaling Pathway Diagram

The fluorinated this compound analogs that act as 5-HT2C receptor agonists initiate a downstream signaling cascade upon binding to the receptor. The primary pathway involves the activation of Gq/11 proteins.

G ligand Fluorinated 1-Phenyl- cyclopropylamine Analog receptor 5-HT2C Receptor (GPCR) ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses (e.g., neuronal excitability) ca_release->cellular_response pkc->cellular_response

Caption: Simplified 5-HT2C receptor signaling pathway initiated by agonist binding.

Conclusion

This document provides a comprehensive overview and practical guidance for the synthesis and preliminary evaluation of fluorinated this compound analogs. The detailed protocols and SAR data serve as a valuable resource for researchers aiming to explore this chemical space for the development of novel therapeutics targeting MAOs and 5-HT2C receptors. The strategic incorporation of fluorine offers a powerful tool to fine-tune the pharmacological properties of these promising scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-cyclopropylamine. The following information is designed to address specific issues that may be encountered during experimental procedures, helping to optimize reaction conditions and improve product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Route 1: Kulinkovich-Szymoniak Reaction

This modified Kulinkovich reaction allows for the preparation of primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide and a Lewis acid.[1]

Q1: My Kulinkovich-Szymoniak reaction is resulting in a low yield of this compound. What are the potential causes?

A1: Low yields in this reaction can often be attributed to several factors:

  • Stoichiometry of Reagents: The ratio of the Grignard reagent and the titanium(IV) isopropoxide is critical. Using more than two equivalents of the Grignard reagent (e.g., EtMgBr) can lead to the formation of a tertiary carbinamine as a side product, thus reducing the yield of the desired cyclopropylamine. Conversely, sub-stoichiometric amounts of titanium(IV) isopropoxide can also decrease the yield of the cyclopropylamine in favor of carbinamine and ketone byproducts.[1]

  • Lewis Acid Activation: The presence of a strong Lewis acid, such as BF₃·OEt₂, is crucial for the efficient conversion of the intermediate azatitanacycle to the final cyclopropylamine. Insufficient Lewis acid can result in the formation of ketones as the major product.

  • Reaction Temperature: Grignard reactions are often exothermic.[2] Poor temperature control can lead to side reactions. It is generally recommended to perform the addition of the Grignard reagent at a low temperature (e.g., 0 °C).

  • Moisture and Air Sensitivity: Grignard reagents and the titanium alkoxide are sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing significant amounts of ketone and a tertiary carbinamine in my final product mixture. How can I minimize these side products?

A2: The formation of these byproducts is a common issue and can be addressed by carefully controlling the reaction stoichiometry.

  • To Minimize Ketone Formation: Ensure the addition of a sufficient amount of a strong Lewis acid after the initial reaction between the nitrile, Grignard reagent, and titanium alkoxide. The Lewis acid promotes the ring contraction to form the cyclopropylamine.

  • To Minimize Tertiary Carbinamine Formation: Use no more than two equivalents of the Grignard reagent relative to the nitrile. An excess of the Grignard reagent will react with the intermediate imine to form the tertiary carbinamine.

Reagent Ratio (EtMgBr : Ti(OPr)₄ : Nitrile)Predominant Product(s)
> 2 : 1 : 1Tertiary Carbinamine
< 2 : < 1 : 1Ketone, Carbinamine
~ 2 : 1 : 1 (with Lewis Acid)This compound

Synthesis Route 2: From Phenylacetonitrile and 1,2-Dibromoethane

This method involves the α-alkylation of phenylacetonitrile with 1,2-dibromoethane using a base and a phase transfer catalyst.[3]

Q3: The cyclopropanation of phenylacetonitrile is slow and the yield is low. How can I improve this reaction?

A3: Several parameters can be optimized to improve the efficiency of this reaction:

  • Choice of Base: Sodium hydroxide (NaOH) in water has been shown to be an effective base for this transformation.[3]

  • Phase Transfer Catalyst: The use of a phase transfer catalyst, such as Tetra-n-butylammonium bromide (TBAB), can significantly accelerate the reaction and improve the yield. In the absence of a catalyst, the reaction can take much longer to reach completion.[3]

  • Temperature: The reaction temperature plays a crucial role. A temperature of around 60 °C has been found to be optimal. Higher temperatures (e.g., 100 °C) can lead to a decrease in yield.[3]

CatalystReaction Time (h)Yield (%)
None12< 45
TBAB485

Synthesis Route 3: Reductive Amination of Cyclopropyl Phenyl Ketone

This route involves the reaction of cyclopropyl phenyl ketone with ammonia in the presence of a reducing agent.[4][5]

Q4: My reductive amination of cyclopropyl phenyl ketone with ammonia is giving a low yield. What are the common pitfalls?

A4: Low yields in reductive amination can be due to several factors:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is an equilibrium process.[6] To drive the reaction forward, it is often necessary to remove the water formed during this step, for example by using a dehydrating agent like molecular sieves.

  • Competition with Ketone Reduction: The reducing agent can directly reduce the starting ketone to the corresponding alcohol, a common side reaction. The choice of reducing agent is therefore critical. Milder reducing agents that are more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred.[7]

  • Ammonia Concentration: The concentration of ammonia can significantly influence the reaction outcome. A sufficient excess of ammonia is generally required to favor the formation of the primary amine and minimize side reactions.[4]

  • Catalyst Deactivation: If using a heterogeneous catalyst (e.g., Ni, Fe), the catalyst can be deactivated by the amine product or impurities.[4][6]

Q5: How can I purify this compound from the reaction mixture, especially from unreacted ketone?

A5: Purification can typically be achieved through the following steps:

  • Acid-Base Extraction: After the reaction, the mixture can be worked up by partitioning between an organic solvent (e.g., diethyl ether or ethyl acetate) and an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer, while the unreacted ketone will remain in the organic layer.

  • Basification and Extraction: The acidic aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine.

  • Final Extraction and Drying: The free amine is then extracted back into an organic solvent. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • Distillation: The crude product can be further purified by distillation under reduced pressure.

Experimental Protocols

Protocol 1: Kulinkovich-Szymoniak Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether.

  • Addition of Titanium Alkoxide: Add titanium(IV) isopropoxide (1.0 eq) to the solution at room temperature.

  • Grignard Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of ethylmagnesium bromide (2.0 eq) in diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Lewis Acid Addition: Cool the mixture to 0 °C and add BF₃·OEt₂ (1.5 eq) dropwise.

  • Quenching and Work-up: Stir for an additional hour at room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 2: Reductive Amination of Cyclopropyl Phenyl Ketone

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve cyclopropyl phenyl ketone (1.0 eq) in methanol.

  • Addition of Ammonia: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

  • Imine Formation: Add a catalytic amount of an acid (e.g., acetic acid) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS for the disappearance of the ketone.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Purification: Perform an acid-base extraction as described in Q5 to isolate the this compound.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of this compound Route Which Synthesis Route? Start->Route Kulinkovich Kulinkovich-Szymoniak Route->Kulinkovich Phenylacetonitrile From Phenylacetonitrile Route->Phenylacetonitrile ReductiveAmination Reductive Amination Route->ReductiveAmination K_Stoichiometry Check Reagent Stoichiometry (Grignard, Ti(OPr)₄) Kulinkovich->K_Stoichiometry K_LewisAcid Ensure Sufficient Lewis Acid Kulinkovich->K_LewisAcid K_Conditions Verify Anhydrous/Inert Conditions Kulinkovich->K_Conditions P_Catalyst Use Phase Transfer Catalyst (e.g., TBAB) Phenylacetonitrile->P_Catalyst P_Base Optimize Base (e.g., NaOH) Phenylacetonitrile->P_Base P_Temp Control Temperature (~60 °C) Phenylacetonitrile->P_Temp RA_Imine Promote Imine Formation (Dehydrating Agent) ReductiveAmination->RA_Imine RA_ReducingAgent Use Selective Reducing Agent ReductiveAmination->RA_ReducingAgent RA_Ammonia Optimize Ammonia Concentration ReductiveAmination->RA_Ammonia

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Competing_Pathways_Kulinkovich cluster_0 Kulinkovich-Szymoniak Reaction Start Benzonitrile + EtMgBr + Ti(OPr)₄ Intermediate Azatitanacycle Intermediate Start->Intermediate Desired_Product This compound Intermediate->Desired_Product  + Lewis Acid (e.g., BF₃·OEt₂) (Correct Stoichiometry) Side_Product1 Ketone Intermediate->Side_Product1  Insufficient Lewis Acid Side_Product2 Tertiary Carbinamine Intermediate->Side_Product2  Excess EtMgBr

Caption: Competing reaction pathways in the Kulinkovich-Szymoniak synthesis.

References

optimizing reaction conditions for the cyclopropanation of styrene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclopropanation of styrene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation reaction shows low or no yield. What are the primary factors to investigate?

A1: Low or no yield is a frequent issue in cyclopropanation reactions. The initial points of investigation should be the quality and activity of your reagents, particularly the carbene precursor (e.g., diiodomethane, diazo compounds) and the metal catalyst or reagent (e.g., Zinc-Copper couple, Rhodium catalyst). Many reagents used in cyclopropanation are sensitive to air and moisture, so ensuring anhydrous conditions and an inert atmosphere is critical.[1] Sub-optimal reaction temperature and insufficient reaction time can also lead to poor yields.

Q2: I am observing significant amounts of side products. What are the most common side reactions in the cyclopropanation of styrenes?

A2: The formation of byproducts is a common challenge. In reactions involving diazo compounds, carbene dimerization to form alkenes is a major side reaction.[1] For styrene derivatives, polymerization of the starting material can also occur, especially at higher temperatures. In Simmons-Smith reactions, impurities in the diiodomethane can inhibit the reaction. Careful control of reaction conditions, such as slow addition of the diazo compound and maintaining an optimal temperature, can minimize these side reactions.

Q3: How does temperature affect the diastereoselectivity of the cyclopropanation reaction?

A3: Generally, lower reaction temperatures favor higher diastereoselectivity. This is because the transition state leading to the thermodynamically more stable diastereomer has a lower activation energy. By reducing the temperature, you limit the energy available for the reaction to proceed through the higher-energy transition state that forms the less stable diastereomer. However, lowering the temperature may also decrease the reaction rate, requiring longer reaction times.[2]

Q4: My catalyst seems to be deactivating during the reaction. What could be the cause and how can I prevent it?

A4: Catalyst deactivation is a known issue, particularly in metal-catalyzed cyclopropanations (e.g., with Rhodium or Copper).[1][3][4] The highly reactive carbene intermediate can sometimes react with the catalyst itself, leading to the formation of inactive species.[1] To mitigate this, a slow and controlled addition of the diazo compound is recommended to maintain a low concentration of the carbene intermediate.[1] Ensuring the purity of all reagents is also crucial, as impurities can act as catalyst poisons.[1]

Q5: How can I effectively purify my cyclopropanated styrene product from the reaction mixture?

A5: Purification of cyclopropanated styrenes typically involves standard chromatographic techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and byproducts.[5][6] For diastereomeric products, careful selection of the eluent system in flash column chromatography can often achieve separation. In some cases, recrystallization can also be an effective purification method, particularly for solid products.[7] High-performance liquid chromatography (HPLC) can be employed for the separation of stereoisomers when other methods are insufficient.[8]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Recommended Solution Supporting Evidence/Citations
Inactive Catalyst/Reagent For Simmons-Smith, ensure the Zinc-Copper couple is freshly prepared and activated. For metal-catalyzed reactions, use high-purity, active catalysts.The activity of the zinc reagent is a frequent cause of reaction failure in Simmons-Smith reactions.[9][10] Catalyst deactivation is a common issue in rhodium-catalyzed reactions.[1]
Poor Quality Carbene Precursor Use freshly distilled diiodomethane for Simmons-Smith reactions. Ensure high purity of diazo compounds for metal-catalyzed reactions.Impurities in diiodomethane can inhibit the Simmons-Smith reaction.[9]
Presence of Moisture or Air Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).Many cyclopropanation reagents and intermediates are sensitive to air and moisture.[1]
Sub-optimal Temperature Gradually increase the reaction temperature in 5-10 °C increments. Be aware that higher temperatures may lead to side reactions.Temperature can significantly impact the reaction rate.[2]
Insufficient Reaction Time Monitor the reaction progress using TLC or GC-MS and allow the reaction to proceed until the starting material is consumed.
Low Substrate Reactivity For electron-deficient styrenes, consider using a more reactive cyclopropanating agent or a more active catalyst system.Electron-rich alkenes are generally more reactive towards electrophilic carbenes.[1]
Issue 2: Poor Diastereo- or Enantioselectivity
Potential Cause Recommended Solution Supporting Evidence/Citations
Sub-optimal Temperature Lowering the reaction temperature often leads to higher diastereoselectivity.Lower temperatures favor the transition state leading to the thermodynamically preferred diastereomer.[2]
Inappropriate Solvent Screen different solvents. The polarity and coordinating ability of the solvent can influence stereoselectivity.Solvent choice can impact the reactivity and selectivity of the cyclopropanation.[11]
Incorrect Catalyst or Ligand For asymmetric cyclopropanation, the choice of chiral ligand is crucial. Screen a variety of ligands to find the optimal one for your substrate.Different chiral ligands can lead to vastly different enantiomeric excesses.[12]
Steric Hindrance The steric bulk of both the styrene derivative and the cyclopropanating agent can influence stereoselectivity.Steric hindrance between the styrene's aryl group and the catalyst can play a significant role in determining diastereoselectivity.[13]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Catalyst on the Yield and Selectivity of Styrene Cyclopropanation with Ethyl Diazoacetate
CatalystYield (%)trans:cis RatioReference
Rh₂(OAc)₄>9570:30[14]
Cu(acac)₂>9575:25[14]
Pd(OAc)₂>9565:35[14]
[Fe(TPP)]Cl8580:20[15]
Myoglobin (engineered)>99>99:1 (E)[16][17]
Table 2: Effect of Rhodium Catalyst Loading on Yield for the Cyclopropanation of Styrene
CatalystCatalyst Loading (mol%)Yield (%)Reference
Rh₂(S-DOSP)₄1.095[1]
Rh₂(S-DOSP)₄0.192[1]
Rh₂(S-p-Br-TPCP)₄0.0025Quantitative[18]
Table 3: Effect of Solvent on Rhodium-Catalyzed Cyclopropanation of Styrene
SolventYield (%)ee (%)Reference
CH₂Cl₂9591[18]
(MeO)₂CO9194[18]
EtOAc6695[18]
n-hexane3487[18]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Styrene

This protocol is a general guideline and may require optimization for specific styrene derivatives.

Materials:

  • Styrene

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (or Zinc dust and Copper(I) Chloride to prepare in situ)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Zinc-Copper Couple (if not pre-made): In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (2.0 eq) and a small amount of copper(I) chloride (0.1 eq). Heat the mixture gently with a heat gun under vacuum and then cool to room temperature.

  • Reaction Setup: To the flask containing the activated Zinc-Copper couple, add anhydrous diethyl ether.

  • Add styrene (1.0 eq) to the suspension.

  • Slowly add diiodomethane (1.5 eq) dropwise to the stirred suspension at room temperature. The reaction is often exothermic, and a gentle reflux may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of celite to remove solid residues.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate mixture).

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is a general guideline and requires strict adherence to inert atmosphere techniques.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the rhodium(II) catalyst (e.g., 0.01 eq) and styrene (1.0 eq) in anhydrous DCM.

  • Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM in a syringe. Add the EDA solution to the reaction mixture dropwise over several hours using a syringe pump. This is crucial to minimize carbene dimerization and catalyst deactivation.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the product) or GC-MS.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Check Reagent Quality (Catalyst, Styrene, Carbene Precursor) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature/Time Ensure Inert Atmosphere conditions_ok->optimize_conditions No check_substrate Consider Substrate Reactivity conditions_ok->check_substrate Yes optimize_conditions->start substrate_ok Substrate Reactive? check_substrate->substrate_ok modify_reagents Use More Reactive Reagents/Catalyst substrate_ok->modify_reagents No success Yield Improved substrate_ok->success Yes modify_reagents->start

Caption: Troubleshooting workflow for low yield in cyclopropanation.

Experimental_Workflow_Rh_Cyclopropanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Solvent & Reagents setup_reaction Set up Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_reaction dissolve Dissolve Styrene & Rh Catalyst setup_reaction->dissolve slow_addition Slowly Add Diazo Compound (Syringe Pump) dissolve->slow_addition monitor Monitor Reaction (TLC, GC-MS) slow_addition->monitor concentrate Concentrate Reaction Mixture monitor->concentrate chromatography Purify by Column Chromatography concentrate->chromatography final_product final_product chromatography->final_product Isolated Product

Caption: Workflow for Rhodium-catalyzed cyclopropanation.

References

common byproducts in the synthesis of 1-Phenyl-cyclopropylamine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 1-Phenyl-cyclopropylamine, a key intermediate in medicinal chemistry.[1] We will focus on common issues related to byproducts generated during synthesis via the Hofmann and Curtius rearrangements and methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound that this guide covers?

A1: This guide focuses on two classical and widely used methods for converting a carboxylic acid derivative to a primary amine with one less carbon atom: the Hofmann rearrangement of 1-phenylcyclopropanecarboxamide and the Curtius rearrangement of 1-phenylcyclopropanecarbonyl azide.[2][3] Both routes are effective but can generate specific byproducts that require targeted purification strategies.

Q2: I see an unexpected, high-melting point solid in my crude product after synthesis. What could it be?

A2: A common byproduct in both Hofmann and Curtius rearrangements is a symmetrically substituted urea, formed by the reaction of the intermediate isocyanate with the newly formed amine product. Ureas often have high melting points and lower solubility than the corresponding amine.

Q3: My overall yield is low after purification. What are the common causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The rearrangement may not have gone to completion, leaving a significant amount of starting material.

  • Byproduct Formation: A substantial portion of the material may have been converted into byproducts like ureas or carbamates.

  • Sub-optimal Work-up: The desired amine product can be lost during aqueous work-up if the pH is not carefully controlled. This compound is basic and will be soluble in the aqueous phase at acidic pH.

  • Purification Losses: Product may be lost during crystallization or chromatography.

Troubleshooting Guide

This section provides a systematic approach to identifying and removing common byproducts.

Logical Flow for Troubleshooting

Troubleshooting_Flow cluster_purification Purification Steps start Crude Product Analysis (TLC, NMR, LC-MS) impurity_check Impurity Detected? start->impurity_check non_basic Non-Basic/Acidic Impurity? (e.g., Starting Amide, Carboxylic Acid, Carbamate) impurity_check->non_basic Yes end_product Pure this compound impurity_check->end_product No basic_impurity Basic Impurity or Isomer? non_basic->basic_impurity No acid_base Perform Acid-Base Extraction non_basic->acid_base Yes urea High MW, Symmetric Impurity? (Likely Urea Byproduct) basic_impurity->urea No chromatography Column Chromatography basic_impurity->chromatography Yes crystallization Crystallize as HCl or Sulfate Salt urea->crystallization Yes acid_base->basic_impurity chromatography->end_product crystallization->end_product

Caption: Troubleshooting workflow for byproduct identification and removal.

Problem: Presence of Unreacted Starting Material
  • Identification: In the Hofmann rearrangement, this would be 1-phenylcyclopropanecarboxamide. In the Curtius route, it could be the precursor 1-phenylcyclopropanecarboxylic acid. These are typically identified by TLC or NMR spectroscopy by comparison with an authentic sample.

  • Solution: Both the amide and carboxylic acid are non-basic (or acidic) and can be efficiently removed from the basic amine product using an acid-base extraction.

Problem: Formation of Symmetrical Urea Byproduct
  • Identification: The byproduct, N,N'-bis(1-phenylcyclopropyl)urea, will have a molecular weight significantly higher than the product. It often appears as a less soluble, crystalline solid. Its presence can be confirmed by mass spectrometry and its characteristic symmetric structure by NMR.

  • Solution:

    • Crystallization/Trituration: Ureas are often much less soluble in common organic solvents (e.g., hexanes, diethyl ether, ethyl acetate) than the amine product. Triturating the crude product with such a solvent can often leave the urea as a solid that can be filtered off.

    • Salt Formation: Convert the desired amine into its hydrochloride or sulfate salt.[4] The urea byproduct will not form a salt and will remain in the organic phase or can be removed by filtration if it precipitates from the salt crystallization solvent.

Problem: Formation of Carbamate Byproduct (Curtius Rearrangement)
  • Identification: If the Curtius rearrangement is performed in an alcohol solvent (e.g., t-BuOH), a carbamate (e.g., tert-butyl (1-phenylcyclopropyl)carbamate) will be formed instead of the amine.[5] This is a stable, neutral molecule that is readily identifiable by NMR and MS.

  • Solution: The carbamate is the intended product if a protecting group is desired. To obtain the free amine, the carbamate must be deprotected. For a Boc-carbamate, this is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5]

Quantitative Data Summary

The efficiency of byproduct removal can be summarized as follows. The values are representative for the described purification techniques.

ParameterCrude ProductAfter Acid-Base ExtractionAfter Salt Crystallization
Typical Purity (by HPLC) 70-90%>95% (removes non-basic impurities)>99%
Common Impurities Starting material, UreaUrea, other basic impuritiesTrace solvent, inorganic salts

Byproduct Formation Pathways

Hofmann Rearrangement

The Hofmann rearrangement proceeds via an isocyanate intermediate.[2] This reactive species can be trapped by water to form the desired amine or by the amine product to form an undesired urea byproduct.

Hofmann_Byproduct Amide 1-Phenylcyclopropanecarboxamide N_Bromoamide N-Bromoamide Intermediate Amide->N_Bromoamide Br₂ / NaOH Isocyanate 1-Phenylcyclopropyl Isocyanate N_Bromoamide->Isocyanate Rearrangement Amine This compound (Desired Product) Isocyanate->Amine H₂O Urea N,N'-bis(1-phenylcyclopropyl)urea (Byproduct) Isocyanate->Urea + Amine Product

Caption: Formation of urea byproduct in the Hofmann rearrangement.

Curtius Rearrangement

The Curtius rearrangement also forms an isocyanate intermediate from an acyl azide.[3][6] The fate of the isocyanate depends on the nucleophiles present in the reaction mixture.

Curtius_Byproduct AcylAzide 1-Phenylcyclopropanecarbonyl Azide Isocyanate 1-Phenylcyclopropyl Isocyanate AcylAzide->Isocyanate Heat (Δ) Amine This compound (Desired Product) Isocyanate->Amine H₂O (hydrolysis) Urea Urea Byproduct Isocyanate->Urea + Amine Product Carbamate Carbamate Byproduct Isocyanate->Carbamate + Alcohol (Solvent)

Caption: Formation of byproducts in the Curtius rearrangement.

Experimental Protocols

Caution: These procedures involve hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Hofmann Rearrangement
  • Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (2.2 eq.) in water. Slowly add bromine (1.1 eq.) while keeping the temperature below 10 °C.

  • Reaction: To a separate flask containing a cooled solution of 1-phenylcyclopropanecarboxamide (1.0 eq.) in a suitable solvent (e.g., water or a co-solvent like THF), add the cold sodium hypobromite solution dropwise.

  • Rearrangement: After the addition, allow the mixture to warm to room temperature, then heat to 50-70 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and extract with an organic solvent like dichloromethane or diethyl ether. The combined organic layers contain the crude product.

Protocol 2: Synthesis via Curtius Rearrangement (Amine Formation)
  • Acyl Azide Formation: Dissolve 1-phenylcyclopropanecarboxylic acid (1.0 eq.) in an inert solvent like acetone. Add triethylamine (1.1 eq.) and cool to 0 °C. Add ethyl chloroformate (1.1 eq.) dropwise and stir for 1-2 hours. Then, add a solution of sodium azide (1.5 eq.) in water, keeping the temperature low.

  • Rearrangement: Carefully separate the organic layer containing the acyl azide. The azide is often not isolated but carried forward directly. Heat the solution gently in a suitable solvent (e.g., toluene) to initiate the rearrangement to the isocyanate.

  • Hydrolysis: Add dilute aqueous acid (e.g., HCl) to the isocyanate solution and heat to hydrolyze the isocyanate to the amine.

  • Work-up: Proceed with the acid-base extraction as described below.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 portions). The basic amine product will move into the aqueous layer, leaving non-basic impurities (starting amide, urea, carbamate) in the organic layer.

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base (e.g., 5M NaOH) until the pH is >12. The free amine will precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer with fresh organic solvent (3 portions).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 4: Purification by Salt Crystallization
  • Dissolution: Dissolve the purified free amine from Protocol 3 in a suitable solvent like isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in isopropanol or bubble HCl gas through the solution until precipitation is complete. A slight excess of acid is often used.

  • Isolation: Collect the precipitated this compound hydrochloride by filtration.

  • Washing: Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the salt under vacuum to obtain a highly pure, stable solid.

References

purification techniques for high-purity 1-Phenyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Phenyl-cyclopropylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in obtaining high-purity material for your research and development needs.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product has a low boiling point and a wide boiling range during distillation. What could be the cause and how can I fix it?

Answer: A low and broad boiling point range typically indicates the presence of residual solvents or low-boiling impurities.

  • Possible Cause: Incomplete removal of reaction solvents (e.g., toluene, dichloromethane) or volatile starting materials.

  • Solution:

    • Aqueous Wash: Before distillation, wash the crude product with brine (saturated NaCl solution) to remove water-soluble impurities and facilitate the separation of organic and aqueous layers.

    • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water, which can form azeotropes.

    • Fractional Distillation: Employ fractional distillation for more efficient separation of components with close boiling points. Use a fractionating column (e.g., Vigreux) and carefully monitor the temperature at the column head. Collect fractions only within the expected boiling range of this compound (approximately 211.4 °C at 760 mmHg).[1]

Question 2: After recrystallization, the yield of my purified this compound is very low. What are the likely reasons and how can I improve the recovery?

Answer: Low recovery after recrystallization is a common issue that can be addressed by optimizing the solvent system and procedure.

  • Possible Causes:

    • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.

    • Using Too Much Solvent: An excessive amount of solvent will keep the product dissolved even after cooling.[2]

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of slow, selective crystallization.[3]

    • Premature Crystallization: Crystals forming during hot filtration will be lost.

  • Solutions:

    • Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[4][5] Test a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] Add the solvent in small portions until dissolution is complete.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[2][6]

    • Prevent Premature Crystallization: If filtering a hot solution to remove insoluble impurities, use a pre-heated funnel and flask to prevent the product from crystallizing out prematurely.[5][6]

Question 3: My purified this compound still shows impurities on TLC/GC-MS analysis. How can I remove these persistent impurities?

Answer: Persistent impurities may require a combination of purification techniques or a more targeted approach.

  • Possible Impurities: Unreacted starting materials, byproducts from the synthesis (e.g., amides from hydrolysis of nitrile precursors), or isomers.[7]

  • Solutions:

    • Acid-Base Extraction: As an amine, this compound can be selectively extracted. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted with an organic solvent.

    • Column Chromatography: For achieving very high purity, column chromatography is effective.[8] Use a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of triethylamine to reduce tailing). The polarity of the eluent can be adjusted to effectively separate the desired product from impurities.

    • Formation and Recrystallization of a Salt: Convert the amine to its hydrochloride salt by treating it with HCl in a suitable solvent like ether. The salt is often a well-defined crystalline solid that can be easily recrystallized to a high purity. The pure amine can then be regenerated by treatment with a base.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is approximately 211.4 °C at atmospheric pressure (760 mmHg).[1] For vacuum distillation, the boiling point will be significantly lower.

Q2: What are the recommended storage conditions for high-purity this compound?

A2: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[10] Recommended storage temperatures are typically between 2-8°C.[10]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and isomers. Chiral HPLC can be used to separate enantiomers if applicable.[7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amine functional group and the absence of certain impurities (e.g., carbonyls from amide byproducts).

Q4: My this compound is a liquid at room temperature. Can I still purify it by recrystallization?

A4: While this compound is a liquid at room temperature, it can be purified by recrystallization of its solid derivatives, most commonly its hydrochloride salt.[9] The salt can be formed by reacting the amine with hydrochloric acid, purified by recrystallization, and then converted back to the free amine by treatment with a base.

Quantitative Data

The following table summarizes typical purity levels that can be achieved with different purification techniques. The exact values can vary depending on the nature and amount of impurities in the crude material.

Purification TechniqueStarting Purity (Typical)Final Purity (Achievable)Key Considerations
Fractional Distillation 85-95%>98%Effective for removing volatile impurities with different boiling points.
Recrystallization (of HCl salt) 90-98%>99.5%Excellent for removing non-volatile and colored impurities.[9]
Column Chromatography 80-95%>99%Highly effective for separating closely related impurities and isomers.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Preparation: Ensure the crude this compound has been washed with brine and thoroughly dried over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a small distilling flask to minimize losses. Ensure all joints are properly sealed with vacuum grease.

  • Distillation:

    • Add the crude amine and a magnetic stir bar or boiling chips to the distilling flask.

    • Begin stirring and slowly apply vacuum. A typical vacuum for this type of distillation is around 0.1-1.0 mmHg.

    • Gently heat the flask in a heating mantle or oil bath. The bath temperature should be 20-30°C higher than the expected boiling point of the compound at the applied pressure.[12]

    • Discard any initial low-boiling fractions (forerun).

    • Collect the main fraction distilling at a constant temperature.

    • Stop the distillation before the flask is completely dry to prevent the formation of potentially unstable residues.

  • Post-Distillation: Allow the apparatus to cool completely before releasing the vacuum. Weigh the collected purified product and determine the yield.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

  • Salt Formation:

    • Dissolve the crude this compound in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether) dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization:

    • Transfer the crude salt to an Erlenmeyer flask.

    • Add a suitable recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) in small portions while heating the mixture to boiling until the salt is completely dissolved. Use the minimum amount of hot solvent.[5]

    • If the solution is colored, you can add a small amount of decolorizing charcoal and perform a hot gravity filtration.[2]

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]

  • Collection and Drying:

    • Collect the purified crystals by vacuum filtration.[2][6]

    • Wash the crystals with a minimal amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum.

  • Regeneration of Free Amine (Optional):

    • Dissolve the purified salt in water.

    • Make the solution basic (pH > 12) by adding a strong base (e.g., 2M NaOH).

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the high-purity this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Wash Aqueous Wash (Brine) Crude->Wash Dry Drying (Na2SO4) Wash->Dry Distill Vacuum Distillation Dry->Distill For moderate purity Chrom Column Chromatography Dry->Chrom For high purity & isomer separation Salt Salt Formation (HCl) Dry->Salt For very high purity Pure High-Purity Product (>99%) Distill->Pure Chrom->Pure Recryst Recrystallization of Salt Salt->Recryst Regen Regeneration of Free Amine Recryst->Regen Regen->Pure TroubleshootingLogic start Impure Product q1 What is the nature of the impurity? start->q1 a1 Low-boiling / Solvent Residue q1->a1 Volatile a2 High-boiling / Polar Byproducts q1->a2 Non-volatile a3 Multiple Impurities / Low Yield q1->a3 Complex Mixture s1 Perform Fractional Distillation a1->s1 s2 Purify via Column Chromatography a2->s2 s3 Convert to HCl salt and Recrystallize a3->s3

References

Technical Support Center: Scale-Up Synthesis of 1-Phenyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 1-Phenyl-cyclopropylamine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially scalable synthetic route for this compound?

A1: The most prevalent industrial synthesis involves the cyclopropanation of phenylacetonitrile with 1,2-dibromoethane. This reaction is typically carried out in a biphasic system using a strong base, such as 50% aqueous sodium hydroxide, and a phase-transfer catalyst (PTC) like a quaternary ammonium salt. The resulting 1-phenyl-cyclopropanecarbonitrile is then reduced to the target amine. Alternative, though less common, routes include the Hofmann rearrangement of 1-phenylcyclopropanecarboxamide or the Curtius rearrangement of 1-phenylcyclopropanecarboxylic acid.[1]

Q2: My reaction yield has significantly dropped after scaling up from the lab to a pilot plant. What are the likely causes?

A2: A drop in yield upon scale-up is a common issue and can be attributed to several factors:

  • Inefficient Heat Transfer: The cyclopropanation reaction is often exothermic. In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause localized overheating, resulting in by-product formation and degradation of reactants and products.

  • Poor Mass Transfer/Mixing: In a biphasic system, efficient mixing is crucial for the phase-transfer catalyst to shuttle reactants between the aqueous and organic phases. Inadequate agitation in a large reactor can lead to a significant decrease in the reaction rate and, consequently, lower yields.

  • Extended Reaction Times: Slower addition of reagents, often necessary for safety on a larger scale, can lead to longer overall reaction times. This can increase the likelihood of side reactions and degradation.

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

A3: The primary safety concern is the potential for a thermal runaway reaction, especially during the exothermic cyclopropanation step.[2][3][4] Inadequate temperature control on a large scale can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[2][3][4] Additionally, this compound itself is corrosive and can cause severe skin burns and eye damage.[5] Proper personal protective equipment (PPE) and handling procedures are essential.

Q4: How can I effectively purify this compound on a large scale without using column chromatography?

A4: Large-scale purification is typically achieved through salt formation. The crude amine can be dissolved in a suitable organic solvent and treated with an acid, such as hydrochloric acid or sulfuric acid, to precipitate the corresponding salt.[6] The salt can then be isolated by filtration and, if necessary, recrystallized to achieve high purity. The free base can be regenerated by treating the salt with a base. This method is generally more cost-effective and scalable than chromatographic techniques.

Troubleshooting Guides

Issue 1: Low Yield and Purity in the Cyclopropanation Step
Symptom Possible Cause Troubleshooting Step
Low Conversion of Phenylacetonitrile Inefficient phase-transfer catalysis.- Ensure the phase-transfer catalyst is of good quality and used at the appropriate loading (typically 1-5 mol%).- Increase the agitation speed to improve mixing between the aqueous and organic phases.- Consider screening different phase-transfer catalysts for optimal performance.
Insufficient base concentration.- Verify the concentration of the aqueous sodium hydroxide solution. It should typically be around 50% (w/w).
Formation of a Dark, Tarry Mixture Reaction temperature is too high, leading to polymerization or degradation.- Improve cooling efficiency of the reactor.- Reduce the addition rate of 1,2-dibromoethane to better control the reaction exotherm.- Implement real-time temperature monitoring to ensure the internal temperature does not exceed the set point.
Presence of Multiple By-products in GC-MS Side reactions such as dimerization of phenylacetonitrile or elimination reactions.- Optimize the reaction temperature. Lower temperatures may favor the desired cyclopropanation.- Ensure a slight excess of 1,2-dibromoethane is used to minimize self-condensation of phenylacetonitrile.
Issue 2: Difficulties in Isolating Pure this compound Salt
Symptom Possible Cause Troubleshooting Step
Oily Precipitate Instead of Crystalline Salt The solvent system is not optimal for crystallization.- Screen different solvents for the salt formation. A solvent in which the amine is soluble but the salt has low solubility is ideal.- Try adding an anti-solvent to induce crystallization.
Presence of impurities inhibiting crystallization.- Wash the crude amine solution with water or brine to remove water-soluble impurities before salt formation.- Consider a charcoal treatment of the crude amine solution to remove colored impurities.
Low Purity of the Isolated Salt Co-precipitation of impurities.- Perform a recrystallization of the isolated salt from a suitable solvent system.- Ensure the pH is controlled during the precipitation to avoid precipitating other basic impurities.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1-Phenyl-cyclopropanecarbonitrile

This protocol is a general guideline for the cyclopropanation of phenylacetonitrile.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a condenser, and an addition funnel is charged with phenylacetonitrile, a suitable organic solvent (e.g., toluene), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Initial Cooling: The mixture is cooled to 5-10 °C with agitation.

  • Base Addition: A 50% (w/w) aqueous solution of sodium hydroxide is added slowly, maintaining the internal temperature below 20 °C.

  • Dibromoethane Addition: 1,2-dibromoethane is added dropwise via the addition funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed 30 °C. The reaction is highly exothermic and requires careful monitoring and control.

  • Reaction Monitoring: The reaction is monitored by GC-MS until the consumption of phenylacetonitrile is complete (typically 4-8 hours).

  • Work-up: The reaction mixture is cooled to room temperature, and water is added to dissolve the inorganic salts. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenyl-cyclopropanecarbonitrile.

Protocol 2: Purification of this compound via Hydrochloride Salt Formation

This protocol outlines a typical procedure for purifying the crude amine.

  • Dissolution: The crude this compound is dissolved in a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: A solution of hydrochloric acid in isopropanol (or gaseous HCl) is slowly added to the stirred solution. The pH should be monitored and adjusted to be acidic.

  • Precipitation: The hydrochloride salt of this compound will precipitate out of the solution. The mixture may need to be cooled to 0-5 °C to maximize precipitation.

  • Isolation: The precipitate is collected by filtration, and the filter cake is washed with cold solvent to remove any remaining impurities.

  • Drying: The isolated salt is dried under vacuum to yield pure this compound hydrochloride.

  • (Optional) Free-Basing: To obtain the free amine, the hydrochloride salt is dissolved in water and treated with a base (e.g., NaOH) until the solution is alkaline. The free amine is then extracted with an organic solvent, and the solvent is removed to yield the purified product.

Visualizations

Synthesis_Pathway Synthetic Pathway for this compound Phenylacetonitrile Phenylacetonitrile Cyclopropanecarbonitrile 1-Phenyl-cyclopropanecarbonitrile Phenylacetonitrile->Cyclopropanecarbonitrile Dibromoethane 1,2-Dibromoethane Dibromoethane->Cyclopropanecarbonitrile Base_PTC NaOH (aq) / Phase-Transfer Catalyst Base_PTC->Cyclopropanecarbonitrile Reduction Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Cyclopropanecarbonitrile->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic pathway for this compound from Phenylacetonitrile.

Troubleshooting_Workflow Troubleshooting Low Yield in Scale-Up Synthesis Start Low Yield Observed Check_Temp Review Temperature Profile Start->Check_Temp Check_Mixing Evaluate Agitation Efficiency Check_Temp->Check_Mixing Temp Stable Improve_Cooling Improve Reactor Cooling / Slow Addition Check_Temp->Improve_Cooling Exotherm Spike Check_Reagents Verify Reagent Quality & Stoichiometry Check_Mixing->Check_Reagents Good Mixing Increase_Agitation Increase Stirring Speed / Baffle Installation Check_Mixing->Increase_Agitation Poor Mixing Optimize_Reagents Use High-Purity Reagents / Optimize Stoichiometry Check_Reagents->Optimize_Reagents Impurity or Stoichiometry Issue Resolved Yield Improved Improve_Cooling->Resolved Increase_Agitation->Resolved Optimize_Reagents->Resolved

References

Technical Support Center: Functionalization of Cyclopropyl-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the ring-opening of the cyclopropyl group during chemical functionalization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the functionalization of molecules containing a cyclopropyl group.

Issue 1: Ring-opening observed during reactions targeting functional groups elsewhere in the molecule.

The high ring strain of the cyclopropyl group makes it susceptible to opening under various conditions, particularly those involving acidic, basic, or radical intermediates.

FAQs:

  • Q1: My cyclopropyl ring is opening under acidic conditions. How can I prevent this?

    • A1: Avoid strong acids. If acidic conditions are necessary, consider using milder acids or buffered systems. Protecting acid-sensitive functional groups can also be an effective strategy. For reactions involving carbonyl groups, conversion to an acetal can protect the carbonyl and prevent the formation of carbocation intermediates adjacent to the cyclopropyl ring that can lead to ring-opening.

  • Q2: I am observing ring-opening under basic conditions. What are the best practices to avoid this?

    • A2: The choice of base and reaction temperature is critical. For reactions such as α-alkylation of cyclopropyl ketones, using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is recommended to favor the desired reaction over ring-opening.[1][2]

  • Q3: My reaction involves radical intermediates, and I am seeing byproducts from ring-opening. What can I do?

    • A3: Radical-mediated ring-opening of cyclopropanes is a known issue. To minimize this, consider alternative, non-radical pathways to your desired product. If a radical reaction is unavoidable, carefully select radical initiators and control the reaction kinetics through temperature and concentration to favor the desired transformation.

Issue 2: Difficulty in achieving selective functionalization of the cyclopropyl group itself without ring-opening.

Direct functionalization of the C-H bonds of a cyclopropyl ring is challenging but can be achieved with the right catalytic system.

FAQs:

  • Q4: I want to perform a C-H functionalization on the cyclopropyl ring. Which catalysts are recommended?

    • A4: Palladium-catalyzed C-H functionalization has been successfully employed. The choice of ligand is crucial to prevent ring-opening. Mono-N-protected amino acids and specific phosphine ligands have shown promise in directing the catalyst to perform C-H activation while preserving the cyclopropyl moiety.[3] The outcome is highly dependent on the substrate and oxidant used.[4][5]

  • Q5: How does the choice of ligand impact the outcome of a palladium-catalyzed reaction?

    • A5: The ligand influences the steric and electronic environment of the palladium catalyst. Bulky or electron-donating ligands can favor reductive elimination from the palladacycle intermediate before ring-opening can occur. Conversely, less sterically demanding ligands might allow for intermediates that are more prone to ring-opening. Careful screening of ligands is often necessary to optimize the reaction for a specific substrate.[3]

Key Experimental Protocols

Below are detailed protocols for common functionalization reactions that aim to preserve the cyclopropyl ring.

Protocol 1: Horner-Wadsworth-Emmons Reaction of a Cyclopropyl Ketone

This reaction is a reliable method for converting cyclopropyl ketones to alkenes without ring-opening.[6][7]

Reaction:

Materials:

  • Cyclopropyl ketone (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Carefully add the sodium hydride to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate to the NaH suspension and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting ylide solution to 0 °C and add a solution of the cyclopropyl ketone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: α-Alkylation of a Cyclopropyl Ketone using LDA

This protocol describes the formation of the kinetic enolate to achieve α-alkylation while minimizing ring-opening.[1][2][8]

Reaction:

Materials:

  • Cyclopropyl ketone (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi to the solution and stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of the cyclopropyl ketone in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide to the enolate solution at -78 °C and continue stirring at this temperature for 2-4 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: Baeyer-Villiger Oxidation of a Cyclopropyl Ketone

This reaction can selectively form an ester without disrupting the cyclopropyl ring due to the low migratory aptitude of the cyclopropyl group.[9][10]

Reaction:

Materials:

  • Cyclopropyl ketone (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the cyclopropyl ketone in DCM in a round-bottom flask.

  • Add m-CPBA portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 24 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ to quench excess peracid, followed by saturated aqueous NaHCO₃ (3x) to remove the resulting m-chlorobenzoic acid, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical yields for the described reactions, providing a basis for comparison.

ReactionSubstrateProductYield (%)Reference
Horner-Wadsworth-EmmonsCyclopropyl methyl ketone(E)-1-Cyclopropylbut-2-en-1-one85-95[11]
α-Alkylation (LDA)Cyclopropyl phenyl ketone1-Cyclopropyl-2-phenylethan-1-one70-85[1]
Baeyer-Villiger OxidationCyclopropyl methyl ketoneCyclopropyl acetate75-90[9]
Pd-catalyzed C-H ArylationN-cyclopropylbenzamideN-(2-phenylcyclopropyl)benzamide50-70[3]

Protecting Group Strategies

Protecting groups are essential for masking reactive functional groups and preventing unwanted side reactions, including cyclopropyl ring-opening.

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsStability NotesReference
Ketone/Aldehyde Acetal (e.g., from ethylene glycol)Ethylene glycol, p-TsOH (cat.), Dean-StarkAqueous acid (e.g., HCl, H₂SO₄)Stable to bases, nucleophiles, and reducing agents.[12]
Alcohol Silyl Ether (e.g., TBDMS)TBDMSCl, imidazole, DMFTBAF in THF; or mild acidStable to most bases and nucleophiles. Cleaved by fluoride ions or strong acid.[13][14]
Alcohol Benzyl Ether (Bn)NaH, BnBr, THFH₂, Pd/C (Hydrogenolysis)Stable to acidic and basic conditions.[15]
Amine Carbamate (e.g., Boc)Boc₂O, Et₃N, DCMTrifluoroacetic acid (TFA) in DCMStable to a wide range of non-acidic conditions.[16]
Carboxylic Acid Methyl or Ethyl EsterMeOH or EtOH, H₂SO₄ (cat.)LiOH or NaOH in H₂O/THFStable to neutral and mildly acidic conditions.[12]

Visualizations

Experimental Workflow for Functionalization of a Cyclopropyl-Containing Molecule

experimental_workflow start Start: Cyclopropyl-containing molecule functional_group Identify target functional group for modification start->functional_group is_cyclopropyl Is the target the cyclopropyl ring itself? functional_group->is_cyclopropyl other_fg Functionalization of another part of the molecule is_cyclopropyl->other_fg No pd_catalysis Consider Pd-catalyzed C-H functionalization is_cyclopropyl->pd_catalysis Yes protecting_group Does the reaction risk ring-opening? other_fg->protecting_group ligand_screening Screen ligands to prevent ring-opening pd_catalysis->ligand_screening reaction Perform desired functionalization reaction ligand_screening->reaction no_risk Proceed with standard reaction conditions protecting_group->no_risk No risk Yes protecting_group->risk no_risk->reaction protect Select and apply appropriate protecting group(s) risk->protect no No protect->reaction deprotect Deprotect functional group(s) reaction->deprotect product Final Product deprotect->product ring_stability cyclopropane Cyclopropyl Group Stability stabilizing_factors Factors Promoting Stability cyclopropane->stabilizing_factors destabilizing_factors Factors Promoting Ring-Opening cyclopropane->destabilizing_factors ring_opening Ring-Opening mild_conditions Mild Reaction Conditions stabilizing_factors->mild_conditions destabilizing_factors->ring_opening strong_acid_base Strong Acids/Bases destabilizing_factors->strong_acid_base low_temp Low Temperature mild_conditions->low_temp steric_hindrance Sterically Hindered Reagents low_temp->steric_hindrance non_nucleophilic_base Non-nucleophilic Bases steric_hindrance->non_nucleophilic_base ligand_choice Appropriate Catalyst Ligands non_nucleophilic_base->ligand_choice high_temp High Temperature strong_acid_base->high_temp radical_initiators Radical Initiators high_temp->radical_initiators lewis_acids Lewis Acids radical_initiators->lewis_acids activating_groups Adjacent Activating Groups lewis_acids->activating_groups

References

Technical Support Center: Optimizing the Resolution of 1-Phenyl-cyclopropylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of 1-Phenyl-cyclopropylamine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving the enantiomers of this compound?

The most common methods for resolving this compound enantiomers are Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).[][2]

Q2: Which chiral resolving agents are suitable for the diastereomeric salt crystallization of this compound?

For a basic compound like this compound, chiral acids are used as resolving agents. Commonly effective choices include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[3][4][5][6][7] The selection of the optimal resolving agent often requires screening several candidates.[8]

Q3: What enzymes are typically used for the enzymatic kinetic resolution of primary amines like this compound?

Lipases are frequently used for the kinetic resolution of chiral amines.[9][10] Enzymes like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia and Candida rugosa are common choices.[9][11][12]

Q4: How can I determine the enantiomeric excess (ee) of my resolved this compound?

Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for determining the enantiomeric excess of chiral amines.[13] It utilizes a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.

Q5: What is a typical yield for a diastereomeric salt resolution?

The theoretical maximum yield for a single enantiomer from a racemic mixture via classical resolution is 50%. However, practical yields can be lower due to incomplete crystallization or losses during isolation steps.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue: No crystallization or oiling out of the diastereomeric salt.

  • Possible Causes & Solutions:

    • Solvent System: The solvent plays a crucial role in the solubility of the diastereomeric salts. If no crystals form or the salt oils out, the solvent system is likely not optimal.

      • Troubleshooting Steps:

        • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

        • Concentration Adjustment: The concentration of the amine and resolving agent is critical. Try adjusting the concentration to achieve supersaturation.

        • Temperature Control: Slowly cooling the solution can promote crystallization. Conversely, sometimes a period at a slightly elevated temperature followed by slow cooling is beneficial.[14]

    • Impure Starting Material: Impurities can inhibit crystallization.

      • Troubleshooting Steps:

        • Purity Check: Ensure the racemic this compound is of high purity using techniques like NMR or GC-MS.

        • Purification: If necessary, purify the starting material by distillation or column chromatography.

Issue: Low enantiomeric excess (ee) of the resolved amine.

  • Possible Causes & Solutions:

    • Insufficient Difference in Solubility: The success of this method relies on a significant difference in the solubility of the two diastereomeric salts.

      • Troubleshooting Steps:

        • Screen Resolving Agents: Test different chiral resolving agents (e.g., various tartaric acid derivatives, mandelic acid, camphorsulfonic acid).

        • Optimize Solvent: The solvent can influence the relative solubility of the diastereomers. Re-screen solvents with the chosen resolving agent.

    • Co-crystallization: Both diastereomeric salts may be crystallizing to some extent.

      • Troubleshooting Steps:

        • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This will enrich the less soluble diastereomer.

        • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher ee in the crystallized salt.

Enzymatic Kinetic Resolution

Issue: Low or no enzyme activity.

  • Possible Causes & Solutions:

    • Inactivated Enzyme: The enzyme may have been denatured by temperature, pH, or solvent.

      • Troubleshooting Steps:

        • Temperature Control: Ensure the reaction temperature is within the optimal range for the specific lipase (typically 30-50 °C).

        • pH Control: While organic solvents are often used, residual water can affect the micro-aqueous environment of the enzyme. Ensure the pH is appropriate if using a buffered system.

        • Solvent Choice: Use a non-polar organic solvent like hexane, heptane, or toluene, as polar solvents can strip essential water from the enzyme and inactivate it.

    • Inappropriate Acyl Donor: The choice of acyl donor is crucial for the acylation of the amine.

      • Troubleshooting Steps:

        • Screen Acyl Donors: Common acyl donors for amine resolution include ethyl acetate, isopropyl acetate, or vinyl acetate.[11] Try different options to find one that is readily accepted by the enzyme.

Issue: Low enantioselectivity (low ee).

  • Possible Causes & Solutions:

    • Suboptimal Enzyme: The chosen enzyme may not be highly selective for one enantiomer of this compound.

      • Troubleshooting Steps:

        • Enzyme Screening: Screen a variety of lipases from different sources (Candida, Pseudomonas, etc.).

    • Reaction Conditions: Temperature and solvent can influence the enantioselectivity of the enzyme.

      • Troubleshooting Steps:

        • Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity, though it will also decrease the reaction rate.

        • Solvent Optimization: The nature of the solvent can affect the enzyme's conformation and thus its selectivity. Experiment with different non-polar solvents.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization using (+)-Tartaric Acid

This protocol is a general guideline and may require optimization.

  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of ethanol and water).

    • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in the same solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Heat the mixture gently to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

    • If no crystals form, try seeding with a small crystal of the expected product or scratching the inside of the flask.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The enantiomeric excess of the amine in the salt can be checked at this stage by liberating the amine from a small sample and analyzing by chiral HPLC.

    • If the ee is not satisfactory, recrystallize the diastereomeric salt from a fresh portion of the solvent.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) until the pH is >10 to deprotonate the amine.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the final product by chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution using Novozym 435

This protocol is a template and requires optimization for substrate concentration, enzyme loading, and reaction time.

  • Reaction Setup:

    • To a flask, add racemic this compound (1.0 eq), a non-polar solvent (e.g., hexane or toluene), and an acyl donor (e.g., ethyl acetate, 3.0 eq).

    • Add Novozym 435 (a commercially available immobilized Candida antarctica lipase B) to the mixture. The amount of enzyme will need to be optimized.

  • Reaction:

    • Stir the mixture at a controlled temperature (e.g., 40 °C) on an orbital shaker.

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and the ee of the remaining amine and the acylated product. The reaction should be stopped at or near 50% conversion for optimal ee of both components.

  • Work-up:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • The reaction mixture now contains the unreacted enantiomer of this compound and the acylated enantiomer.

  • Separation:

    • The unreacted amine and the amide can be separated by column chromatography or by an acid-base extraction.

      • Acid-Base Extraction:

        • Extract the mixture with an acidic aqueous solution (e.g., 1M HCl). The unreacted amine will move to the aqueous phase as a salt.

        • Separate the layers. The organic layer contains the acylated amine.

        • Basify the aqueous layer (e.g., with 2M NaOH) and extract the free amine with an organic solvent.

        • Dry and concentrate both organic fractions to obtain the separated enantiomers (one as the free amine, the other as the amide).

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine and the acylated product by chiral HPLC.

Data Presentation

Table 1: Comparison of Resolution Methods for this compound (Illustrative Data)

ParameterDiastereomeric Salt CrystallizationEnzymatic Kinetic Resolution
Resolving Agent/Enzyme (+)-Tartaric AcidCandida antarctica lipase B
Typical Solvent Methanol/WaterToluene
Typical Temperature 4 - 25 °C30 - 50 °C
Theoretical Max. Yield 50%50% (for each enantiomer)
Typical Enantiomeric Excess (ee) >95% (after recrystallization)>99%
Key Advantage Scalable, well-establishedHigh selectivity, mild conditions
Key Disadvantage Often requires extensive optimizationRequires separation of product and unreacted substrate

Visualizations

Diastereomeric_Salt_Resolution_Workflow racemate Racemic 1-Phenyl- cyclopropylamine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) resolving_agent->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Liquid liberation_solid Liberation of Amine (Base Treatment) less_soluble->liberation_solid liberation_liquid Liberation of Amine (Base Treatment) more_soluble->liberation_liquid enantiomer_1 Enantiomer 1 (e.g., (R)-isomer) liberation_solid->enantiomer_1 enantiomer_2 Enantiomer 2 (e.g., (S)-isomer) liberation_liquid->enantiomer_2

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution_Workflow racemate Racemic 1-Phenyl- cyclopropylamine reaction Enzymatic Acylation (Kinetic Resolution) racemate->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction mixture Mixture of: - Unreacted Amine (Enantiomer 1) - Acylated Amine (Enantiomer 2) reaction->mixture separation Separation (e.g., Acid-Base Extraction) mixture->separation unreacted_amine Unreacted Amine (Enantiomer 1) separation->unreacted_amine Aqueous Phase acylated_amine Acylated Amine (Enantiomer 2) separation->acylated_amine Organic Phase hydrolysis Hydrolysis (optional) acylated_amine->hydrolysis final_enantiomer_2 Free Amine (Enantiomer 2) hydrolysis->final_enantiomer_2

Caption: Workflow for Enzymatic Kinetic Resolution.

References

troubleshooting guide for handling and storage of 1-Phenyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Phenyl-cyclopropylamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dark place at 2-8°C. It is important to store it under an inert atmosphere to prevent degradation.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.

Q3: What are the primary hazards associated with this compound?

A3: this compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Q4: Is this compound soluble in common laboratory solvents?

Troubleshooting Guide

Q1: My reaction involving this compound is giving a low yield. What are the potential causes?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Material: Verify the purity of your this compound, as impurities can interfere with the reaction.

  • Reaction Conditions:

    • Moisture: Ensure your reaction is performed under anhydrous conditions, as water can react with many reagents.

    • Temperature: The reaction temperature may need optimization. Some reactions require cooling to prevent side product formation, while others may need heating to proceed at a reasonable rate.

    • pH: The cyclopropyl amine moiety can be susceptible to hydrolytic degradation under high pH conditions. If your reaction is basic, consider if this could be a source of degradation.

  • Reagent Stoichiometry: In reactions like N-acylation, using an insufficient amount of the acylating agent can lead to incomplete conversion. Consider a slight excess of the acylating agent.

  • Product Loss During Work-up: this compound and its derivatives may have some water solubility, leading to loss during aqueous extraction steps. Additionally, related compounds like cyclopropylamine are known to be volatile, so care should be taken during solvent removal.

Q2: I am observing unexpected peaks in my GC-MS or NMR analysis. What could these be?

A2: Unexpected peaks can indicate the presence of side products or degradation products. Here are some possibilities:

  • Diacylation: In N-acylation reactions, it's possible for the amine to react with two molecules of the acylating agent, especially if a large excess of the acylating agent is used or if the reaction conditions are harsh.

  • Ring-Opened Products: Under certain conditions, such as in the presence of strong acids, the cyclopropane ring can undergo ring-opening reactions. This would result in products with a different molecular weight and fragmentation pattern in MS, and a different set of signals in NMR.

  • Hydrolysis Products: If the reaction is performed under basic conditions or if the product is exposed to high pH during work-up, hydrolysis of the cyclopropyl amine moiety could occur.

  • Unreacted Starting Material: A peak corresponding to the starting material may indicate an incomplete reaction.

Q3: My purification by column chromatography is not effective. What can I do?

A3: If you are having trouble with purification, consider the following:

  • Solvent System: The polarity of the eluent may need to be adjusted to achieve better separation of your product from impurities.

  • Alternative Purification Methods: For volatile products, distillation can be an effective purification method. If your product is basic, an acid-base extraction can be used to separate it from neutral or acidic impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Appearance Liquid
Boiling Point 211.4 °C at 760 mmHg
Density 1.079 g/cm³

Table 2: Recommended Storage and Handling Summary

ParameterRecommendationReference
Storage Temperature 2-8°C
Storage Atmosphere Inert gas (e.g., Argon, Nitrogen)
Light Conditions Store in a dark place
Handling Use in a chemical fume hood
PPE Chemical-resistant gloves, safety goggles, lab coat

Experimental Protocols

Representative Protocol: N-Acetylation of this compound

This protocol describes a general method for the N-acetylation of this compound using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-phenylcyclopropyl)acetamide.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Reactions start Low Yield or Unexpected Products check_sm Verify Purity of Starting Material start->check_sm review_cond Review Reaction Conditions (Temp, Time, pH, Atmosphere) check_sm->review_cond Purity OK end_bad Consult Further Literature check_sm->end_bad Impure analyze_side Analyze for Side/Degradation Products (GC-MS, NMR) review_cond->analyze_side Conditions Seem Correct review_cond->end_bad Conditions Suboptimal optimize_pur Optimize Purification (Chromatography, Distillation) analyze_side->optimize_pur Side Products Identified analyze_side->end_bad Unknown Products end_good Problem Solved optimize_pur->end_good Pure Product Obtained optimize_pur->end_bad Purification Fails G Key Considerations for this compound compound This compound storage Storage compound->storage handling Handling compound->handling hazards Hazards compound->hazards disposal Disposal compound->disposal temp 2-8°C storage->temp atmosphere Inert Atmosphere storage->atmosphere light Protect from Light storage->light ppe Use Proper PPE handling->ppe ventilation Work in Fume Hood handling->ventilation corrosive Corrosive hazards->corrosive burns Causes Skin/Eye Burns hazards->burns waste Follow Institutional Protocols disposal->waste

strategies to improve the regioselectivity of reactions involving 1-Phenyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-cyclopropylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected regiochemical outcomes for electrophilic aromatic substitution on this compound?

The cyclopropylamine group attached to the phenyl ring is generally considered an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediates for ortho and para attack.[1][2]

However, under strongly acidic conditions, the amino group will be protonated to form an ammonium salt (-NH3+). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[3] Therefore, the regioselectivity is highly dependent on the reaction conditions.

Q2: How can I favor ortho and para substitution on the phenyl ring?

To favor substitution at the ortho and para positions, it is crucial to maintain the amino group in its neutral, electron-donating state. This can be achieved by:

  • Using non-acidic or mildly acidic reaction conditions: Avoid strong acids that will protonate the amine.

  • Protecting the amine: Converting the amine to an amide (e.g., an acetamide) can modulate its directing effect. While still an ortho, para-director, the amide is less activating than the free amine, which can sometimes provide better control and prevent polysubstitution.

Q3: How can I achieve meta substitution on the phenyl ring?

For meta substitution, the amino group needs to be converted into a strong electron-withdrawing group. This is typically achieved by performing the reaction in the presence of a strong acid, which protonates the amine to form the meta-directing ammonium group.[3]

Q4: Can the cyclopropylamine moiety be used as a directing group for C-H functionalization?

Yes, the amine of this compound can be modified to act as a directing group in transition-metal-catalyzed C-H functionalization reactions. By converting the amine to an amide or another suitable directing group, it is possible to achieve regioselective functionalization, often at the ortho position of the phenyl ring.[4][5] This strategy offers an alternative to classical electrophilic aromatic substitution for introducing substituents in a highly controlled manner.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (Mixture of ortho, para, and meta products)

Possible Causes:

  • Incomplete protonation or deprotonation: The reaction conditions may not be acidic or basic enough to fully favor one form of the amine (protonated vs. neutral), leading to a mixture of directing effects.

  • Reaction temperature: Higher temperatures can sometimes lead to a loss of selectivity.

  • Steric hindrance: Bulky electrophiles may favor the para position over the ortho position, but reaction conditions might still allow for some meta product formation if the amine is partially protonated.[6]

Troubleshooting Steps:

  • Control the Acidity:

    • For ortho, para selectivity, ensure the reaction is run under neutral or basic conditions. If an acid is generated during the reaction, consider adding a non-nucleophilic base to scavenge it.

    • For meta selectivity, use a strong acid in stoichiometric amounts or as the solvent to ensure complete protonation of the amine.

  • Optimize Reaction Temperature:

    • Run the reaction at a lower temperature to enhance selectivity.

  • Consider a Protecting Group:

    • Protect the amine as an amide (e.g., using acetic anhydride to form the acetamide). The amide is still an ortho, para-director but is less activating and can offer cleaner reactions. The protecting group can be removed later.

Issue 2: Low Yield or No Reaction in Friedel-Crafts Acylation/Alkylation

Possible Causes:

  • Lewis acid complexation: The amino group of this compound is a Lewis base and will complex with the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts reactions.[2] This deactivates the ring towards electrophilic attack.

  • Protonation of the amine: The conditions for Friedel-Crafts reactions are often acidic, which can protonate the amine and deactivate the ring.

Troubleshooting Steps:

  • Protect the Amine: The most effective strategy is to protect the amino group as an amide. The amide is less basic and will not complex as strongly with the Lewis acid, allowing the reaction to proceed. The amide group is an ortho, para-director.

  • Use Excess Catalyst: While less ideal, using a larger excess of the Lewis acid catalyst may allow for complexation with the amine while still having enough catalyst available to promote the reaction. This approach often leads to lower yields and should be optimized carefully.

Data Presentation

The regioselectivity of electrophilic aromatic substitution reactions is highly dependent on the specific reaction conditions and the nature of the electrophile. The following table summarizes the expected major products under different conditions.

Reaction TypeReagentsExpected Major Regioisomer(s)Rationale
Nitration HNO₃, H₂SO₄metaStrong acidic conditions protonate the amine to -NH₃⁺, a meta-director.
Nitration Mild nitrating agent (e.g., AcONO₂)ortho, paraNeutral conditions keep the amine as -NH₂, an ortho, para-director.
Halogenation Br₂, FeBr₃ortho, para (with amine protection)The amine complexes with the Lewis acid. Protection is necessary. The protecting group is ortho, para-directing.
Halogenation NBS in a non-acidic solventortho, paraAvoids strong acids, keeping the amine in its activating form.
Friedel-Crafts Acylation RCOCl, AlCl₃No reaction (or low yield)Amine complexes with the Lewis acid, deactivating the ring.
Friedel-Crafts Acylation RCOCl, AlCl₃ (with N-acyl protection)paraThe N-acyl group is an ortho, para-director, with the para product often favored due to sterics.[7]

Experimental Protocols

Protocol 1: Regioselective ortho-Halogenation via Directed C-H Activation (Conceptual)

This protocol is based on the principle of using a directing group to achieve high regioselectivity in C-H functionalization, a modern alternative to classical EAS.

  • Protection/Directing Group Installation:

    • React this compound with a suitable acyl chloride or anhydride (e.g., pivaloyl chloride) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to form the N-acyl-1-phenylcyclopropylamine.

    • Purify the product by column chromatography.

  • ortho-Halogenation:

    • To a solution of the N-acyl-1-phenylcyclopropylamine in a suitable solvent (e.g., acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂) and a halogen source (e.g., N-iodosuccinimide for iodination).[8][9]

    • Heat the reaction mixture (conventional heating or microwave irradiation) and monitor the progress by TLC or LC-MS.

    • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

  • Deprotection (if necessary):

    • The N-acyl group can be hydrolyzed under acidic or basic conditions to yield the ortho-halogenated this compound.

Protocol 2: Regioselective para-Nitration (with Amine Protection)

  • Protection:

    • Dissolve this compound in a suitable solvent (e.g., DCM).

    • Add acetic anhydride and a base (e.g., pyridine or triethylamine).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup and purify the resulting N-(1-phenylcyclopropyl)acetamide.

  • Nitration:

    • Cool a solution of the N-(1-phenylcyclopropyl)acetamide in a suitable solvent (e.g., acetic acid) in an ice bath.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and acetic acid).

    • Stir the reaction at low temperature and monitor its progress.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter and wash the solid product. Further purification can be done by recrystallization or column chromatography.

  • Deprotection:

    • Reflux the purified para-nitro-N-(1-phenylcyclopropyl)acetamide in aqueous acid (e.g., HCl) to hydrolyze the amide.

    • Neutralize the reaction mixture with a base and extract the desired para-nitro-1-phenylcyclopropylamine.

Visualizations

Regioselectivity_Decision_Tree Troubleshooting Regioselectivity start Starting Material: This compound desired_product Desired Regioisomer? start->desired_product ortho_para ortho/para desired_product->ortho_para ortho/para meta meta desired_product->meta meta conditions_op Use Neutral or Mildly Acidic Conditions - Avoid strong acids - Consider amine protection (e.g., amide) ortho_para->conditions_op conditions_m Use Strong Acidic Conditions - e.g., H2SO4, to form -NH3+ meta->conditions_m troubleshooting Poor Selectivity? conditions_op->troubleshooting conditions_m->troubleshooting check_acidity Verify pH / Acid Strength troubleshooting->check_acidity Yes lower_temp Lower Reaction Temperature troubleshooting->lower_temp Yes protecting_group Use a Protecting Group troubleshooting->protecting_group Yes

Caption: Decision tree for selecting reaction conditions to achieve desired regioselectivity.

C_H_Functionalization_Workflow Workflow for Directed ortho C-H Functionalization start This compound step1 Step 1: Install Directing Group (e.g., N-acylation) start->step1 step2 Step 2: Pd-Catalyzed C-H Activation - Add Pd catalyst and coupling partner (e.g., halogen source) step1->step2 product ortho-Functionalized Product step2->product step3 Step 3: Remove Directing Group (e.g., hydrolysis) product->step3 final_product ortho-Functionalized This compound step3->final_product

Caption: General workflow for achieving ortho-functionalization via C-H activation.

References

Validation & Comparative

A Comparative Analysis of 1-Phenyl-cyclopropylamine Derivatives and Current Antidepressants: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antidepressant therapeutics is continually evolving, with a persistent need for novel agents offering improved efficacy, faster onset of action, and better tolerability. Among the classes of compounds that have shown significant promise are the 1-Phenyl-cyclopropylamine derivatives. This guide provides a comparative overview of the efficacy of these derivatives against current mainstream antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). The comparison is supported by available preclinical and clinical data, with a focus on their mechanisms of action and performance in relevant experimental models.

Executive Summary

This compound derivatives, most notably tranylcypromine, are primarily known for their potent, irreversible inhibition of monoamine oxidase (MAO), which increases the synaptic availability of serotonin, norepinephrine, and dopamine. This broad action on key neurotransmitters contributes to their robust antidepressant effects. In contrast, modern antidepressants typically exhibit more selective mechanisms, such as blocking the reuptake of serotonin (SSRIs) or both serotonin and norepinephrine (SNRIs). While this selectivity can improve the side-effect profile, it may not always match the broad efficacy of MAOIs in certain patient populations, particularly those with treatment-resistant depression. This guide delves into the available data to provide a quantitative and qualitative comparison.

In Vitro Pharmacological Profile: A Tale of Two Mechanisms

The primary mechanism of action for this compound derivatives like tranylcypromine is the inhibition of MAO-A and MAO-B. However, some derivatives also exhibit affinity for monoamine transporters, which are the primary targets of SSRIs and SNRIs. The following tables summarize the available data on the binding affinities (Ki) and inhibitory concentrations (IC50) for key compounds.

Table 1: Monoamine Oxidase (MAO) Inhibition Profile

CompoundTypeMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity
TranylcypromineThis compound Derivative (MAOI)~200~200Non-selective
PhenelzineMAOIData variesData variesNon-selective
MoclobemideReversible MAO-A Inhibitor (RIMA)~200-400>10,000MAO-A selective
SelegilineMAO-B InhibitorHighLow (selective at low doses)MAO-B selective

Table 2: Monoamine Transporter Binding Affinity (Ki, nM)

CompoundClassSERTNETDAT
This compound Derivatives
TranylcypromineMAOI~2,300~1,300~4,600
PhenelzineMAOI>10,000>10,000~8,400[1]
SSRIs
FluoxetineSSRI1[2]660[2]4180[2]
SertralineSSRI0.291625
SNRIs
VenlafaxineSNRI252494,160
DuloxetineSNRI0.87.5240
TCAs
ImipramineTCA1.1376,800
AmitriptylineTCA4.3353,200

Note: Data is compiled from various sources and should be considered approximate. Direct comparative studies are limited.

The data indicates that while the primary mechanism of classic this compound derivatives is potent MAO inhibition, their affinity for monoamine transporters is significantly lower than that of SSRIs, SNRIs, and TCAs. This highlights a fundamental difference in their pharmacological approach to increasing synaptic monoamine levels.

Preclinical Efficacy in Animal Models of Depression

The Forced Swim Test (FST) is a widely used preclinical model to assess antidepressant efficacy. In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect.

Table 3: Comparative Efficacy in the Forced Swim Test (Rodent Models)

CompoundClassDose Range (mg/kg)Change in Immobility TimeReference
TranylcypromineMAOI5-20Significant DecreaseGeneral Finding
FluoxetineSSRI10-20Significant Decrease[3]
VenlafaxineSNRI8-32Significant DecreaseGeneral Finding
ImipramineTCA10-30Significant DecreaseGeneral Finding

While direct head-to-head studies are not abundant, the available literature suggests that this compound derivatives like tranylcypromine produce a robust antidepressant-like effect in the FST, comparable to that of SSRIs, SNRIs, and TCAs.[3]

Clinical Efficacy: A Place for Broad-Spectrum Antidepressants

Clinically, this compound derivatives, particularly tranylcypromine, are often reserved for treatment-resistant depression due to their side-effect profile and dietary restrictions. However, in this patient population, their efficacy can be superior to that of more selective agents.

A notable clinical trial, the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) study, compared tranylcypromine to a combination of venlafaxine and mirtazapine in patients who had failed three previous antidepressant trials. While remission rates were modest and not statistically different between the two groups (13.7% for venlafaxine plus mirtazapine vs. 6.9% for tranylcypromine), the study highlighted the challenges of treating highly resistant depression.[4][5] Tranylcypromine was associated with less symptom reduction and higher attrition due to intolerance in this study.[4][5]

Another study directly compared tranylcypromine to the TCA imipramine for anergic bipolar depression and found that tranylcypromine produced a statistically significant superior outcome with greater symptomatic improvement and lower attrition.[6]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of this compound derivatives and modern antidepressants are reflected in the signaling pathways they modulate.

G cluster_0 This compound Derivatives (MAOIs) cluster_1 SSRIs & SNRIs MAOI MAOIs MAO Monoamine Oxidase (MAO) MAOI->MAO Inhibit Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO->Monoamines Prevents Breakdown Synaptic_Increase_MAOI Increased Synaptic Monoamines Monoamines->Synaptic_Increase_MAOI Increased Availability Antidepressant_Effect Antidepressant Effect Synaptic_Increase_MAOI->Antidepressant_Effect SSRI_SNRI SSRIs / SNRIs SERT_NET SERT / NET SSRI_SNRI->SERT_NET Block Reuptake Monoamine Reuptake SERT_NET->Reuptake Mediates Synaptic_Increase_SSRI Increased Synaptic Monoamines Reuptake->Synaptic_Increase_SSRI Inhibited Synaptic_Increase_SSRI->Antidepressant_Effect

Caption: Comparative mechanisms of action of MAOIs and SSRI/SNRIs.

The following diagram illustrates a typical workflow for the preclinical comparison of antidepressant efficacy.

G start Compound Selection (this compound derivative vs. Current Antidepressant) invitro In Vitro Assays start->invitro invivo In Vivo Behavioral Models (Rodents) start->invivo binding Receptor/Transporter Binding Assays (Ki) invitro->binding reuptake Monoamine Reuptake Inhibition Assays (IC50) invitro->reuptake mao_inhibition MAO Inhibition Assays (IC50) invitro->mao_inhibition data Data Analysis & Comparison binding->data reuptake->data mao_inhibition->data fst Forced Swim Test (Immobility Time) invivo->fst tst Tail Suspension Test invivo->tst fst->data tst->data conclusion Efficacy Conclusion data->conclusion

Caption: Workflow for preclinical antidepressant efficacy comparison.

Experimental Protocols

Monoamine Transporter Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of test compounds for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Materials:

  • Cell membranes prepared from cells expressing the human recombinant transporters (e.g., HEK293 cells).

  • Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • Test compounds (this compound derivatives and standard antidepressants).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of the microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or a known displacing agent for non-specific binding determination.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Forced Swim Test (FST) in Rats

Objective: To assess the antidepressant-like activity of test compounds by measuring their effect on the duration of immobility in rats forced to swim in an inescapable cylinder.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Test compounds and vehicle control.

  • A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • A video camera and recording system.

  • Software for behavioral analysis or trained observers.

Procedure:

  • Acclimation: Allow the rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. After the session, remove the rat, dry it with a towel, and return it to its home cage. This pre-exposure to the stressor is crucial for inducing a stable baseline of immobility on the test day.

  • Drug Administration: Administer the test compound or vehicle at specified time points before the test session (e.g., 24, 5, and 1 hour before the test).

  • Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the swim cylinder for a 5-minute test session. Record the entire session on video.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the mean duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Conclusion

The available evidence suggests that this compound derivatives, acting primarily as potent MAO inhibitors, represent a mechanistically distinct class of antidepressants compared to modern SSRIs, SNRIs, and TCAs. While their broader mechanism of action can lead to a more challenging side-effect profile, it may also contribute to their significant efficacy, particularly in treatment-resistant forms of depression. The quantitative data, though not always derived from direct head-to-head comparative studies, indicates a comparable or, in some contexts, superior efficacy profile. Future research should focus on developing novel this compound derivatives with improved selectivity and safety profiles, potentially combining MAO inhibition with modest monoamine reuptake inhibition to harness the benefits of both mechanisms. Such efforts could lead to the development of next-generation antidepressants with broader and more rapid efficacy.

References

A Comparative Guide to the Validation of a Novel Analytical Method for 1-Phenyl-cyclopropylamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a validation comparison of a new derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection of 1-Phenyl-cyclopropylamine against two established alternative techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections provide detailed experimental protocols and comparative performance data to assist researchers in selecting the most appropriate method for their specific analytical needs.

Overview of Analytical Methods

New Method: Derivatization-Based Gas Chromatography-Mass Spectrometry (GC-MS)

This novel approach employs a derivatization step to enhance the volatility and thermal stability of this compound, leading to improved chromatographic peak shape and sensitivity. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry, offering high selectivity and structural confirmation.

Alternative Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A widely used technique, this method separates this compound from other components in a sample mixture using liquid chromatography. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte at a specific wavelength. While robust and reliable, this method may have limitations in terms of sensitivity and selectivity compared to mass spectrometric techniques.

Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is capable of detecting and quantifying very low levels of this compound, even in complex matrices, making it a benchmark for trace analysis.

Experimental Protocols

New Method: Derivatization-Based GC-MS

Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., in plasma or a reaction mixture), add an internal standard.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of pyridine and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to facilitate the derivatization reaction.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Alternative Method 1: HPLC-UV

Sample Preparation:

  • Dilute the sample with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Alternative Method 2: LC-MS/MS

Sample Preparation:

  • Perform a protein precipitation of the sample by adding acetonitrile.

  • Centrifuge and collect the supernatant.

  • Dilute the supernatant with water prior to injection.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Method Validation Data

The following tables summarize the validation parameters for the three analytical methods, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Table 1: Linearity and Range

ParameterNew GC-MS MethodHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Range 1 - 500 ng/mL50 - 5000 ng/mL0.1 - 100 ng/mLDefined by linearity, accuracy, and precision
Correlation Coefficient (r²) 0.99950.99890.9998≥ 0.99

Table 2: Accuracy and Precision

ParameterNew GC-MS MethodHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%97.2 - 102.5%99.1 - 100.8%80 - 120%
Precision (Repeatability, %RSD) ≤ 2.5%≤ 3.8%≤ 1.9%≤ 15%
Precision (Intermediate, %RSD) ≤ 3.1%≤ 4.5%≤ 2.3%≤ 15%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterNew GC-MS MethodHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
LOD 0.3 ng/mL15 ng/mL0.03 ng/mLSignal-to-Noise ≥ 3
LOQ 1.0 ng/mL50 ng/mL0.1 ng/mLSignal-to-Noise ≥ 10

Workflow and Pathway Diagrams

The following diagram illustrates the experimental workflow for the new derivatization-based GC-MS method.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample 100 µL Sample add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute in Pyridine evap->reconstitute add_bstfa Add BSTFA + 1% TMCS reconstitute->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data_analysis Data Analysis & Quantification detect->data_analysis Data Acquisition & Processing

Caption: Workflow for the derivatization-based GC-MS analysis of this compound.

Conclusion

The validation data demonstrates that all three methods are suitable for the detection of this compound, each with its own advantages. The new derivatization-based GC-MS method offers a significant improvement in sensitivity and selectivity over the traditional HPLC-UV method and provides a robust and reliable alternative to LC-MS/MS. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The LC-MS/MS method remains the gold standard for ultra-trace level quantification. However, for routine analysis requiring high throughput and excellent sensitivity, the newly validated GC-MS method presents a compelling option.

References

1-Phenyl-cyclopropylamine: A Comparative Analysis of its Cross-Reactivity with Amine Oxidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Phenyl-cyclopropylamine's Interaction with Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Lysine-Specific Demethylase 1 (LSD1), and Semicarbazide-Sensitive Amine Oxidase (SSAO).

This compound (1-PCPA) is a mechanism-based inactivator of mitochondrial monoamine oxidase (MAO), a class of enzymes crucial for the metabolism of neurotransmitters.[1] Its unique chemical structure, featuring a strained cyclopropyl ring, underpins its potent and often irreversible inhibitory activity. This guide provides a comparative analysis of the cross-reactivity of 1-PCPA and its well-studied analogue, trans-2-phenylcyclopropylamine (tranylcypromine), with various FAD-dependent amine oxidases, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its interactions.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of 1-PCPA and its analogues varies significantly across different amine oxidases. The following table summarizes the available kinetic constants for the interaction of these compounds with MAO-A, MAO-B, and LSD1. It is important to note that for irreversible inhibitors, the ratio of k_inact/K_I is the most accurate measure of inhibitory efficiency.

Amine OxidaseCompoundK_I (μM)k_inact (s⁻¹)k_inact/K_I (M⁻¹s⁻¹)Notes
MAO-A This compoundHigher than for MAO-B--KI values are significantly higher for MAO-A, indicating lower affinity compared to MAO-B.[1]
trans-2-Phenyl-cyclopropylamine--100The efficiency of inactivation is 2.4-fold lower than for LSD1.[2]
MAO-B This compoundLower than for MAO-A--Demonstrates selectivity for MAO-B over MAO-A.[1]
trans-2-Phenyl-cyclopropylamine--240The efficiency of inactivation is 16-fold lower than for LSD1.[2]
LSD1 trans-2-Phenyl-cyclopropylamine2420.010643.8A time-dependent, mechanism-based irreversible inhibitor.[2]

Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1): Currently, there is a lack of direct quantitative data in the scientific literature describing the inhibitory effect of this compound on SSAO/VAP-1. Interestingly, in vivo studies in rats have shown that long-term treatment with the non-selective MAO inhibitor tranylcypromine can lead to a significant increase in SSAO activity in the heart.[3][4] This suggests a potential compensatory mechanism rather than direct inhibition. Further research is required to elucidate the direct interaction, if any, between 1-PCPA and SSAO.

Mechanism of Action and Interaction Pathways

This compound and its analogues act as mechanism-based inhibitors, meaning they are converted into a reactive intermediate by the target enzyme, which then covalently modifies the enzyme, leading to irreversible inactivation. The primary target for this covalent modification is the flavin adenine dinucleotide (FAD) cofactor, essential for the catalytic activity of these amine oxidases.

The following diagram illustrates the interaction of this compound with different amine oxidases.

Interaction of this compound with Amine Oxidases cluster_MAO Monoamine Oxidases cluster_other Other Amine Oxidases PCPA This compound MAOA MAO-A PCPA->MAOA Irreversible Inhibition (Higher KI) MAOB MAO-B PCPA->MAOB Irreversible Inhibition (Lower KI) LSD1 LSD1 PCPA->LSD1 Irreversible Inhibition SSAO SSAO/VAP-1 PCPA->SSAO No Direct Inhibition Data (Indirect effects observed) FAD_inactivation_A FAD_inactivation_A MAOA->FAD_inactivation_A Covalent Adduct (FAD N5) FAD_inactivation_B FAD_inactivation_B MAOB->FAD_inactivation_B Covalent Adduct (FAD N5 or C4a and Cysteine) FAD_inactivation_LSD1 FAD_inactivation_LSD1 LSD1->FAD_inactivation_LSD1 Covalent Adduct (FAD)

Figure 1: Interaction diagram of this compound with various amine oxidases.

In the case of MAO-A, 1-PCPA is known to form a covalent adduct with the N5 position of the FAD cofactor.[1] For MAO-B, the inactivation can involve adduct formation with either the FAD cofactor or a cysteine residue within the active site.[1] Similarly, the inhibition of LSD1 by trans-2-phenylcyclopropylamine is due to the formation of a covalent adduct with the FAD cofactor.[2]

Experimental Protocols

The determination of the inhibitory potency of compounds like 1-PCPA requires specific and detailed experimental protocols. Below are representative methodologies for assessing the inhibition of MAO and LSD1.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the kinetic parameters (K_I and k_inact) of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Substrate (e.g., kynuramine or benzylamine)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Pre-incubation: Pre-incubate the enzyme with various concentrations of 1-PCPA for different time intervals at 37°C. A control with no inhibitor is run in parallel.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixture.

  • Measurement: Monitor the rate of product formation over time using a spectrophotometer or fluorometer. For example, the oxidation of kynuramine can be followed by measuring the formation of 4-hydroxyquinoline.

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the apparent inactivation rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

Objective: To determine the kinetic parameters of a test compound for LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Test compound (e.g., a derivative of 1-PCPA)

  • Dimethylated histone H3 peptide substrate

  • Assay buffer (e.g., HEPES buffer, pH 7.5)

  • Detection reagents (e.g., horseradish peroxidase, Amplex Red)

  • Fluorometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare dilutions of LSD1 and the test compound in the assay buffer.

  • Pre-incubation: Pre-incubate the LSD1 enzyme with various concentrations of the test compound for different durations at 37°C.

  • Reaction Initiation: Add the dimethylated histone H3 peptide substrate to start the demethylation reaction. The reaction produces formaldehyde and hydrogen peroxide as byproducts.

  • Detection: The production of hydrogen peroxide is coupled to a secondary reaction. Horseradish peroxidase, in the presence of a fluorogenic substrate like Amplex Red, will generate a fluorescent product.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Data Analysis: The kinetic parameters (K_I and k_inact) are determined using a similar data analysis approach as described for the MAO inhibition assay.

Conclusion

This compound is a potent, mechanism-based inhibitor of both MAO-A and MAO-B, with a notable preference for MAO-B. Its analogue, trans-2-phenylcyclopropylamine, also demonstrates irreversible inhibition of LSD1. The mechanism of action for these inhibitions involves the formation of a covalent adduct with the essential FAD cofactor. While the interaction of 1-PCPA with MAO isoforms and LSD1 is well-characterized, its effect on SSAO/VAP-1 remains an area for further investigation, with current evidence pointing towards indirect regulatory effects rather than direct inhibition. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential and selectivity of cyclopropylamine-based inhibitors.

References

comparative analysis of the neuropharmacological profile of 1-Phenyl-cyclopropylamine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the neuropharmacological profiles of 1-Phenyl-cyclopropylamine and its structural analogs. By presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in the field of neuropharmacology and drug development.

Comparative Analysis of Receptor Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of this compound and a selection of its analogs at various key neurochemical targets. These targets include sigma (σ1 and σ2), dopamine (D2), and opioid receptors. The data has been compiled from multiple studies to provide a comprehensive overview of the structure-activity relationships within this class of compounds.

Table 1: Binding Affinities of 1-Phenyl-2-cyclopropylmethylamine Analogs at Sigma, Opioid, and Dopamine Receptors [1]

Compoundσ1 Ki (nM)σ2 Ki (nM)Opioid Ki (nM)D2 Ki (nM)
(+/-)-cis-18 1.80.9>10000>10000
(-)-cis-18 0.92.5>10000>10000
(+)-cis-18 3.50.5>10000>10000
(+/-)-trans-19 2515>10000>10000
25 0.64.05>10000>10000

Note: Data presented is derived from radioligand binding assays. Specific experimental conditions may vary between studies.

Monoamine Oxidase (MAO) Inhibition Profile

Several analogs of this compound are potent inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical for the metabolism of monoamine neurotransmitters. The inhibitory activity (IC50) of these compounds is a key aspect of their neuropharmacological profile.

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of this compound Analogs [2]

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)
cis-N-benzyl-2-methoxycyclopropylamine 1705

Note: IC50 values were determined after a 30-minute pre-incubation of the inhibitor with the enzyme.

Experimental Protocols

Sigma Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds for sigma-1 and sigma-2 receptors.

Methodology:

  • Membrane Preparation: Guinea pig brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.

  • Binding Assay: The assay is performed in a final volume of 1 ml containing membrane protein, the radioligand (--INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ1 and σ2), and various concentrations of the test compound.

  • Incubation: The mixture is incubated at 25°C for 120 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol). The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency of test compounds against MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable cell line (e.g., insect cells) are used.

  • Assay Principle: The assay measures the production of hydrogen peroxide, a product of MAO-catalyzed amine oxidation. This is coupled to a reaction where horseradish peroxidase (HRP) catalyzes the conversion of a non-fluorescent substrate (e.g., Amplex Red) to a fluorescent product (resorufin) by hydrogen peroxide.

  • Assay Procedure: The reaction is carried out in a 96-well plate format. The test compound is pre-incubated with the MAO enzyme for a specified time (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of a substrate (e.g., kynuramine for both MAO-A and MAO-B) and the HRP/Amplex Red detection system.

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors that primarily couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway plays a crucial role in modulating neuronal excitability and neurotransmitter release.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

NMDA Receptor Signaling Pathway

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that is activated by glutamate and a co-agonist (glycine or D-serine). It plays a critical role in synaptic plasticity, learning, and memory. Upon activation, it allows the influx of Ca2+, which triggers various downstream signaling cascades.

NMDA_Signaling cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Allows Glutamate Glutamate Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds CaM Calmodulin Ca2_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for conducting in vitro receptor binding and enzyme inhibition assays.

Experimental_Workflow start Start prep Prepare Reagents (Membranes/Enzymes, Buffers, Ligands/Substrates) start->prep plate Plate Assay (Add reagents and test compounds to 96-well plate) prep->plate incubate Incubate (Specified time and temperature) plate->incubate terminate Terminate Reaction (e.g., Filtration or addition of stop solution) incubate->terminate read Read Signal (Radioactivity or Fluorescence) terminate->read analyze Data Analysis (Calculate IC50/Ki values) read->analyze end End analyze->end

References

Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for 1-Phenyl-cyclopropylamine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the 1-phenyl-cyclopropylamine scaffold has long been a cornerstone in the design of inhibitors targeting flavin-dependent amine oxidases, notably Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). Its rigid structure and favorable binding interactions have led to the development of potent tool compounds and clinical candidates. However, challenges related to selectivity, off-target effects, and metabolic stability have spurred the exploration of alternative molecular frameworks. This guide provides an objective comparison of promising alternatives, supported by experimental data, to aid in the rational design of next-generation inhibitors.

Performance Comparison of Alternative Scaffolds

The following tables summarize the in vitro potency and selectivity of various alternative scaffolds compared to the classical trans-2-phenylcyclopropylamine (tranylcypromine, TCP) scaffold, a well-characterized inhibitor of both LSD1 and MAOs.

Table 1: In Vitro Potency against LSD1 and MAOs

Scaffold/CompoundTargetIC50 (µM)K_i (µM)k_inact (s⁻¹)k_inact/K_I (M⁻¹s⁻¹)Selectivity vs. MAO-ASelectivity vs. MAO-BReference
trans-2-Phenylcyclopropylamine (Tranylcypromine) LSD1-2420.010643.811[1]
MAO-A---105.12--[1]
MAO-B---702.48--[1]
cis-N-Benzyl-2-methoxycyclopropylamine MAO-A0.170 (after 30 min pre-incubation)-----[2]
MAO-B0.005 (after 30 min pre-incubation)---34-fold vs MAO-A-[2]
LSD1No inhibition observed-----[2]
Styrenylcyclopropylamine (Compound 34) LSD1<0.004 (biochemical)0.0150.003200,000>66,667-fold vs MAO-A/B>66,667-fold vs MAO-A/B[3]
MAO-A>100-----[3]
MAO-B>100-----[3]
N-Alkylated TCP Derivative (S2116) LSD1----Improved vs S2101Improved vs S2101[4]
N-Alkylated TCP Derivative (S2157) LSD1----Improved vs S2101Improved vs S2101[4]
TCP Derivative (S2101) LSD1---4560Weaker inhibition vs 2-PCPAWeaker inhibition vs 2-PCPA[5]

Table 2: Cellular Activity and Pharmacokinetic Parameters of Selected Alternatives

Scaffold/CompoundCell LineCellular AssayEC50/GI50 (nM)Oral Bioavailability (%)Half-life (t½) (h)Reference
Styrenylcyclopropylamine (Compound 34) Kasumi-1 (AML)Growth Inhibition1Acceptable in mice-[3]
MV4-11 (AML)LY96 Gene Induction2Acceptable in mice-[3]
Bomedemstat (LSD1 Inhibitor) ---Orally bioavailable-[6]
TAK-418 (LSD1 Inhibitor) ---Rapid absorptionShort[7]
cis-N-Benzyl-2-methoxycyclopropylamine ---Data not availableData not available[2]
1H-pyrrolo[2,3-c]pyridin derivative [I] MV4-11 (AML)Antiproliferative5Favorable in mice4.16[4]

Key Alternative Scaffolds and Their Characteristics

cis-Cyclopropylamines: Enhancing Selectivity for MAO-B

While the classical tranylcypromine possesses a trans configuration, studies on cis-cyclopropylamines have revealed a significant shift in selectivity. Notably, cis-N-benzyl-2-methoxycyclopropylamine has demonstrated over 20-fold greater effectiveness as a mechanism-based inhibitor of MAO-B compared to tranylcypromine, with an IC50 of 5 nM after a 30-minute pre-incubation.[2] Crucially, this class of compounds showed no inhibitory activity against LSD1, highlighting its potential for developing highly selective MAO-B inhibitors for neurological disorders without affecting epigenetic targets.[2]

Styrenylcyclopropylamines: A New Class of Potent and Selective LSD1 Inhibitors

Leveraging the catalytic mechanism of LSD1, a series of styrenylcyclopropylamine-based inhibitors have been developed as potent and selective covalent inhibitors that target the FAD cofactor.[3] Compound 34 from this series exhibits remarkable potency with a biochemical IC50 of less than 4 nM and a cellular growth inhibition GI50 of 1 nM in the Kasumi-1 acute myeloid leukemia (AML) cell line.[3] This represents a significant improvement in potency driven by enhanced non-covalent binding affinity (K_I).[3] Furthermore, this scaffold demonstrates excellent selectivity, with over 100 µM IC50 values against both MAO-A and MAO-B.[3] In vivo studies in a Kasumi-1 xenograft model showed robust anti-tumor activity at well-tolerated oral doses.[3]

N-Alkylated and Phenyl-Substituted Tranylcypromine Analogs: Fine-Tuning Potency and Selectivity

Modifications to the parent this compound scaffold, such as N-alkylation or substitution on the phenyl ring, have been explored to enhance potency and selectivity for LSD1. For instance, compounds S2116 and S2157, which are N-alkylated derivatives of the potent LSD1 inhibitor S2101, showed a 2.0- to 2.6-fold enhancement in potency for LSD1 and improved selectivity over MAOs.[4] Structural studies have confirmed that these N-substituents augment potency without directly participating in the covalent adduct formation with the FAD cofactor.[4]

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and experimental workflows.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action LSD1 LSD1 CoREST CoREST LSD1->CoREST forms complex H3K4me2 H3K4me1/2 (Active Mark) LSD1->H3K4me2 demethylates H3K9me2 H3K9me1/2 (Repressive Mark) LSD1->H3K9me2 demethylates HDAC HDAC CoREST->HDAC AR Androgen Receptor AR->LSD1 recruits Gene_Repression Gene Repression H3K4me2->Gene_Repression leads to Gene_Activation Gene Activation H3K9me2->Gene_Activation leads to Inhibitor LSD1 Inhibitor (e.g., Styrenylcyclopropylamine) Inhibitor->LSD1 inhibits

Figure 1: Simplified LSD1 signaling pathway illustrating its dual role in gene regulation.

MAO_Signaling_Pathway cluster_neuron Neuron cluster_inhibitor Inhibitor Action MAO_A MAO-A Metabolites Inactive Metabolites MAO_A->Metabolites metabolizes to MAO_B MAO-B MAO_B->Metabolites metabolizes to Serotonin Serotonin Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Dopamine Dopamine Dopamine->MAO_A Dopamine->MAO_B Phenylethylamine Phenylethylamine Phenylethylamine->MAO_B Inhibitor MAO Inhibitor (e.g., cis-Cyclopropylamine) Inhibitor->MAO_B selectively inhibits

Figure 2: Role of MAO-A and MAO-B in neurotransmitter metabolism.

Experimental_Workflow Start Compound Synthesis (Alternative Scaffolds) Biochemical_Assay Biochemical Assays (LSD1/MAO Activity) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Potent compounds Target_Engagement Target Engagement Assays Cell_Based_Assay->Target_Engagement Active compounds PK_Studies Pharmacokinetic Studies Target_Engagement->PK_Studies Confirmed on-target activity In_Vivo_Efficacy In Vivo Efficacy Studies PK_Studies->In_Vivo_Efficacy Favorable PK profile Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Active in vivo

Figure 3: General experimental workflow for the evaluation of novel inhibitors.

Experimental Protocols

LSD1/MAO Peroxidase-Coupled Biochemical Assay

Objective: To determine the in vitro potency (IC50) of test compounds against LSD1 or MAO enzymes.

Principle: The demethylation reaction catalyzed by LSD1 or the deamination reaction by MAO produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a detectable signal.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • Enzyme: Recombinant human LSD1/CoREST complex or human MAO-A/MAO-B.

    • Substrate: For LSD1, a mono- or di-methylated histone H3 peptide (e.g., H3K4me1/2). For MAOs, a suitable amine substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

    • Detection Reagents: HRP and Amplex Red.

    • Test Compounds: Serially diluted in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. For irreversible inhibitors, a pre-incubation step is crucial.

    • Initiate the reaction by adding the substrate and detection reagents.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of test compounds on the proliferation of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

  • Cell Culture:

    • Plate cells (e.g., Kasumi-1 or MV4-11 for AML) in a 96-well plate and allow them to adhere or stabilize overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of treated cells to the vehicle control.

    • Plot the normalized viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Histone Methylation Marks

Objective: To confirm target engagement in cells by measuring changes in the levels of histone methylation (e.g., H3K4me2) upon treatment with an LSD1 inhibitor.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for a specified time (e.g., 24-48 hours).

    • Harvest the cells and perform histone extraction or whole-cell lysis.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the histone mark of interest (e.g., anti-H3K4me2). A total histone H3 antibody should be used as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the level of the specific histone mark to the total histone H3 level.

Conclusion

The exploration of alternatives to the this compound scaffold has yielded promising new chemical entities with improved potency, selectivity, and in vivo efficacy. Scaffolds such as cis-cyclopropylamines and styrenylcyclopropylamines offer distinct advantages for targeting MAO-B and LSD1, respectively. The data presented in this guide underscores the importance of continued scaffold hopping and structure-based design efforts to overcome the limitations of established pharmacophores. By leveraging these novel scaffolds and employing robust experimental validation, researchers are well-equipped to develop the next generation of safer and more effective inhibitors for a range of therapeutic applications, from oncology to neurodegenerative diseases.

References

A Researcher's Guide to 1-Phenyl-cyclopropylamine and its Alternatives in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for the validation of therapeutic targets and the elucidation of biological pathways. 1-Phenyl-cyclopropylamine, a close structural analog of the well-known antidepressant tranylcypromine, has emerged as a compound of interest in neuroscience research. This guide provides a comprehensive validation of this compound as a tool compound, offering a comparative analysis with established alternatives, detailed experimental protocols, and a clear visualization of the underlying biological pathways.

Mechanism of Action: A Tale of Two Targets

This compound and its close relative, trans-2-phenylcyclopropylamine (tranylcypromine), are mechanism-based irreversible inhibitors of flavin-dependent amine oxidases. Their primary targets in the central nervous system are Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1).

Monoamine Oxidase B (MAO-B): Located on the outer mitochondrial membrane, MAO-B is a key enzyme in the degradation of dopamine, a neurotransmitter crucial for motor control, motivation, and reward.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy employed in the treatment of Parkinson's disease.[2] 1-Phenylcyclopropylamine is a known inactivator of MAO-B, forming a covalent adduct with the enzyme's flavin cofactor.[3][4][5]

Lysine-Specific Demethylase 1 (LSD1): This enzyme plays a pivotal role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), thereby modulating gene expression.[6] Dysregulation of LSD1 has been implicated in various neurological disorders and cancers. Tranylcypromine is a known inhibitor of LSD1, and due to its structural similarity, this compound is also investigated for its effects on this enzyme.[6][7] The dual inhibition of MAO-B and LSD1 by phenylcyclopropylamine derivatives presents both opportunities and challenges for their use as selective tool compounds.

Comparative Analysis of Inhibitor Potency and Selectivity

The utility of a tool compound is defined by its potency and selectivity for its intended target. The following tables summarize the inhibitory activities of this compound (represented by its well-characterized analog, tranylcypromine), established MAO-B inhibitors, and selective LSD1 inhibitors.

Table 1: Comparison with MAO-B Inhibitors

CompoundTargetIC50 / KiSelectivity (MAO-A/MAO-B)
Tranylcypromine MAO-AIC50: 2.3 µM~0.4
MAO-BIC50: 0.95 µM[8]
Selegiline MAO-A-High
MAO-BIC50: 11.25 nM[9]
Rasagiline MAO-AIC50: 0.7 µM~50
MAO-BIC50: 14 nM[1]
Safinamide MAO-AIC50: 80 µM~1012
MAO-BIC50: 79 nM[1]

Table 2: Comparison with LSD1 Inhibitors

CompoundTargetIC50 / KiSelectivity vs. MAO-ASelectivity vs. MAO-B
Tranylcypromine LSD1IC50: >50 µM[10]LowLow
MAO-AIC50: 2.3 µM[8]
MAO-BIC50: 0.95 µM[8]
ORY-1001 (Iadademstat) LSD1IC50: 18 nM[11]>5500-fold>5500-fold
MAO-AIC50: >100 µM[12]
MAO-BIC50: >100 µM[12]
GSK-2879552 LSD1Ki app: 1.7 µM[13]HighHigh
MAO-A-
MAO-B-
SP-2509 (Seclidemstat) LSD1IC50: 13 nM[14]No activityNo activity
MAO-A-
MAO-B-

Key Experimental Protocols for Validation

Accurate and reproducible experimental data are the cornerstone of tool compound validation. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. MAO-Glo™ Bioluminescent Assay for MAO-B Activity

This assay provides a sensitive and high-throughput method for measuring MAO-B activity and its inhibition.

  • Principle: The assay utilizes a luminogenic MAO substrate that is converted by MAO-B into luciferin. In the presence of luciferase, this product generates a light signal that is proportional to MAO-B activity.[15][16]

  • Protocol:

    • Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate buffer.

    • In a 96-well plate, add the test compound dilutions, a positive control inhibitor (e.g., selegiline), and a vehicle control.

    • Add the MAO-B enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the luminogenic MAO substrate.

    • After a defined incubation period, add the Luciferin Detection Reagent to stop the reaction and generate the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. TR-FRET Assay for LSD1 Demethylase Activity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a robust and homogeneous format for measuring LSD1 activity.

  • Principle: This assay typically uses a biotinylated histone H3 peptide substrate with a methylated lysine. A terbium-labeled antibody specific for the methylated state and a streptavidin-conjugated fluorophore are used. When the substrate is methylated, FRET occurs between the terbium donor and the acceptor fluorophore. LSD1-mediated demethylation disrupts this FRET signal.[17][18]

  • Protocol:

    • Prepare serial dilutions of the test compound (e.g., tranylcypromine).

    • In a 384-well plate, dispense the test compound, a known LSD1 inhibitor as a positive control (e.g., ORY-1001), and a vehicle control.

    • Add the LSD1 enzyme and the biotinylated H3K4me2 peptide substrate.

    • Incubate to allow the demethylation reaction to proceed.

    • Add the detection reagents: terbium-labeled anti-H3K4me2 antibody and streptavidin-d2.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths.

    • Calculate the TR-FRET ratio and determine the IC50 values.

3. Radioligand Binding Assay for Sigma Receptor Off-Target Activity

Phenylcyclopropylamine derivatives have been reported to interact with sigma receptors. A radioligand binding assay can quantify this off-target activity.

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest (e.g., sigma-1 or sigma-2).[19][20]

  • Protocol:

    • Prepare membrane homogenates from a tissue source rich in sigma receptors (e.g., guinea pig brain).

    • In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled sigma receptor ligand (e.g., --INVALID-LINK---pentazocine for sigma-1), and varying concentrations of the test compound.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

In Vivo Models

1. MPTP Mouse Model of Parkinson's Disease

This model is widely used to assess the neuroprotective and symptomatic efficacy of compounds targeting the dopaminergic system.

  • Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[21][22]

  • Protocol:

    • Administer MPTP to mice (e.g., C57BL/6 strain) via a defined regimen (acute, subacute, or chronic).[10]

    • Treat separate groups of mice with the test compound (e.g., selegiline) before, during, or after MPTP administration to assess neuroprotective or restorative effects.

    • Evaluate motor function using behavioral tests such as the rotarod, pole test, or open field test.

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Analyze the striatal dopamine levels using HPLC and quantify the number of dopaminergic neurons in the substantia nigra using tyrosine hydroxylase immunohistochemistry.

2. Fear Conditioning for Memory Consolidation

This behavioral paradigm is used to study the role of epigenetic modifications, such as those regulated by LSD1, in learning and memory.

  • Principle: Animals learn to associate a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild foot shock). The formation of this memory involves changes in gene expression that can be influenced by histone methylation.[23][24]

  • Protocol:

    • Training: Place the mouse in a conditioning chamber and present the CS followed by the US.

    • Administer the test compound (e.g., tranylcypromine) at a specific time point relative to the training (e.g., pre- or post-training) to assess its effect on memory consolidation.

    • Contextual Fear Testing: 24 hours after training, place the mouse back in the same chamber and measure the amount of time it spends "freezing" (a fear response) in the absence of the CS and US.

    • Cued Fear Testing: At a later time point, place the mouse in a novel context and present the CS. Measure the freezing response to the cue.

    • Compare the freezing behavior between the compound-treated group and a vehicle-treated control group to determine the effect of the compound on memory formation.

Visualizing the Pathways and Processes

To better understand the biological context and experimental designs, the following diagrams were generated using the DOT language.

MAO_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine DA_vesicle DA_vesicle Dopamine->DA_vesicle VMAT2 MAO_B MAO_B Dopamine->MAO_B Metabolism Synaptic_Cleft Dopamine DA_vesicle->Synaptic_Cleft Release DA_Receptor Dopamine Receptor Synaptic_Cleft->DA_Receptor DAT Dopamine Transporter Synaptic_Cleft->DAT Reuptake DOPAC DOPAC MAO_B->DOPAC PCPA 1-Phenyl- cyclopropylamine PCPA->MAO_B Inhibition Signaling_Cascade Signaling_Cascade DA_Receptor->Signaling_Cascade Activation

Caption: MAO-B Signaling Pathway and Inhibition.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1/CoREST Complex Demethylated_H3 Histone H3 (H3K4me0) LSD1->Demethylated_H3 Demethylation Histone_H3 Histone H3 (H3K4me2) Histone_H3->LSD1 Substrate Gene_Repression Gene_Repression Demethylated_H3->Gene_Repression Leads to PCPA 1-Phenyl- cyclopropylamine PCPA->LSD1 Inhibition

Caption: LSD1 Signaling Pathway and Inhibition.

Experimental_Workflow_MAO_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Dispense Compound, Controls, and Enzyme into 96-well Plate A->C B Prepare MAO-B Enzyme and Substrate B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Incubate E->F G Add Detection Reagent to Stop Reaction & Generate Signal F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for MAO-Glo™ Inhibition Assay.

Conclusion and Recommendations

This compound and its derivatives are valuable probes for studying the roles of MAO-B and LSD1 in the central nervous system. However, their utility as selective tool compounds requires careful consideration of their dual inhibitory activity.

  • For studying MAO-B: While this compound is an effective MAO-B inhibitor, researchers seeking high selectivity should consider alternatives such as safinamide or rasagiline , which exhibit significantly greater selectivity over MAO-A and have not been reported to have significant LSD1 inhibitory activity.

  • For studying LSD1: The lack of selectivity of phenylcyclopropylamines for LSD1 over MAOs makes them suboptimal as standalone tools for this target. Highly potent and selective LSD1 inhibitors like ORY-1001 (Iadademstat) or SP-2509 (Seclidemstat) are superior choices for dissecting the specific functions of LSD1 in neuroscience research.

  • For studying dual MAO-B/LSD1 inhibition: this compound and especially tranylcypromine can be useful tools for investigating the combined effects of inhibiting both enzymes. However, it is crucial to include appropriate controls with selective inhibitors to delineate the contribution of each target to the observed phenotype.

References

head-to-head comparison of different synthetic routes to 1-Phenyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 1-Phenyl-cyclopropylamine, a key structural motif in medicinal chemistry. This document provides a detailed comparison of major synthetic routes, including experimental data and protocols, to aid in the selection of the most suitable method for your research and development needs.

This compound is a valuable building block in the synthesis of a wide range of biologically active compounds. Its rigid cyclopropyl scaffold and the presence of a primary amine make it a sought-after component in the design of novel therapeutics. This guide provides a head-to-head comparison of three prominent synthetic routes to this important molecule: the Kulinkovich-Szymoniak Reaction, the Curtius Rearrangement, and the Hofmann Rearrangement.

Data Presentation: At-a-Glance Comparison

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a rapid and objective comparison of their performance.

Synthetic RouteStarting MaterialKey ReagentsReported YieldReaction ConditionsNumber of Steps (from common precursors)
Kulinkovich-Szymoniak Reaction BenzonitrileEt₂Zn, MeTi(Oi-Pr)₃, NaOi-Pr62%[1]Toluene, rt to 50°C1
Curtius Rearrangement 1-Phenylcyclopropanecarboxylic acidDiphenylphosphoryl azide (DPPA), t-BuOH, then acid hydrolysisTypically moderate to good; specific yield for 1-phenyl derivative not explicitly reported but related examples show 70-80% for the carbamate intermediate.Toluene, reflux2 (from 1-phenylcyclopropanecarboxylic acid)
Electro-induced Hofmann Rearrangement 1-PhenylcyclopropanecarboxamideNaBr, Pt electrodes90%[2]CH₃CN/MeOH, constant current2 (from 1-phenylcyclopropanecarboxylic acid)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kulinkovich-Szymoniak Reaction

This one-pot method provides a direct route from commercially available benzonitrile.[1]

Procedure: To a solution of methyltitanium triisopropoxide (MeTi(Oi-Pr)₃; 1.2 mmol) and sodium isopropoxide (NaOi-Pr; 2.0 mmol) in toluene (5 mL) is added benzonitrile (1.0 mmol). The mixture is stirred at room temperature for 10 minutes. A solution of diethylzinc (Et₂Zn; 2.2 mmol) in toluene is then added dropwise at room temperature. The reaction mixture is subsequently heated to 50°C and stirred for 3 hours. After cooling to room temperature, the reaction is quenched by the slow addition of 1 M aqueous HCl. The aqueous layer is separated, washed with diethyl ether, and then basified with aqueous NaOH. The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄. After filtration and concentration under reduced pressure, the crude product is purified by column chromatography to afford 1-phenylcyclopropylamine.

Curtius Rearrangement

This classical rearrangement proceeds via an isocyanate intermediate from 1-phenylcyclopropanecarboxylic acid. The following is a general procedure adaptable for this specific synthesis.

Step 2a: Synthesis of tert-butyl (1-phenylcyclopropyl)carbamate To a solution of 1-phenylcyclopropanecarboxylic acid (1.0 mmol) in anhydrous toluene (10 mL) are added triethylamine (1.2 mmol) and diphenylphosphoryl azide (DPPA; 1.1 mmol). The mixture is stirred at room temperature for 30 minutes and then heated to reflux for 2 hours. After cooling, tert-butanol (3.0 mmol) is added, and the mixture is heated at 80°C overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl (1-phenylcyclopropyl)carbamate.

Step 2b: Deprotection to this compound The tert-butyl (1-phenylcyclopropyl)carbamate (1.0 mmol) is dissolved in a solution of HCl in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane) and stirred at room temperature until deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the resulting hydrochloride salt is treated with a base (e.g., aqueous NaOH) and extracted with an organic solvent to yield 1-phenylcyclopropylamine.

Electro-induced Hofmann Rearrangement

This modern variation of the Hofmann rearrangement offers high yields and avoids the use of stoichiometric halogen reagents.[2]

Procedure: In an undivided electrochemical cell equipped with a platinum plate anode and a platinum plate cathode, 1-phenylcyclopropanecarboxamide (0.5 mmol) and sodium bromide (NaBr; 0.25 mmol) are dissolved in a mixture of acetonitrile (CH₃CN; 8 mL) and methanol (MeOH; 2 mL). The reaction is carried out under a constant current of 100 mA at room temperature with stirring. The reaction is monitored by TLC until the starting material is consumed. The solvent is then evaporated under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford methyl (1-phenylcyclopropyl)carbamate, which can be subsequently hydrolyzed to 1-phenylcyclopropylamine. The direct formation of the amine can be achieved by performing the reaction in the presence of water and subsequent work-up. The reported 90% isolated yield is for the corresponding methyl carbamate.[2]

Precursor Syntheses

The Curtius and Hofmann rearrangements require multi-step syntheses of their respective precursors.

  • Synthesis of 1-Phenylcyclopropanecarboxylic Acid: This precursor for the Curtius rearrangement and the subsequent amide for the Hofmann rearrangement can be synthesized from phenylacetonitrile and 1,2-dibromoethane in the presence of a strong base, followed by hydrolysis of the resulting nitrile.[3]

  • Synthesis of 1-Phenylcyclopropanecarboxamide: The carboxylic acid can be converted to the corresponding amide via standard methods, such as activation with a coupling agent (e.g., DCC, EDC) followed by reaction with ammonia, or via the acid chloride.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Kulinkovich_Szymoniak start Benzonitrile product This compound start->product One-pot reaction reagents Et₂Zn, MeTi(O-i-Pr)₃, NaO-i-Pr reagents->product

Kulinkovich-Szymoniak Reaction Pathway.

Curtius_Rearrangement start 1-Phenylcyclopropanecarboxylic Acid step1 Acyl Azide Formation (e.g., with DPPA) start->step1 rearrangement Thermal Rearrangement (Curtius) step1->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate trapping Trapping with t-BuOH isocyanate->trapping carbamate Boc-protected Amine trapping->carbamate deprotection Acidic Hydrolysis carbamate->deprotection product This compound deprotection->product

Curtius Rearrangement Pathway.

Hofmann_Rearrangement start 1-Phenylcyclopropanecarboxamide electrochem Electro-oxidation (NaBr, Pt electrodes) start->electrochem isocyanate Isocyanate Intermediate electrochem->isocyanate trapping Reaction with MeOH isocyanate->trapping carbamate Methyl Carbamate trapping->carbamate hydrolysis Hydrolysis carbamate->hydrolysis product This compound hydrolysis->product

Electro-induced Hofmann Rearrangement Pathway.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale, available starting materials, and tolerance for multi-step procedures.

  • The Kulinkovich-Szymoniak Reaction offers a direct and efficient one-pot synthesis from readily available benzonitrile, making it an attractive option for rapid access to the target molecule.[1]

  • The Curtius Rearrangement is a classic and reliable method, but it involves the synthesis of the precursor carboxylic acid and the handling of azide reagents.

  • The Electro-induced Hofmann Rearrangement stands out for its high yield and environmentally benign conditions, avoiding the use of harsh halogenating agents.[2] This method is particularly promising for sustainable and scalable synthesis, provided the starting amide is accessible.

Researchers and process chemists should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.

References

Comparative Docking Analysis of 1-Phenyl-cyclopropylamine and its Analogs in the Monoamine Oxidase Active Site: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of 1-Phenyl-cyclopropylamine and its analogs within the active sites of Monoamine Oxidase-A (MAO-A) and Monoamine Oxidase-B (MAO-B). The information is supported by available experimental data and computational docking studies.

Monoamine oxidases (MAOs) are critical flavoenzymes involved in the metabolism of neurotransmitters, making them significant targets in the development of therapeutics for neurological disorders.[1] this compound and its derivatives represent a class of mechanism-based inhibitors that have shown promise in selectively targeting these enzymes. Understanding their binding interactions at a molecular level is crucial for the rational design of more potent and selective inhibitors.

Data Presentation: A Comparative Overview

Compound NameMAO-AMAO-BSelectivity
1-Phenylcyclopropylamine (1-PCPA) High K_I value[2]Lower K_I value than MAO-A[2]Selective for MAO-B[2]
1-Benzylcyclopropylamine (1-BCPA) Reaction too slow to study in detail[2]Known mechanism-based inactivator[2]Likely MAO-B selective
N-Cyclopropyl-α-methylbenzylamine High K_I value[2]Lower K_I value than MAO-A[2]Selective for MAO-B[2]
cis-N-benzyl-2-methoxycyclopropylamine IC50: 170 nM[1]IC50: 5 nM[1]Highly selective for MAO-B[1]

Experimental Protocols: Methodologies in Focus

The data presented in this guide are derived from various experimental and computational studies. The following sections detail the typical methodologies employed in these analyses.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the compounds is typically determined using purified recombinant human MAO-A and MAO-B. A common method involves a fluorometric assay that measures the production of hydrogen peroxide from the oxidation of a substrate like kynuramine. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then calculated from dose-response curves. For irreversible inhibitors, the enzyme and inhibitor are often pre-incubated to allow for time-dependent inactivation.[1]

Molecular Docking Simulations

Computational docking studies are employed to predict the binding modes and affinities of the inhibitors within the MAO active sites. A generalized protocol based on commonly used software like AutoDock is outlined below:

  • Protein and Ligand Preparation: The three-dimensional crystal structures of human MAO-A and MAO-B are obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The 3D structures of the ligands (this compound and its analogs) are built and optimized to their lowest energy conformation.

  • Grid Box Generation: A grid box is defined to encompass the active site of each MAO isoform. The dimensions and center of the grid are chosen to include the FAD cofactor and key amino acid residues known to be involved in substrate and inhibitor binding.

  • Docking Algorithm: A Lamarckian Genetic Algorithm is a frequently used algorithm for exploring the conformational space of the ligand within the active site. Multiple independent docking runs are typically performed for each ligand to ensure the reliability of the predicted binding poses.

  • Analysis of Results: The docking results are clustered and ranked based on their predicted binding energies (ΔG_binding) and/or estimated inhibition constants (K_i). The binding poses of the lowest energy clusters are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme.

Visualizing the Interactions

To illustrate the logical flow of a typical comparative docking study and the key interactions within the MAO active site, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve MAO-A & MAO-B Structures (PDB) Grid Define Active Site Grid Box PDB->Grid Ligands Generate 3D Structures of This compound Analogs Dock Perform Docking (e.g., AutoDock) Ligands->Dock Grid->Dock Scores Calculate Binding Energies & Predicted Ki Dock->Scores Comparison Compare Docking Scores & Binding Poses Scores->Comparison SAR Establish Structure-Activity Relationships (SAR) Comparison->SAR

Caption: Workflow for a comparative molecular docking study.

MAO_Binding_Interactions cluster_inhibitor This compound Analog MAO_Active_Site MAO Active Site FAD FAD Cofactor Aromatic_Cage Aromatic Cage (Tyr, Phe residues) Hydrophobic_Pocket Hydrophobic Pocket Phenyl_Ring Phenyl Ring Phenyl_Ring->Aromatic_Cage π-π Stacking Cyclopropyl_Ring Cyclopropyl Ring Cyclopropyl_Ring->Hydrophobic_Pocket Hydrophobic Interactions Amine_Group Amine Group Amine_Group->FAD Covalent or Non-covalent Interaction

Caption: Key interactions in the MAO active site.

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-cyclopropylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Phenyl-cyclopropylamine should be treated as hazardous chemical waste. The primary disposal method involves neutralization followed by collection by a certified hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, properly labeled container for hazardous waste disposal. Do not flush spills into the sanitary sewer system.

II. Waste Collection and Storage

Proper segregation and storage of this compound waste are the first steps in its safe disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents and acids (unless performing the neutralization protocol).

III. Disposal Procedures

Two primary methods are recommended for the disposal of this compound waste: acid-base neutralization for routine waste streams and chemical degradation for complete destruction of the amine.

A. Method 1: Acid-Base Neutralization (Preferred for Routine Waste)

This procedure converts the basic amine into a more stable and less volatile ammonium salt, which can then be safely managed as aqueous hazardous waste.

Experimental Protocol:

  • Dilution: If the waste is concentrated, dilute it to a concentration of less than 10% with a compatible solvent (e.g., the solvent from the original experiment or water, if miscible) in a suitable container. This should be done within a chemical fume hood.

  • Neutralization: While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 6 M HCl) or sulfuric acid to the this compound waste. The reaction is exothermic, so the acid should be added portion-wise to control the temperature.

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding acid until the pH is in the neutral range (pH 6-8).

  • Final Collection: Once neutralized, securely cap the container and store it in a designated hazardous waste accumulation area for pickup by a certified waste disposal service.

B. Method 2: Chemical Degradation via Oxidation

For situations requiring the chemical destruction of the aromatic amine, oxidation with potassium permanganate is an effective method.[1][2]

Experimental Protocol:

  • Preparation of Acidic Solution: In a flask of appropriate size, prepare a 1.7 N sulfuric acid solution. For every 0.01 moles of this compound to be treated, use 3 liters of this acidic solution.[1][2]

  • Dissolution of Amine: Dissolve the this compound waste in the prepared sulfuric acid solution.[1][2]

  • Oxidation: Slowly add 1 liter of 0.2 M potassium permanganate solution for every 0.01 moles of the amine.[1][2] The solution will turn a deep purple color.

  • Reaction Time: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete degradation.[1][2]

  • Quenching Excess Permanganate: After the reaction period, cautiously add solid sodium bisulfite in small portions until the purple color of the permanganate disappears.[1][2] This indicates that the excess oxidant has been quenched.

  • Final Disposal: The resulting solution should be collected as hazardous aqueous waste and disposed of through a certified environmental services company.

IV. Quantitative Data for Disposal Protocol

The following table summarizes the quantitative parameters for the chemical degradation of this compound.

ParameterValueUnitNotes
Sulfuric Acid Normality1.7NFor dissolving the amine waste.[1][2]
Volume of Sulfuric Acid3L per 0.01 mol of amine[1][2]
Potassium Permanganate Molarity0.2MOxidizing agent.[1][2]
Volume of Potassium Permanganate1L per 0.01 mol of amine[1][2]
Reaction Time8hoursMinimum time for complete degradation.[1][2]
pH for Neutralization6-8Target pH range for acid-base neutralization.

V. Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_treatment Treatment Options cluster_final Final Disposal A Wear Appropriate PPE C Use Designated, Labeled Hazardous Waste Container A->C B Work in a Fume Hood B->C D Segregate from Incompatible Materials C->D E Method 1: Acid-Base Neutralization (pH 6-8) D->E Routine Disposal F Method 2: Chemical Degradation (Oxidation) D->F Complete Destruction G Store in a Secure Hazardous Waste Area E->G F->G H Arrange for Pickup by Certified Waste Disposal Service G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Phenyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1-Phenyl-cyclopropylamine (CAS: 41049-53-0), ensuring adherence to the highest safety standards.

Chemical Identity:

  • Name: this compound[1]

  • Synonyms: 1-phenylcyclopropan-1-amine, 1-phenylcyclopropanamine[1]

  • Molecular Formula: C9H11N[2]

  • Molecular Weight: 133.19 g/mol [2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

GHS Pictograms:

  • GHS05: Corrosion

Signal Word: Danger

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3]

  • H318: Causes serious eye damage.[3]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Face ShieldA face shield should be used in addition to goggles when there is a splash hazard.
Skin Protection GlovesChemical impermeable gloves. Always inspect gloves prior to use.[1]
Protective ClothingFire/flame resistant and impervious clothing.[1] A lab coat is the minimum requirement.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Handling should occur in a well-ventilated area, preferably a chemical fume hood.[1]

Operational and Handling Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Recommended storage temperature is 2-8°C in a dark place under an inert atmosphere.

  • Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[4]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated place, preferably within a chemical fume hood.[1][4]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[4]

  • Use non-sparking tools and explosion-proof equipment to prevent ignition.[1]

  • Ground all equipment to prevent static electricity discharge.[4]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Avoid breathing mist, gas, or vapors.[1]

3. Disposal Plan:

  • This compound and its containers must be disposed of as hazardous waste.

  • Do not dispose of down the drain or in regular trash.

  • Collect waste in a dedicated, properly labeled, and chemically compatible container.

  • Follow all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4][5]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup and disposal.[6]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][7]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor immediately.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill Cleanup:

  • Evacuate and Secure: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Absorb: Collect the spillage with a suitable absorbent material (e.g., vermiculite, dry sand, or earth).

  • Collection and Disposal: Place the absorbed material in a suitable, closed container for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Well-Ventilated Work Area (Fume Hood) Don PPE->Prepare Work Area Verify Emergency Equipment Verify Eyewash/Shower Accessibility Prepare Work Area->Verify Emergency Equipment Dispense Chemical Dispense Chemical Carefully Verify Emergency Equipment->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Decontaminate Decontaminate Glassware & Surfaces Perform Experiment->Decontaminate Segregate Waste Segregate Hazardous Waste Decontaminate->Segregate Waste Dispose Waste Dispose of Waste via EHS Segregate Waste->Dispose Waste Doff PPE Doff PPE Correctly Dispose Waste->Doff PPE

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.